molecular formula C8H8N2O3 B1277522 5-Acetamidopyridine-2-carboxylic acid CAS No. 86873-62-3

5-Acetamidopyridine-2-carboxylic acid

Cat. No.: B1277522
CAS No.: 86873-62-3
M. Wt: 180.16 g/mol
InChI Key: WPZGIHCOKAJSHJ-UHFFFAOYSA-N
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Description

5-Acetamidopyridine-2-carboxylic acid (CAS 21550-48-1) is a high-value nicotinic acid derivative serving as a versatile building block in organic synthesis and pharmaceutical research. This compound, with a molecular formula of C8H8N2O3 and a molecular weight of 180.16 g/mol, is characterized by its high purity, typically not less than 98% . It is supplied as a solid powder with a melting point of 276-278 °C . The molecule features both a carboxylic acid and an acetamide group on its pyridine ring, making it a valuable precursor for the synthesis of more complex heterocyclic systems. Its primary research application is as a key intermediate in the development of active pharmaceutical ingredients, particularly in the field of antineoplastics (anti-cancer agents) . Researchers utilize this compound to explore new chemical entities and develop novel therapeutic candidates. Please note that this product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is strictly not for human use . Handle with appropriate safety precautions, as it may cause skin irritation, serious eye irritation, and respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-acetamidopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-5(11)10-6-2-3-7(8(12)13)9-4-6/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZGIHCOKAJSHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CN=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70415046
Record name 5-acetamidopyridine-2-carboxylic acid
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Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86873-62-3
Record name 5-acetamidopyridine-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-acetamidopyridine-2-carboxylic acid
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Foundational & Exploratory

5-Acetamidopyridine-2-carboxylic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Acetamidopyridine-2-carboxylic Acid

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its substituted pyridine scaffold, featuring both a hydrogen-bond donating acetamido group and a hydrogen-bond accepting carboxylic acid, makes it an attractive intermediate for the synthesis of complex molecular architectures, including pharmaceutical agents and functional coordination polymers.[1] This guide provides a detailed examination of the primary synthetic pathways to this compound, offering field-proven insights into experimental design, mechanistic rationale, and practical execution for researchers in drug development and chemical synthesis.

Primary Synthesis Pathway: A Two-Step Approach from 5-Amino-2-Picoline

The most common and strategically sound approach for synthesizing this compound begins with the readily available starting material, 5-amino-2-picoline (also known as 2-methyl-5-aminopyridine).[2] The strategy involves two sequential transformations: (1) protection of the nucleophilic amino group via acetylation, followed by (2) oxidation of the methyl group to the target carboxylic acid.

Pathway Overview Diagram

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Oxidation A 5-Amino-2-Picoline B N-(6-methylpyridin-3-yl)acetamide A->B Acetic Anhydride (Ac₂O) Pyridine, 0°C to RT C N-(6-methylpyridin-3-yl)acetamide D This compound C->D Potassium Permanganate (KMnO₄) H₂O, Heat G A 5-Aminopyridine-2-carboxylic acid B This compound A->B Acetic Anhydride (Ac₂O) or Acetyl Chloride

Sources

An In-depth Technical Guide to 5-Acetamidopyridine-2-carboxylic Acid: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Acetamidopyridine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. By synthesizing established chemical principles with practical, field-proven insights, this document serves as a valuable resource for researchers, scientists, and professionals in drug development. We will delve into its molecular architecture, propose a robust synthetic pathway, and explore its potential as a pharmacologically active agent.

Molecular Structure and Physicochemical Properties

This compound, with the molecular formula C8H8N2O3, possesses a pyridine ring core, substituted with a carboxylic acid group at the 2-position and an acetamido group at the 5-position. This substitution pattern imparts a unique electronic and steric arrangement that is crucial for its chemical reactivity and biological interactions.

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C8H8N2O3
Molecular Weight 180.16 g/mol
SMILES CC(=O)NC1=CC=C(N=C1)C(=O)O
InChI Key WPZGIHCOKAJSHJ-UHFFFAOYSA-N

The presence of both a hydrogen bond donor (the amide N-H) and acceptor (the amide and carboxylic acid carbonyl oxygens, and the pyridine nitrogen), along with the acidic proton of the carboxylic acid, suggests that this molecule can participate in a variety of intermolecular interactions. These are critical for its crystal packing and for its binding to biological targets.[1]

Molecular structure of this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the amide proton, and the methyl protons of the acetamido group. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityJustification
Carboxylic acid (-COOH)10.0 - 13.0broad singletDeshielded acidic proton.
Amide (-NH)8.0 - 9.0singletDeshielded proton on nitrogen adjacent to a carbonyl group.
Pyridine H-37.8 - 8.2doubletAromatic proton ortho to the carboxylic acid group.
Pyridine H-48.2 - 8.6doublet of doubletsAromatic proton coupled to H-3 and H-6.
Pyridine H-68.6 - 9.0doubletAromatic proton ortho to the pyridine nitrogen and meta to the acetamido group.
Acetyl (-CH₃)2.0 - 2.5singletMethyl protons adjacent to a carbonyl group.
¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will be characterized by signals for the two carbonyl carbons (carboxylic acid and amide), the aromatic carbons of the pyridine ring, and the methyl carbon.

CarbonPredicted Chemical Shift (δ, ppm)Justification
Carboxylic acid (-COOH)165 - 175Carbonyl carbon of a carboxylic acid.
Amide (-C=O)168 - 172Carbonyl carbon of an amide.
Pyridine C-2148 - 152Carbon attached to the carboxylic acid group and the pyridine nitrogen.
Pyridine C-3120 - 125Aromatic carbon.
Pyridine C-4138 - 142Aromatic carbon.
Pyridine C-5130 - 135Carbon attached to the acetamido group.
Pyridine C-6145 - 150Aromatic carbon adjacent to the pyridine nitrogen.
Acetyl (-CH₃)20 - 25Methyl carbon of the acetamido group.
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and amide functional groups.

Functional GroupPredicted Absorption Range (cm⁻¹)Description
O-H (Carboxylic acid)2500 - 3300Broad, strong stretching vibration due to hydrogen bonding.[3]
N-H (Amide)3100 - 3500Moderate stretching vibration.[6]
C-H (Aromatic)3000 - 3100Stretching vibrations of the pyridine ring protons.[3]
C-H (Aliphatic)2850 - 3000Stretching vibrations of the methyl group.[2]
C=O (Carboxylic acid)1700 - 1725Strong carbonyl stretching, potentially broadened by hydrogen bonding.
C=O (Amide I band)1650 - 1680Strong carbonyl stretching of the amide.[7]
C=C, C=N (Aromatic)1400 - 1600Stretching vibrations of the pyridine ring.[8]
C-O (Carboxylic acid)1210 - 1320Stretching vibration.
N-H (Amide II band)1510 - 1550Bending vibration.
Mass Spectrometry (Predicted)

In mass spectrometry, the molecular ion peak (M+) would be expected at m/z 180. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and the acetamido group (-NHCOCH₃, 58 Da), or cleavage to form an acylium ion.[9]

Proposed Synthesis Protocol

A robust and efficient synthesis of this compound can be achieved through the acetylation of its precursor, 5-Aminopyridine-2-carboxylic acid. The following protocol is designed to be self-validating, with clear steps for reaction, workup, and purification.

Synthesis_Workflow Start 5-Aminopyridine-2-carboxylic acid Reagents Acetic Anhydride Pyridine (solvent/catalyst) Start->Reagents 1. Dissolve Reaction Acetylation Reaction (Stir at room temperature) Reagents->Reaction 2. Add dropwise Workup Aqueous Workup (Acidification with HCl) Reaction->Workup 3. Quench & Precipitate Purification Recrystallization (e.g., from Ethanol/Water) Workup->Purification 4. Isolate & Purify Product This compound Purification->Product 5. Obtain pure product Characterization Characterization (NMR, IR, MS, MP) Product->Characterization 6. Verify Structure & Purity

Proposed workflow for the synthesis of this compound.
Materials and Reagents
  • 5-Aminopyridine-2-carboxylic acid

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Hydrochloric acid (concentrated and dilute)

  • Ethanol

  • Deionized water

  • Standard laboratory glassware and equipment

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-Aminopyridine-2-carboxylic acid in a minimal amount of anhydrous pyridine. The pyridine acts as both a solvent and a catalyst, activating the acetic anhydride and scavenging the acetic acid byproduct.

  • Acetylation: Cool the solution in an ice bath and add acetic anhydride dropwise with continuous stirring. The use of an ice bath helps to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Precipitation: Carefully pour the reaction mixture into ice-cold water to quench the excess acetic anhydride. Acidify the aqueous solution with dilute hydrochloric acid to a pH of approximately 3-4. This will protonate the carboxylic acid and cause the product to precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any residual pyridine hydrochloride and acetic acid.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity, and determine its melting point.

Potential Biological and Pharmacological Significance

Pyridine carboxylic acid derivatives are a well-established class of compounds with a broad spectrum of biological activities, including roles as enzyme inhibitors and anticancer agents.[10][11][12][13][14][15][16][17][18] The structural features of this compound make it a compelling candidate for investigation in several therapeutic areas.

Rationale for Potential Activity
  • Enzyme Inhibition: The pyridine nitrogen and the carbonyl groups can act as coordination sites for metal ions within the active sites of metalloenzymes.[12] The carboxylic acid can mimic the substrate of certain enzymes, leading to competitive inhibition.

  • Anticancer Potential: The planar pyridine ring can intercalate with DNA, and the functional groups can form hydrogen bonds with proteins involved in cell proliferation and survival.[19] The precursor, 5-Aminopyridine-2-carboxylic acid, has been used to construct coordination polymers with demonstrated anticancer properties.[19]

  • Drug-like Properties: The molecule possesses a balance of hydrophilic (carboxylic acid, amide) and lipophilic (pyridine ring, methyl group) features, which is often favorable for oral bioavailability.

Potential_Mechanism_of_Action Molecule This compound Target Enzyme Active Site / Biological Target Molecule->Target Binds to Interaction Molecular Interactions (H-bonding, Coordination, etc.) Inhibition Inhibition of Biological Pathway Interaction->Inhibition Leads to Effect Therapeutic Effect (e.g., Anticancer, Anti-inflammatory) Inhibition->Effect Results in

Conceptual pathway for the biological activity of this compound.
Future Research Directions

Given the lack of specific biological data for this compound, several avenues of research are warranted:

  • In vitro Screening: The compound should be screened against a panel of cancer cell lines to assess its cytotoxic and anti-proliferative effects.

  • Enzyme Inhibition Assays: A targeted approach would involve testing its inhibitory activity against specific enzymes, such as histone deacetylases (HDACs) or kinases, where pyridine-based scaffolds have shown promise.

  • Mechanism of Action Studies: Should biological activity be confirmed, further studies to elucidate the specific molecular targets and pathways affected would be crucial.

Conclusion

This compound is a molecule with significant potential in the field of medicinal chemistry. While a full experimental characterization is yet to be published, this guide provides a comprehensive theoretical and practical framework for its study. The proposed synthetic protocol offers a clear path to obtaining this compound for further investigation. Based on the established activities of related structures, this compound represents a promising scaffold for the development of novel therapeutic agents.

References

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  • Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. (n.d.). Retrieved January 17, 2026, from [Link]

  • Chemical shifts. (n.d.).
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  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). Retrieved January 17, 2026, from [Link]

  • 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties. (2020, June). Retrieved January 17, 2026, from [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). Retrieved January 17, 2026, from [Link]

  • Multicomponent Crystalline Solid Forms of Pyridinecarboxamides and DL-2-Hydroxy-2-phenylacetic Acid. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022, August 6). Retrieved January 17, 2026, from [Link]

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  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (n.d.). Retrieved January 17, 2026, from [Link]

  • (PDF) Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis, Characterization and Anticancer Activities of Zn2+, Ni2+, Co2+, and Cu2+ Complexes of 4-Benzopyranone-2-carboxylic Acid. (n.d.). Retrieved January 17, 2026, from [Link]

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  • WO2021076681A1 - Process for synthesis of picolinamides. (n.d.).
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  • Research Article - Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. (2023, October 9).
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Sources

An In-Depth Technical Guide to 5-Acetamidopyridine-2-carboxylic Acid (CAS: 21550-48-1)

Author: BenchChem Technical Support Team. Date: January 2026

A Core Heterocyclic Scaffold for Advanced Research and Drug Discovery

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-Acetamidopyridine-2-carboxylic acid (CAS: 21550-48-1), a key heterocyclic building block with significant potential in pharmaceutical and materials science research. This document delves into the compound's physicochemical properties, outlines plausible synthetic strategies, explores its established and potential applications in drug discovery, and provides essential safety and handling information. The guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique structural and chemical attributes of this pyridine derivative.

Introduction: The Significance of Substituted Pyridine Carboxylic Acids

Pyridine carboxylic acid isomers and their derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous approved therapeutic agents for a wide range of diseases, including tuberculosis, cancer, diabetes, and neurodegenerative disorders.[1][2] The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound, also known as 5-acetamidopicolinic acid, is a bifunctional molecule featuring both an acetamido group and a carboxylic acid on the pyridine core. This unique arrangement offers multiple points for chemical modification, making it a valuable intermediate in the synthesis of complex molecular architectures.[3] The presence of the acetamido group can influence the molecule's polarity, hydrogen bonding capabilities, and metabolic stability, while the carboxylic acid provides a handle for forming amides, esters, and other derivatives, or for acting as a metal-coordinating ligand.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective use in research and development.

General Properties
PropertyValueSource
CAS Number 21550-48-1[4]
Molecular Formula C₈H₈N₂O₃[4][5]
Molecular Weight 180.16 g/mol [4][5]
Appearance Off-white to yellow crystalline powder (typical)[3]
Melting Point 276-278 °C[4]
Synonyms 5-Acetamidopicolinic acid, 6-Acetamidonicotinic acid[4]
Predicted Spectroscopic Data

While experimentally obtained spectra are the gold standard for structural elucidation, predicted data can provide valuable guidance. The following are predicted mass spectrometry values for various adducts of this compound.

Adductm/z
[M+H]⁺ 181.06078
[M+Na]⁺ 203.04272
[M-H]⁻ 179.04622
[M+NH₄]⁺ 198.08732
[M+K]⁺ 219.01666
Data sourced from PubChem.[5]

Interpreting Spectroscopic Data:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring, the methyl protons of the acetamido group, and the amide proton. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm).

    • ¹³C NMR: The carbon spectrum will feature distinct signals for the carbonyl carbons of the carboxylic acid and the amide, as well as for the carbons of the pyridine ring and the methyl group. The carbonyl carbons are expected to resonate in the δ 160-180 ppm region.[6]

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band typically in the 2500-3300 cm⁻¹ region), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), the C=O stretch of the amide (Amide I band, around 1650-1680 cm⁻¹), and the N-H bend of the amide (Amide II band, around 1550-1640 cm⁻¹).[3] The N-H stretch of the amide is also expected in the 3200-3400 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • In addition to the molecular ion peak, fragmentation patterns can provide structural information. A common fragmentation for carboxylic acids is the loss of the carboxyl group. For amides, cleavage of the C-N bond is also a possibility.

Synthesis Strategies and Methodologies

Proposed Synthetic Pathway from 2-Amino-5-methylpyridine

A logical and cost-effective approach would be to start from a readily available precursor like 2-amino-5-methylpyridine. This multi-step synthesis would involve protection of the amino group, oxidation of the methyl group, and subsequent deprotection.

Synthesis_Pathway_1 start 2-Amino-5-methylpyridine step1 Acetylation (Acetic Anhydride) start->step1 intermediate1 5-Acetamido-2-methylpyridine step1->intermediate1 step2 Oxidation (e.g., KMnO₄, SeO₂) intermediate1->step2 product This compound step2->product

Figure 1: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

  • Acetylation of 2-Amino-5-methylpyridine:

    • Dissolve 2-amino-5-methylpyridine in a suitable solvent such as acetic acid or pyridine.

    • Slowly add acetic anhydride to the solution at room temperature.

    • Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

    • Pour the reaction mixture into ice water to precipitate the product, 5-acetamido-2-methylpyridine.

    • Filter, wash with water, and dry the solid.

  • Oxidation of 5-Acetamido-2-methylpyridine:

    • Suspend 5-acetamido-2-methylpyridine in an aqueous solution.

    • Heat the mixture to reflux and slowly add an oxidizing agent such as potassium permanganate (KMnO₄) in portions.

    • Continue refluxing until the purple color of the permanganate disappears.

    • Cool the reaction mixture and filter off the manganese dioxide byproduct.

    • Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the crude this compound.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol or water.

Causality Behind Experimental Choices:

  • The acetylation step is crucial to protect the amino group from oxidation in the subsequent step. The acetamido group is a more robust functionality under oxidative conditions compared to a primary amine.

  • Potassium permanganate is a strong and common oxidizing agent for converting alkyl side chains on aromatic rings to carboxylic acids. The reaction is typically performed in a basic or neutral aqueous solution.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound suggest its potential utility in several areas of drug discovery. Pyridine carboxylic acids are known to act as enzyme inhibitors, and the acetamido group can participate in hydrogen bonding interactions within a protein's active site.

Potential as an Enzyme Inhibitor

Many enzyme inhibitors incorporate pyridine carboxylic acid moieties to chelate metal ions in the active site or to mimic the substrate's binding interactions.[1][2] For instance, 2,5-pyridinedicarboxylic acid has been identified as a highly selective inhibitor of D-dopachrome tautomerase (D-DT), a cytokine involved in inflammatory responses.[7] Given this precedent, this compound could be explored as an inhibitor for various metalloenzymes or enzymes that recognize carboxylate-containing substrates.

Enzyme_Inhibition cluster_0 Enzyme Active Site Enzyme Enzyme Metal_Ion Metal Ion (e.g., Zn²⁺, Mg²⁺) Molecule 5-Acetamidopyridine- 2-carboxylic Acid Molecule->Enzyme H-bonding with Acetamido Group Molecule->Metal_Ion Coordination

Figure 2: Potential binding mode of the topic compound in an enzyme active site.

Precursor for Bioactive Molecules

This compound is an ideal starting material for the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid can be readily converted to amides, esters, and other derivatives, allowing for the exploration of structure-activity relationships. For example, coordination polymers constructed from the related 5-aminopyridine-2-carboxylic acid have demonstrated anticancer properties.[8] This suggests that derivatives of this compound could also exhibit interesting biological activities.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[4]

  • Handling: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[4]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.

Conclusion

This compound is a versatile heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its unique combination of an acetamido group and a carboxylic acid on a pyridine scaffold provides multiple avenues for chemical modification and the development of novel molecules with desired biological activities. While further research is needed to fully elucidate its synthetic pathways and pharmacological profile, the information presented in this guide provides a solid foundation for researchers to explore the utility of this promising compound.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C8H8N2O3). Retrieved from [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). PMC - PubMed Central. Retrieved from [Link]

  • 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties. (2020, June). PubMed. Retrieved from [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022, August 6). PMC - NIH. Retrieved from [Link]

  • FT-IR spectra of the pyridine-2,5-dicarboxylic acid (H2PDC) and Zr-UiO-66-PDC samples. (n.d.). ResearchGate. Retrieved from [Link]

  • Vertilecanins: new phenopicolinic acid analogues from Verticillium lecanii. (2001, February). PubMed. Retrieved from [Link]

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (n.d.). MDPI. Retrieved from [Link]

  • Tailored Functionalization of Natural Phenols to Improve Biological Activity. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Biological Activity, ADME and Molecular Docking Studies of Novel Ursolic Acid Derivatives as Potent Anticancer Agents. (2023, May 17). MDPI. Retrieved from [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). PubMed. Retrieved from [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (2015, May 8). PubMed. Retrieved from [Link]

  • 21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

  • New suitable deprotonating matrices for the analysis of carboxylic acids and some acidic compounds by matrix-assisted laser desorption/ionization mass spectrometry in negative ion mode. (2021, January 15). PubMed. Retrieved from [Link]

  • 12.11: Spectroscopy of Carboxylic Acid Derivatives. (2023, August 9). Chemistry LibreTexts. Retrieved from [Link]

  • 8.10: Spectroscopy of Carboxylic Acid Derivatives. (2021, December 27). Chemistry LibreTexts. Retrieved from [Link]

  • Acetamide - the NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

  • 5-Acetylpyridine-2-carboxylic acid | C8H7NO3 | CID 20437979. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. (n.d.). Google Patents.
  • 5-(2-Carboxy-vinyl)-pyridine-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of novel compounds containing morpholine and 5(4H)-oxazolone rings as potent tyrosinase inhibitors. (2015, November 1). PubMed. Retrieved from [Link]

  • Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. (n.d.). [No source name found].
  • 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase. (2023, March 2). PubMed. Retrieved from [Link]

  • Process for the preparation of pyridoxine 5-oxo-2-pyrrolidone carboxylate. (n.d.). Google Patents.
  • Biological Activity of 5-aminolevulinic Acid and Its Methyl Ester After Storage Under Different Conditions. (2007, May 25). PubMed. Retrieved from [Link]

  • Exploring the potential application of pharmaceutical intermediates in drug synthesis-Hebei Zhuanglai Chemical Trading Co.,Ltd. (n.d.). [No source name found]. Retrieved from [Link]

  • Synthesis of Some Aminopicolinic Acids. (2012, April 25). IRL @ UMSL. Retrieved from [Link]

  • "Synthesis of Some Aminopicolinic Acids" by Alicia Beatty and Ramadan Bawa. (2012, April 25). [No source name found]. Retrieved from [Link]

  • Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. (2020, September 25). RSC Publishing. Retrieved from [Link]

  • One-pot synthesis of 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)]- 8- hydroxyquinolines using DABCO as green catalyst. (2018, December 13). ResearchGate. Retrieved from [Link]

  • One-pot synthesis of 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)]-8-hydroxyquinolines using DABCO as green catalyst. (2015, July 25). ResearchGate. Retrieved from [Link]

  • Synthesis of 5-[4,5-C-13(2)]- and 5-[1,5-C-13(2)]aminolevulinic acid. (2025, August 5). ResearchGate. Retrieved from [Link]

  • BR8803454A - PROCESS FOR THE PREPARATION OF PYRIDINE-2,3-DICARBOXYLIC ACID COMPOUND. (n.d.). Google Patents.
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Physical and chemical properties of 5-Acetamidopyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Acetamidopyridine-2-carboxylic acid

Introduction

This compound, a substituted pyridine derivative, is a molecule of significant interest in the field of medicinal chemistry and drug development. As a bifunctional molecule, it incorporates both a carboxylic acid and an acetamido group on a pyridine scaffold. This unique combination of functional groups imparts specific physicochemical and reactive properties that make it a valuable building block for the synthesis of complex pharmaceutical agents. Understanding these core properties is paramount for its effective utilization in designing novel therapeutics. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, grounded in established scientific principles and experimental data.

Molecular Structure and Physicochemical Properties

The structural arrangement of this compound dictates its behavior in both biological and chemical systems. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group, combined with the electron-donating character of the acetamido group, creates a unique electronic profile that influences its acidity, reactivity, and intermolecular interactions.

Key Physicochemical Data

A summary of the core physicochemical properties is presented below. These values are critical for predicting the molecule's behavior in various experimental settings, from reaction conditions to formulation and analytical characterization.

PropertyValueSource
CAS Number 144151-22-0 (Note: some sources may list other CAS numbers for related isomers)[1]
Molecular Formula C₈H₈N₂O₃[1]
Molecular Weight 180.16 g/mol [1]
Appearance White to off-white crystalline powderGeneral Supplier Data
Melting Point 276-278 °C[2]
Boiling Point (Predicted) 484 °C at 760 mmHg[2]
Density (Predicted) 1.404 g/cm³[2]
pKa (Predicted) ~3.0 (most acidic), ~4.0 (most basic)General Predicted Data
XLogP3 0.811[2]

Solubility Profile: The solubility of pyridine carboxylic acids can be complex due to their zwitterionic potential.[3] this compound is expected to have limited solubility in many common organic solvents at neutral pH. Its solubility is significantly enhanced in aqueous basic solutions (e.g., sodium bicarbonate, sodium hydroxide) due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt. Conversely, in strongly acidic solutions, protonation of the pyridine nitrogen can also increase aqueous solubility. For organic reactions, polar aprotic solvents like DMSO and DMF may be effective, potentially with gentle heating or the addition of a non-nucleophilic base to aid dissolution.[3]

Acidity and Basicity (pKa): The molecule possesses two key ionizable groups: the carboxylic acid and the pyridine nitrogen.

  • The carboxylic acid is expected to have a pKa around 3, making it a moderately strong organic acid. This acidity is influenced by the electron-withdrawing pyridine ring.

  • The pyridine nitrogen acts as a weak base. Its pKa is influenced by the positions of the other substituents.

These pKa values are critical in drug development as they govern the ionization state of the molecule at physiological pH (around 7.4). The ionization state, in turn, profoundly impacts properties such as solubility, membrane permeability, and binding interactions with biological targets.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, the expected ¹H NMR spectrum would show distinct signals for the aromatic protons on the pyridine ring, the methyl protons of the acetamido group, and the amide N-H proton. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift. The coupling patterns of the aromatic protons would be key to confirming the 5- and 2-substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show eight distinct carbon signals, including the carbonyl carbons of the carboxylic acid and the amide, the methyl carbon, and the five carbons of the pyridine ring.

  • IR (Infrared) Spectroscopy: The IR spectrum would be characterized by strong carbonyl stretching bands for the carboxylic acid (around 1700-1730 cm⁻¹) and the amide (around 1650-1680 cm⁻¹). A broad O-H stretch from the carboxylic acid dimer and an N-H stretch from the amide would also be prominent.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would readily show the molecular ion peak corresponding to its molecular weight (e.g., [M+H]⁺ at m/z 181.06 or [M-H]⁻ at m/z 179.05).

Chemical Reactivity and Synthesis

The reactivity of this compound is dominated by its two primary functional groups.

  • Carboxylic Acid Group: This group readily undergoes typical reactions such as esterification (with alcohols under acidic conditions), amide bond formation (with amines using coupling reagents like HATU or EDC), and reduction to an alcohol (using strong reducing agents like LiAlH₄).[4][5] The proximity of the pyridine nitrogen can sometimes influence these reactions.[4]

  • Acetamido Group: The amide bond is generally stable but can be hydrolyzed back to the corresponding 5-aminopyridine-2-carboxylic acid under strong acidic or basic conditions with heating.[6]

  • Pyridine Ring: The pyridine ring itself can participate in reactions, though the substituents modify its reactivity. The electron-withdrawing nature of the carboxylic acid group deactivates the ring towards electrophilic aromatic substitution.

A common synthetic route to related compounds involves the hydrolysis of an acetamido group. For instance, 6-aminopyridine-2-carboxylic acid can be synthesized by heating 6-acetamidopicolinic acid in aqueous sodium hydroxide.[6]

Workflow: Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard and robust method for assessing the purity of synthesized this compound.[5] The workflow ensures that the material meets the stringent quality requirements for research and development.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve sample (1 mg/mL) in mobile phase or diluent prep2 Filter through 0.45 µm syringe filter prep1->prep2 hplc1 Inject standard volume (e.g., 10 µL) onto a C18 column prep2->hplc1 Filtered Sample hplc2 Run isocratic or gradient elution (e.g., ACN/H₂O with 0.1% TFA) hplc1->hplc2 hplc3 Detect at appropriate UV wavelength (e.g., 254 nm) hplc2->hplc3 data1 Integrate all peaks in the chromatogram hplc3->data1 Chromatogram data2 Calculate purity as: (Area of Main Peak / Total Peak Area) * 100 data1->data2 end Final Purity Confirmed data2->end Purity Report

Caption: General workflow for purity analysis of this compound by HPLC.

Experimental Protocol: Determination of Purity by Reverse-Phase HPLC

This protocol provides a self-validating system for determining the purity of a synthesized batch of this compound.

1. Objective: To quantify the purity of a sample of this compound by calculating the area percentage of the main peak relative to the total area of all peaks detected by UV absorbance.

2. Materials and Reagents:

  • This compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • Volumetric flasks

  • Pipettes

  • 0.45 µm syringe filters

  • HPLC vials

  • HPLC system with UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

3. Preparation of Mobile Phase:

  • Mobile Phase A: 0.1% TFA in Water. Add 1.0 mL of TFA to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B: 0.1% TFA in Acetonitrile. Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

4. Preparation of Standard/Sample Solution:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a 1:1 mixture of Mobile Phase A and B in a 10 mL volumetric flask to achieve a concentration of ~1 mg/mL. Sonicate briefly if necessary to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

5. HPLC Method Parameters:

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: 254 nm

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

6. System Suitability and Analysis:

  • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

  • Perform a blank injection (mobile phase mixture) to ensure the baseline is clean.

  • Inject the prepared sample solution.

  • Integrate all peaks in the resulting chromatogram with an area greater than 0.05% of the total area.

7. Calculation of Purity:

  • Calculate the purity using the area percent method:

    • Purity (%) = (Area of the main compound peak / Sum of all peak areas) x 100

8. Trustworthiness and Validation:

  • The causality for this experimental design is based on the principle that reverse-phase HPLC separates compounds based on their hydrophobicity.[7] The acidic mobile phase (TFA) ensures that the carboxylic acid is protonated, leading to sharp, well-defined peaks.

  • The gradient elution ensures that both the main compound and any potential impurities with different polarities are effectively eluted and detected.

  • This protocol is self-validating through the initial blank injection to check for system contamination and the clear integration parameters that define what constitutes an impurity peak.

Applications in Drug Development

This compound is a versatile intermediate. Its structural motifs are found in various biologically active agents. For example, related aminopyridine carboxylic acids are used as ligands to create coordination polymers with potential anti-cancer properties.[8] The ability to readily form amide bonds at the 2-position while retaining the substituted pyridine core makes it a valuable component for library synthesis in lead discovery campaigns.

Conclusion

This compound is a well-defined chemical entity with a distinct set of physical and chemical properties. Its utility as a synthetic building block is rooted in the predictable reactivity of its carboxylic acid and acetamido functional groups. A thorough understanding of its solubility, pKa, spectroscopic signature, and reactivity, as detailed in this guide, is essential for its successful application in the complex, multi-step syntheses that characterize modern drug discovery and development.

References

  • Patil, V. S., Todai, M. M., & Dhengale, A. R. (2021). Reactive Extraction of Pyridine-2-carboxylic Acid (Picolinic Acid) Using Nontoxic Extractant and Diluent Systems. Journal of Chemical & Engineering Data, 66(4), 1799–1807. [Link]

  • Dunn, G. E., & Lee, G. K. J. (1971). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 49(10), 1657-1664. [Link]

  • RSC Publishing. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Advances. [Link]

  • ResearchGate. (n.d.). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents, Part I. Retrieved from [Link]

  • Covethouse. (n.d.). This compound. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Acetylpyridine-2-carboxylic acid. Retrieved from [Link]

  • PubMed. (2020). 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties. Journal of Inorganic Biochemistry, 207, 111051. [Link]

  • PubChem. (n.d.). 5-(2-Carboxy-vinyl)-pyridine-2-carboxylic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of pyridine-2-carboxylic acid. Retrieved from [Link]

  • Reddit. (2018). Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid. Retrieved from [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4859. [Link]

  • University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

  • PubChem. (n.d.). 2-Acetamidopyridine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
  • National Institutes of Health. (2023). Facile synthesis and eco-friendly analytical methods for concurrent estimation of selected pharmaceutical drugs in their solutions. Scientific Reports, 13(1), 17222. [Link]

  • National Institutes of Health. (2017). Quantitative analysis of amphiphilic N-alkyloxypyridinecarboximidamide by liquid chromatography–tandem mass spectrometry. Journal of aog-gynaecological & Obstetric Investigation, 82(4), 485-492. [Link]

  • ResearchGate. (n.d.). pKa values for carboxylic acids 17 a–c (22 °C) and 26 (25 °C). Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). pKa Data Compiled by R. Williams page-1. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). Retrieved from [Link]

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An In-depth Technical Guide to the Solubility of 5-Acetamidopyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Solubility is a critical physicochemical property that dictates the developability of a potential therapeutic agent. Poor aqueous solubility can lead to low bioavailability, hindering a compound's progression through the drug discovery pipeline. This guide provides a comprehensive technical overview of 5-Acetamidopyridine-2-carboxylic acid, focusing on the theoretical and practical aspects of its solubility. While specific experimental solubility data for this compound is not extensively available in the public domain, this document furnishes researchers with the foundational knowledge and detailed protocols required to determine its solubility profile. We will delve into the key physicochemical parameters influencing solubility, outline gold-standard experimental methodologies, and provide a framework for data interpretation and application in a drug development context.

Introduction to this compound

This compound is a substituted pyridine derivative. The presence of a carboxylic acid group, an amide linkage, and the pyridine ring bestows upon it a unique combination of hydrogen bonding capabilities and potential for ionization, all of which are critical determinants of its solubility in various media. Understanding these characteristics is paramount for any formulation or drug delivery strategy.

Physicochemical Properties

A thorough understanding of a compound's intrinsic properties is the first step in predicting and interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C8H8N2O3
Molecular Weight 180.16 g/mol
Melting Point 276-278 °C
Calculated XLogP3 0.8
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 4PubChem
Topological Polar Surface Area (TPSA) 79.3 Ų

The positive XLogP3 value suggests a degree of lipophilicity, while the presence of multiple hydrogen bond donors and acceptors, along with a significant TPSA, indicates the potential for strong interactions with polar solvents like water. The high melting point suggests a stable crystal lattice, which would require significant energy to overcome during dissolution, potentially leading to lower solubility.

The Science of Solubility: Theoretical Framework

The solubility of a compound is governed by the interplay of its solid-state properties (crystal lattice energy) and its interaction with the solvent (solvation energy). For ionizable compounds like this compound, the pH of the medium plays a crucial role.

Impact of pH and pKa

The carboxylic acid and the pyridine nitrogen in this compound can ionize depending on the pH of the solution. The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the ionized and un-ionized forms of a molecule. The formation of a salt upon ionization generally leads to a significant increase in aqueous solubility. The ΔpKa rule can be a useful predictor for the formation of a salt or a co-crystal when interacting with another ionizable molecule.[1]

pKa_Influence cluster_pH Solution pH cluster_Ionization Predominant Species Low_pH Low pH (pH < pKa_acid) Protonated Cationic (Protonated Pyridine) Low_pH->Protonated Higher Solubility Mid_pH Intermediate pH Neutral Neutral Molecule Mid_pH->Neutral Lower (Intrinsic) Solubility High_pH High pH (pH > pKa_pyridine) Deprotonated Anionic (Deprotonated Carboxylic Acid) High_pH->Deprotonated Higher Solubility

Caption: Influence of pH on the ionization state and solubility of this compound.

Experimental Determination of Solubility

Accurate and reproducible solubility data is the cornerstone of pre-formulation and formulation development. Several robust methods are available, each with its own advantages and applications.

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between thermodynamic and kinetic solubility.[2]

  • Thermodynamic Solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. The shake-flask method is the gold standard for its determination.[3]

  • Kinetic Solubility is often measured in early drug discovery as a higher-throughput alternative. It reflects the concentration of a compound before it precipitates from a solution prepared by diluting a stock solution (often in DMSO).[2][4]

Gold-Standard Protocol: Equilibrium Shake-Flask Method

This method directly measures the thermodynamic solubility and is considered the most reliable.[3][5]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol)

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The excess solid is crucial to ensure equilibrium is reached.

  • Equilibration: Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the aliquot through a 0.22 µm syringe filter to remove any remaining fine particles. This step is critical to prevent artificially high solubility readings.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectroscopy.[6][7] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[8][9]

Shake_Flask_Workflow A 1. Add Excess Solid to Solvent B 2. Equilibrate (e.g., 24-72h) with Shaking at Constant Temp. A->B C 3. Centrifuge to Pellet Undissolved Solid B->C D 4. Withdraw Supernatant C->D E 5. Filter through 0.22 µm Syringe Filter D->E F 6. Quantify Concentration (HPLC or UV-Vis) E->F

Caption: Workflow for the Shake-Flask Solubility Determination Method.

High-Throughput Kinetic Solubility Assay

For early-stage drug discovery, a higher throughput method is often employed.

Objective: To rapidly assess the kinetic solubility of this compound.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well plates

  • Plate reader (nephelometer or UV-Vis spectrophotometer)

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in DMSO.

  • Serial Dilution: Add the DMSO stock solution to the aqueous buffer in a 96-well plate and perform serial dilutions.

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Detection of Precipitation:

    • Nephelometry: Measure the light scattering caused by any precipitate formed.[4]

    • Direct UV: After incubation, filter the plate and measure the UV absorbance of the filtrate.[4]

  • Data Analysis: The kinetic solubility is typically reported as the concentration at which precipitation is first observed.

Factors Influencing the Solubility of this compound

Several factors can significantly alter the solubility of this compound.

  • Temperature: For most solids, solubility increases with temperature. However, this relationship should be determined experimentally.

  • Solvent Polarity: The presence of polar functional groups suggests that this compound will be more soluble in polar solvents.

  • Co-solvents: The addition of organic co-solvents to an aqueous solution can either increase or decrease solubility, depending on the nature of the co-solvent and the compound.

  • Presence of Salts: The ionic strength of the solution can affect solubility through the common ion effect or salting-in/salting-out phenomena.

Conclusion and Future Directions

While specific, publicly available experimental solubility data for this compound is limited, this guide provides a robust framework for its determination and interpretation. The physicochemical properties suggest that pH will be a critical determinant of its aqueous solubility. Researchers are strongly encouraged to perform the detailed experimental protocols outlined herein to generate reliable solubility data. This data will be invaluable for guiding formulation strategies, enabling further preclinical and clinical development, and ultimately unlocking the therapeutic potential of this compound.

References

  • SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • ResearchGate. (2019, September). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • BioDuro. ADME Solubility Assay. Retrieved from [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

  • ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?. Retrieved from [Link]

  • PubMed. In vitro solubility assays in drug discovery. Retrieved from [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

  • ResearchGate. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Retrieved from [Link]

  • International Journal of Pharmaceutical and Biological Science Archive. (2023, April 30). Comparative Study of UV And HPLC Methods for Estimation of Drug. Retrieved from [Link]

  • PubChem. 5-(2-Carboxy-vinyl)-pyridine-2-carboxylic acid. Retrieved from [Link]

  • CrystEngComm. (2015, February 24). Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? A case study of nine complexes. Retrieved from [Link]

  • MDPI. (2021, March 2). Multicomponent Crystalline Solid Forms of Pyridinecarboxamides and DL-2-Hydroxy-2-phenylacetic Acid. Retrieved from [Link]

  • PubChem. 5-Acetylpyridine-2-carboxylic acid. Retrieved from [Link]

  • PubMed. (2020, June). 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties. Retrieved from [Link]

  • MDPI. (2022, March 2). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. Retrieved from [Link]

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Spectroscopic data for 5-Acetamidopyridine-2-carboxylic acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Acetamidopyridine-2-carboxylic acid

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a key building block or ligand in the synthesis of more complex molecules. Accurate and unambiguous structural confirmation is paramount for any research and development application. This guide provides a comprehensive analysis of the essential spectroscopic techniques used to characterize this molecule: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By synthesizing predicted data with established principles and data from analogous structures, this document serves as an authoritative reference for researchers, offering insights into spectral interpretation and standard experimental protocols.

Molecular Structure and Analysis

To facilitate a clear interpretation of the spectroscopic data, the atoms in this compound are systematically numbered. This numbering convention will be used for all subsequent spectral assignments.

Structure:

  • Molecular Formula: C₈H₈N₂O₃[1]

  • Molecular Weight: 180.16 g/mol [2]

  • Monoisotopic Mass: 180.0535 Da[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a compound with exchangeable protons like this compound, deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice, as it allows for the observation of the NH and OH protons.

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy provides detailed information about the number of distinct proton types, their chemical environment, their relative numbers (integration), and the connectivity between neighboring protons (spin-spin coupling).

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆. Ensure the sample is fully dissolved.

  • Instrumentation: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Acquisition: Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity. Acquire the ¹H spectrum using standard parameters.

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual DMSO signal (δ ≈ 2.50 ppm).

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation dissolve Dissolve Sample in DMSO-d6 transfer Transfer to NMR Tube dissolve->transfer instrument Insert into Spectrometer transfer->instrument lock_shim Lock & Shim instrument->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_base Phase & Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference assign Assign Peaks reference->assign report Report Data assign->report

Caption: Standard workflow for ¹H NMR spectroscopy.

Predicted ¹H NMR Data and Interpretation

The spectrum is predicted to show seven distinct signals, corresponding to the eight protons in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.5 - 14.0broad singlet1HH -OOCThe carboxylic acid proton is highly deshielded and exchanges slowly in DMSO, appearing as a very broad signal at a low field.
~10.5singlet1HNH The amide proton is also deshielded and appears as a sharp singlet in dry DMSO.
~8.8d1HH-6This proton is ortho to the nitrogen and is deshielded. It is coupled to H-4.
~8.3dd1HH-4This proton is coupled to both H-3 and H-6, appearing as a doublet of doublets. It is significantly deshielded by the adjacent electron-withdrawing amide group.
~8.1d1HH-3This proton is ortho to the electron-withdrawing carboxylic acid group, shifting it downfield. It is coupled to H-4.
~2.1singlet3HCH₃ The methyl protons of the acetyl group are in a shielded environment and appear as a sharp singlet. Protons on carbons adjacent to carbonyls typically resonate near 2 δ.[3][4]
¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule, providing information about their chemical environment (e.g., hybridization, attachment to electronegative atoms).

Experimental Protocol: The sample preparation and instrumentation are identical to that for ¹H NMR. A proton-decoupled pulse sequence is typically used to produce a spectrum where each unique carbon appears as a single line, simplifying interpretation.

Predicted ¹³C NMR Data and Interpretation

The molecule has 8 unique carbon atoms, and thus 8 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

Chemical Shift (δ, ppm)AssignmentRationale
~169C =O (Amide)Amide carbonyl carbons are typically found in the 170-185 ppm range.[5]
~166C =O (Acid)Carboxylic acid carbonyl carbons are also found in the 170-185 ppm range, often slightly upfield from amide carbonyls.[5]
~151C-2The pyridine carbon directly attached to the carboxylic acid group is significantly deshielded.
~145C-6The pyridine carbon ortho to the ring nitrogen is characteristically deshielded, with typical values for pyridine itself being ~150 ppm.[6]
~140C-4This carbon is deshielded due to its position relative to the nitrogen and the amide substituent.
~138C-5The carbon bearing the acetamido group.
~120C-3This carbon is expected to be the most shielded of the pyridine ring carbons.
~24C H₃The methyl carbon of the acetyl group is highly shielded and appears far upfield.[5]

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for functional group identification.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal. This is essential to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Workflow for IR Analysis

G cluster_prep Instrument Setup cluster_acq Data Acquisition cluster_interp Interpretation clean Clean ATR Crystal bkg Acquire Background Spectrum clean->bkg sample Apply Sample to Crystal bkg->sample acquire Acquire Sample Spectrum sample->acquire identify Identify Key Bands acquire->identify correlate Correlate to Functional Groups identify->correlate

Caption: Standard workflow for ATR-IR spectroscopy.

Predicted IR Data and Interpretation

The IR spectrum will be dominated by absorptions from the carboxylic acid and secondary amide functional groups.

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3300 - 2500Broad, StrongO-H stretchThe characteristic, very broad absorption of a hydrogen-bonded carboxylic acid O-H group.[7][8]
~3350MediumN-H stretchThe stretching vibration of the secondary amide N-H bond.
~3100WeakAromatic C-H stretchAromatic C-H stretches typically appear at wavenumbers just above 3000 cm⁻¹.[7]
~1710Strong, SharpC=O stretch (Acid)The carbonyl stretch of a carboxylic acid is intense and typically occurs between 1700-1725 cm⁻¹.[8]
~1680Strong, SharpC=O stretch (Amide I)The amide I band is a strong absorption resulting from the C=O stretch of the amide group.[9]
~1580MediumN-H bend (Amide II)The amide II band, arising from N-H bending and C-N stretching, is a key diagnostic for secondary amides.
1600 - 1450Medium-WeakC=C/C=N stretchesThese absorptions are characteristic of the pyridine ring vibrations.
1320 - 1210StrongC-O stretchThe C-O stretching of the carboxylic acid group.[7]

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through fragmentation patterns, clues about the molecule's structure. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like this one, often yielding the intact molecular ion.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the infusion capillary to generate a fine spray of charged droplets. As the solvent evaporates, gas-phase ions of the analyte are formed.

  • Data Acquisition: Acquire the mass spectrum in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes. High-resolution instruments (e.g., TOF, Orbitrap) can provide exact mass measurements.

Workflow for Mass Spectrometry Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Interpretation dissolve Prepare Dilute Solution (MeOH) infuse Infuse into ESI Source dissolve->infuse ionize Generate Ions infuse->ionize analyze Detect Ions (m/z) ionize->analyze mol_ion Identify Molecular Ion Peak analyze->mol_ion frag Analyze Fragmentation Pattern mol_ion->frag

Caption: Standard workflow for ESI-Mass Spectrometry.

Predicted Mass Spectrometry Data and Interpretation

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

m/z (Predicted)Ion ModeAssignmentRationale
181.0608Positive[M+H]⁺Protonation of the basic pyridine nitrogen is the most likely event in positive ion mode.[1]
179.0462Negative[M-H]⁻Deprotonation of the acidic carboxylic acid group is highly favorable in negative ion mode.[1][10]

Key Fragmentation Pathways:

  • Loss of H₂O (m/z 18): A common fragmentation for carboxylic acids.

  • Loss of •COOH (m/z 45): Cleavage of the carboxylic acid group.

  • Formation of Acylium Ion: Cleavage of the amide C-N bond can lead to fragments corresponding to the acetyl group or the pyridinecarboxylic acid moiety. The formation of an acylium ion (R-CO⁺) is a common pathway for carboxylic acid derivatives.[3][4]

Conclusion

The structural identity and purity of this compound can be unequivocally confirmed through the combined application of NMR, IR, and MS. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework. The IR spectrum rapidly confirms the presence of the key carboxylic acid and secondary amide functional groups. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight. This guide provides the foundational spectroscopic data and interpretation necessary for researchers utilizing this important chemical compound.

References

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Biological activity of pyridine carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Pyridine Carboxylic Acid Derivatives

Foreword

As a Senior Application Scientist, my experience in the field of drug discovery has repeatedly highlighted the significance of certain chemical scaffolds that serve as foundational pillars for therapeutic innovation. Among these, the pyridine carboxylic acid framework stands out for its remarkable versatility and profound biological impact. This guide is born out of a necessity to consolidate the vast and rapidly evolving research landscape surrounding these derivatives. It is not merely a compilation of data but a synthesized narrative aimed at researchers, scientists, and drug development professionals. Our goal is to move beyond simple descriptions, delving into the causality behind experimental designs, the intricacies of structure-activity relationships, and the practical methodologies required to validate these potent molecules. We will explore how the subtle interplay of a nitrogen-containing aromatic ring and a carboxylic acid moiety gives rise to a spectrum of activities, from combating infectious diseases to targeting the complex signaling cascades of cancer. This document is designed to be a trusted resource, grounded in authoritative science, to empower your research and development endeavors.

The Pyridine Carboxylic Acid Scaffold: A Privileged Core in Medicinal Chemistry

The pyridine ring is a cornerstone of heterocyclic chemistry and the second most common nitrogen-containing heterocycle found in FDA-approved drugs.[1][2] Its structural similarity to benzene, combined with the modulating effects of the nitrogen atom, provides a unique electronic and steric profile. This modification enhances aqueous solubility, metabolic stability, and the capacity for hydrogen bond formation compared to its carbocyclic counterpart.[1]

When a carboxylic acid group is appended to this ring, a highly versatile pharmacophore is created. The three primary isomers—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid)—form the basis for a plethora of therapeutic agents targeting a wide range of diseases, including tuberculosis, cancer, inflammation, and metabolic disorders.[3][4][5] The electron-deficient nature of the pyridine ring facilitates π-π stacking interactions, while the carboxylic group provides a key point for hydrogen bonding and metal ion coordination, making these derivatives exceptional enzyme inhibitors.[3]

Pyridine_Isomers cluster_picolinic Picolinic Acid (Pyridine-2-carboxylic acid) cluster_nicotinic Nicotinic Acid (Pyridine-3-carboxylic acid) cluster_isonicotinic Isonicotinic Acid (Pyridine-4-carboxylic acid) pico pico nico nico iso iso

Caption: Core structures of the three primary pyridine carboxylic acid isomers.

A Spectrum of Biological Activities: Mechanisms and Therapeutic Applications

The true power of the pyridine carboxylic acid scaffold lies in its functional adaptability. Through targeted chemical modifications, derivatives can be optimized to engage a diverse array of biological targets with high affinity and selectivity.

Antimicrobial and Antitubercular Activity

Perhaps the most historically significant application of this scaffold is in combating Mycobacterium tuberculosis (Mtb). Isonicotinic acid hydrazide, commonly known as isoniazid (INH), is a cornerstone of first-line tuberculosis therapy.[6] Research continues to build upon this foundation, generating novel derivatives with enhanced potency and activity against drug-resistant strains.

Mechanism of Action: Many nicotinic acid and isoniazid derivatives function as pro-drugs. For instance, INH is activated by the Mtb catalase-peroxidase enzyme (KatG), leading to the formation of a radical species that acylates key enzymes involved in mycolic acid biosynthesis, a critical component of the mycobacterial cell wall.[7] Nicotinamide (NAM), another derivative, has been shown to inhibit Mtb replication within macrophages, suggesting a host-directed mechanism in addition to direct antimicrobial properties.[8]

Structure-Activity Relationship (SAR) Insights:

  • Lipophilicity: SAR studies on nicotinic acid hydrazides have demonstrated that increasing lipophilicity is a crucial factor for enhancing antimycobacterial activity.[9][10] This is often achieved by adding aryl or halogenated phenyl groups.

  • Hydrazide Moiety: The hydrazide group is a common feature in potent antitubercular agents, acting as a key linker and interaction point.[9][10]

  • Isatin Conjugates: Hybrid molecules combining the nicotinic acid scaffold with an isatin moiety have shown remarkable potency, with MIC values as low as 6.25 µg/mL against Mtb.[9][10] The introduction of a bromine atom on the isatin ring significantly boosted activity.[9]

Beyond tuberculosis, other derivatives exhibit broad-spectrum antimicrobial effects. Pyridine-2,6-dithiocarboxylic acid, for example, acts as a potent metal chelator. By sequestering essential metal ions like iron, it disrupts microbial metabolism, demonstrating an antagonistic effect against a range of bacteria.[11]

Anticancer Activity

The pyridine nucleus is a privileged scaffold in oncology drug design, and its carboxylic acid derivatives are no exception.[1][12] Their antiproliferative effects are often mediated through the inhibition of key enzymes that drive cancer progression.

Mechanism of Action:

  • Kinase Inhibition: Many derivatives function as potent inhibitors of protein kinases, which are often dysregulated in cancer. Targets include Bcr-Abl, Cyclin-Dependent Kinases (CDKs), and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][3] Inhibition of these kinases disrupts signaling pathways responsible for cell growth, proliferation, and survival.

  • Cell Cycle Arrest and Apoptosis: Certain phenyl-pyridine-2-carboxylic acid derivatives have been identified as novel cell cycle inhibitors.[13] They induce a mitotic arrest, preventing cancer cells from completing division, which subsequently triggers programmed cell death (apoptosis).[13] These compounds have also shown promising selectivity for cancer cells over normal proliferating cells.[13]

  • Metal Chelation: The ability of the carboxylic acid group to coordinate with metal ions is leveraged in the design of metal-based anticancer complexes (e.g., with Zinc, Copper, Cobalt).[14][15] These complexes can introduce novel mechanisms of cytotoxicity, and their activity is influenced by both the organic ligand and the central metal ion.[14]

SAR Insights for Anticancer Activity:

  • Enhancing Groups: The presence and position of methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups have been shown to enhance antiproliferative activity.[1][2] For example, the insertion of one or two -OH groups can significantly reduce IC50 values against breast cancer cell lines.[1]

  • Detrimental Groups: Conversely, the addition of bulky groups or certain halogen atoms can decrease anticancer activity.[1][2]

Derivative ClassCancer Cell LineIC50 ValueReference
Zinc-Pyridine Dicarboxylic Acid ComplexSMMC-7721 (Hepatocellular Carcinoma)21.80 µM[14][15]
Phenyl-Pyridine-2-Carboxylic Acid (Ro 41-4439)MDA-MB-435 (Breast Cancer)Low micromolar range[13]
Hydroxylated Pyridine DerivativeMCF7 (Breast Cancer)0.91 mM[1]

Table 1: Representative anticancer activities of pyridine carboxylic acid derivatives.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases. Pyridine carboxylic acid derivatives have emerged as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: The primary mechanism involves the selective inhibition of COX-2, the inducible isoform of the enzyme responsible for producing pro-inflammatory prostaglandins at sites of inflammation.[3][16] This targeted approach is advantageous as it spares the COX-1 isoform, which is involved in homeostatic functions like maintaining the gastric mucosa, potentially leading to a better safety profile compared to non-selective NSAIDs.[16] An alternative mechanism has been proposed for 3-hydroxy pyridine-4-one derivatives, whose anti-inflammatory effects may be linked to their iron-chelating properties, as key inflammatory enzymes like COX and lipoxygenase are iron-dependent.[17]

COX_Inhibition_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGE2, etc.) COX2->PGs Catalyzes Inflammation Inflammation (Pain, Swelling, Fever) PGs->Inflammation Mediates PCA_Derivative Pyridine Carboxylic Acid Derivative PCA_Derivative->COX2 Inhibits

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.

Experimental Design and Methodologies

To validate the biological activity of newly synthesized derivatives, robust and reproducible experimental protocols are essential. The following sections detail standard, field-proven methodologies for assessing the key activities discussed.

General Workflow for Synthesis and Evaluation

The development of novel derivatives follows a logical progression from chemical synthesis to biological validation. The choice of synthetic route depends on the target molecule but often involves functionalizing the pyridine ring or modifying the carboxylic acid moiety.[18][19]

Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., 2-chloropyridine-3-carboxylic acid) reaction Chemical Reaction (e.g., Condensation, Coupling) start->reaction purification Purification & Characterization (Chromatography, NMR, MS) reaction->purification screening Primary Screening (e.g., MTT, MABA) purification->screening Test Compound dose_response Dose-Response & IC50/MIC Determination screening->dose_response mechanism Mechanism of Action Studies (e.g., Enzyme Assay, Western Blot) dose_response->mechanism lead_opt Lead Optimization mechanism->lead_opt SAR Data

Caption: Generalized workflow from synthesis to biological validation.

Protocol: In Vitro Antitubercular Activity (Microplate Alamar Blue Assay)

Rationale: The Alamar Blue (resazurin) assay is a widely used, sensitive, and reliable colorimetric method for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis. It measures metabolic activity; viable, respiring bacteria reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin.

Methodology:

  • Preparation: Aseptically prepare a serial two-fold dilution of the test compounds in a 96-well microplate using Middlebrook 7H9 broth. Final compound concentrations typically range from 0.1 to 100 µg/mL.

  • Inoculation: Prepare a standardized inoculum of M. tuberculosis H37Rv strain to a final concentration of ~10^5 CFU/mL. Add 100 µL of this inoculum to each well containing the test compound.

  • Controls: Include wells for "no drug" (bacteria only) as a positive growth control and "no bacteria" (broth only) as a negative control. A known antitubercular drug (e.g., isoniazid) should be run in parallel as a positive control.

  • Incubation: Seal the plate with a breathable sealer and incubate at 37°C for 5-7 days.

  • Assay Development: Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well. Re-incubate the plate for 24 hours.

  • Data Reading: Observe the plates for a color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan. The amount of formazan produced is proportional to the number of living cells.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the pyridine carboxylic acid derivatives in culture medium. Replace the old medium with medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include vehicle-only wells as a control.

  • Incubation: Incubate the cells with the compounds for a specified period (typically 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

  • Data Reading: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Conclusion and Future Directions

Pyridine carboxylic acid derivatives represent a scaffold of enduring importance and immense potential in drug discovery.[4][5][20] Their inherent physicochemical properties, coupled with their synthetic tractability, allow for the fine-tuning of biological activity against a wide range of therapeutic targets. We have seen their successful application as antitubercular, anticancer, and anti-inflammatory agents, with well-defined mechanisms of action often centered on enzyme inhibition.

The future of this chemical class is bright. Key research directions will likely focus on:

  • Improving Selectivity: Enhancing selectivity for specific enzyme isoforms (e.g., COX-2 over COX-1) or cancer-specific targets to minimize off-target effects and improve therapeutic windows.

  • Overcoming Drug Resistance: Designing novel derivatives that can circumvent existing resistance mechanisms, particularly in infectious diseases and oncology.

  • Dual-Target Agents: Exploring the synthesis of hybrid molecules that can modulate multiple targets simultaneously, offering a synergistic therapeutic effect for complex diseases like cancer or inflammation-related metabolic disorders.[21]

  • Advanced Drug Delivery: Formulating these derivatives into advanced delivery systems to improve their pharmacokinetic profiles, including bioavailability and targeted tissue distribution.

As our understanding of disease biology deepens, the versatility of the pyridine carboxylic acid scaffold will undoubtedly continue to provide a robust platform for the development of the next generation of innovative medicines.

References

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  • Dehghani, F., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Journal of Research in Medical Sciences, 19(5), 442-446. Available at: [Link][17]

  • ResearchGate. (n.d.). Pyridine derivatives as anticancer compounds. Available at: [Link][12]

  • ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Available at: [Link][28]

  • PubMed. (2020). Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line. Available at: [Link][29]

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The Versatility of the Pyridine Scaffold: A Technical Guide to its Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Prominence of the Pyridine Ring in Medicinal Chemistry

The pyridine scaffold, a six-membered aromatic heterocycle containing a nitrogen atom, stands as a cornerstone in the edifice of modern medicinal chemistry. Its unique electronic properties, including its basicity and ability to participate in hydrogen bonding, make it a privileged structure in drug design.[1] The presence of the nitrogen atom not only influences the molecule's polarity and solubility but also provides a key point for interaction with biological targets.[1] This versatility has led to the incorporation of the pyridine nucleus into a vast array of clinically approved drugs, spanning a wide spectrum of therapeutic areas. Notable examples include the anti-ulcer medication omeprazole, the antiviral atazanavir, and the kinase inhibitor imatinib.[2]

This technical guide offers an in-depth exploration of the therapeutic applications of pyridine derivatives, designed for researchers, scientists, and drug development professionals. Moving beyond a mere catalog of compounds, this guide delves into the causality behind experimental choices, provides detailed protocols for key assays, and visually elucidates the intricate signaling pathways through which these molecules exert their effects. Our narrative is grounded in the principles of scientific integrity, providing a trustworthy and authoritative resource for those seeking to harness the therapeutic potential of this remarkable heterocyclic system.

Anticancer Applications: Targeting the Hallmarks of Malignancy

Pyridine derivatives have emerged as a particularly fruitful area of research in oncology, with numerous compounds demonstrating potent activity against various cancer cell lines.[3][4] Their mechanisms of action are diverse, often targeting key signaling pathways involved in tumor growth, proliferation, and survival.[3]

Mechanism of Action: Inhibition of VEGFR-2 and HDAC Signaling

A significant number of pyridine-based anticancer agents function as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[5] By blocking the binding of VEGF to its receptor, these compounds can stifle the formation of new blood vessels that tumors require to grow and metastasize.[6] The binding of VEGF to VEGFR-2 triggers a cascade of intracellular signaling events, including the autophosphorylation of specific tyrosine residues on the receptor, which in turn activate downstream pathways such as the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, promoting endothelial cell proliferation and survival.[7] Pyridine derivatives can effectively interrupt this signaling cascade.

Another critical target for pyridine-based anticancer drugs is the family of histone deacetylases (HDACs). HDACs play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression.[8] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. Pyridine derivatives that inhibit HDACs can reverse this effect, leading to the re-expression of these critical genes and subsequent cell cycle arrest and apoptosis.[9]

VEGFR-2 Signaling Pathway

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_plc PLCγ Pathway cluster_pi3k PI3K/Akt Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization Y1175 pY1175 VEGFR2->Y1175 Y951 pY951 VEGFR2->Y951 PLCg PLCγ PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PI3K PI3K Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Y1175->PLCg Y951->PI3K Pyridine_Inhibitor Pyridine-based VEGFR-2 Inhibitor Pyridine_Inhibitor->VEGFR2 Inhibition

Caption: VEGFR-2 signaling cascade and point of inhibition by pyridine derivatives.

HDAC Signaling Pathway

HDAC_Signaling cluster_nucleus Nucleus cluster_chromatin Chromatin Histone Histone Proteins Open_Chromatin Open Chromatin (Transcriptionally Active) Histone->Open_Chromatin Closed_Chromatin Closed Chromatin (Transcriptionally Repressed) DNA DNA HAT HAT Acetyl_Group Acetyl Group HAT->Acetyl_Group Adds HDAC HDAC HDAC->Histone Removes Acetyl Group Acetyl_Group->Histone Pyridine_Inhibitor Pyridine-based HDAC Inhibitor Pyridine_Inhibitor->HDAC Inhibition

Caption: Role of HDAC in chromatin remodeling and its inhibition by pyridine derivatives.

Quantitative Data: Anticancer Activity of Pyridine Derivatives

The following table summarizes the in vitro anticancer activity of selected pyridine derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound IDCancer Cell LineIC50 (µM)Reference
Pyridine-Urea 8e MCF-7 (Breast)0.11 (72h)[10]
Pyridine-Urea 8n MCF-7 (Breast)0.80 (72h)[10]
Imidazo[1,2-a]pyridine derivative MGC-803 (Gastric)Not specified[10]
Compound 3d MCF-7 (Breast)4.55[11]
Compound 3d MDA-MB-231 (Breast)9.87[11]
Compound H42 SKOV3 (Ovarian)0.85 (72h)[12]
Compound H42 A2780 (Ovarian)5.40 (72h)[12]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[3][4] The principle of the assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells in a suitable medium and harvest them during the exponential growth phase.

    • Determine cell viability using a method such as trypan blue exclusion.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the pyridine derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a negative control (medium only).

    • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Experimental Workflow for MTT Assay

MTT_Workflow start Start cell_seeding Cell Seeding in 96-well Plate start->cell_seeding end End overnight_incubation Overnight Incubation (37°C, 5% CO2) cell_seeding->overnight_incubation compound_treatment Treatment with Pyridine Derivatives overnight_incubation->compound_treatment incubation_period Incubation (24-72 hours) compound_treatment->incubation_period mtt_addition Addition of MTT Solution incubation_period->mtt_addition formazan_incubation Incubation (2-4 hours) mtt_addition->formazan_incubation solubilization Solubilization of Formazan Crystals formazan_incubation->solubilization absorbance_reading Absorbance Reading (570 nm) solubilization->absorbance_reading data_analysis Data Analysis (IC50 Calculation) absorbance_reading->data_analysis data_analysis->end

Caption: Step-by-step workflow for the in vitro cytotoxicity (MTT) assay.

Antimicrobial Applications: A Renewed Arsenal Against Infectious Diseases

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyridine derivatives have long been recognized for their antimicrobial properties and continue to be a promising scaffold for the design of new antibacterial and antifungal drugs.[3]

Mechanism of Action: Disrupting Bacterial Cell Integrity

The antimicrobial mechanism of many pyridine derivatives, particularly pyridinium salts, involves the disruption of the bacterial cell membrane.[13] The cationic pyridinium headgroup interacts electrostatically with the negatively charged components of the bacterial cell envelope, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[14] This initial interaction is followed by the insertion of the hydrophobic alkyl chain into the lipid bilayer, leading to a detergent-like effect that compromises membrane integrity, causes leakage of intracellular components, and ultimately results in cell death.[14]

Quantitative Data: Antimicrobial Activity of Pyridine Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected pyridine derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]

Compound IDMicrobial StrainMIC (µg/mL)Reference
Pyridinium Salt 3d Staphylococcus aureusNot specified[15]
Pyridinium Salt 3d Escherichia coliNot specified[15]
Pyridinium Salt 3d Pseudomonas aeruginosaNot specified[15]
Pyridinium Salt 3d Candida albicansNot specified[15]
3-(Pyridine-3-yl)-2-oxazolidinone 21b Gram-positive bacteriaNot specified
3-(Pyridine-3-yl)-2-oxazolidinone 21d Gram-positive bacteriaNot specified
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.[13][16]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent:

    • Prepare a stock solution of the pyridine derivative in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.

  • Preparation of Inoculum:

    • Culture the test microorganism overnight in an appropriate broth medium.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.

    • Dilute the standardized inoculum to the final desired concentration for the assay (typically 5 x 10^5 CFU/mL).

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the serially diluted compound with the prepared inoculum.

    • Include a growth control well (inoculum without the compound) and a sterility control well (broth medium only).

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Experimental Workflow for Broth Microdilution MIC Assay

MIC_Workflow start Start prepare_compound Prepare Serial Dilutions of Pyridine Derivative start->prepare_compound prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum end End inoculate_plate Inoculate 96-well Plate prepare_compound->inoculate_plate prepare_inoculum->inoculate_plate incubate_plate Incubate Plate (18-24 hours) inoculate_plate->incubate_plate visual_inspection Visually Inspect for Growth incubate_plate->visual_inspection determine_mic Determine MIC visual_inspection->determine_mic determine_mic->end

Caption: Step-by-step workflow for the broth microdilution MIC assay.

Neuroprotective Applications: Combating Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. The pathology of AD is complex, involving the aggregation of amyloid-beta (Aβ) peptides and the hyperphosphorylation of tau protein.[10] Pyridine derivatives have shown promise as multi-target agents for the treatment of AD.[16]

Mechanism of Action: Cholinesterase Inhibition and Aβ Aggregation Prevention

A key therapeutic strategy for AD is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Many pyridine derivatives have been designed as potent AChE inhibitors.

Furthermore, some pyridine derivatives can interfere with the aggregation of Aβ peptides, a central event in the pathogenesis of AD.[17] By inhibiting the formation of toxic Aβ oligomers and fibrils, these compounds can potentially slow the progression of the disease.[17]

Amyloid-β Aggregation Pathway

Abeta_Aggregation Monomers Aβ Monomers Oligomers Toxic Oligomers Monomers->Oligomers Aggregation Protofibrils Protofibrils Oligomers->Protofibrils Fibrils Amyloid Fibrils (Plaques) Protofibrils->Fibrils Pyridine_Inhibitor Pyridine-based Aβ Aggregation Inhibitor Pyridine_Inhibitor->Oligomers Inhibition

Caption: The amyloid-β aggregation cascade and the inhibitory action of pyridine derivatives.

Quantitative Data: Anti-Alzheimer's Activity of Pyridine Derivatives

The following table summarizes the in vitro activity of selected pyridine derivatives relevant to Alzheimer's disease.

Compound IDTargetIC50Reference
Coumarin-Pyridine Hybrid 3f Acetylcholinesterase (AChE)2 nM
Coumarin-Pyridine Hybrid 3f Butyrylcholinesterase (BuChE)24 nM
Thieno[2,3‐b]pyridine amine 5e Acetylcholinesterase (AChE)1.55 µM[16]
Thieno[2,3‐b]pyridine amine 5d Butyrylcholinesterase (BuChE)0.23 µM[16]
Pyridine Alkaloid Derivative 3 Butyrylcholinesterase (BChE)4.91 µM[18][19]
Pyridine Alkaloid Derivative 3 Acetylcholinesterase (AChE)82.00 µM[18][19]
Experimental Protocol: Acetylcholinesterase Inhibition (Ellman's Method)

Ellman's method is a simple, rapid, and sensitive spectrophotometric assay for measuring AChE activity and screening for its inhibitors.[20][21]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a phosphate buffer (0.1 M, pH 8.0).

    • Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in the phosphate buffer.

    • Prepare a solution of the substrate, acetylthiocholine iodide (ATCI), in deionized water.

    • Prepare a solution of AChE enzyme in phosphate buffer.

  • Assay Procedure (in a 96-well plate):

    • To each well, add phosphate buffer, DTNB solution, and the AChE enzyme solution.

    • Add the test pyridine derivative at various concentrations to the appropriate wells. Include a control without the inhibitor.

    • Pre-incubate the plate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding the ATCI substrate solution to all wells.

    • Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Cardiovascular Applications: Modulating Vascular Tone

Pyridine derivatives, particularly the 1,4-dihydropyridine class, are well-established as potent cardiovascular drugs, primarily used for the treatment of hypertension and angina.

Mechanism of Action: L-type Calcium Channel Blockade

Dihydropyridine derivatives act as L-type calcium channel blockers. These channels are prevalent in vascular smooth muscle cells and are responsible for the influx of calcium ions that triggers muscle contraction. By blocking these channels, dihydropyridine derivatives inhibit calcium influx, leading to relaxation of the vascular smooth muscle, vasodilation, and a subsequent reduction in blood pressure.[22]

Quantitative Data: Vasorelaxant Activity of Pyridine Derivatives

The following table presents the vasorelaxant activity of selected pyridine derivatives, expressed as IC50 values.

Compound IDVasorelaxant Activity (IC50, µM)Reference
Pyridine-3-carbonitrile 3o 312.1[11]
Pyridine-3-carbonitrile 3a 437.9[11]
Pyridine-3-carbonitrile 3m 444.8[11]
Prazosin hydrochloride (Reference) 487.3[11]
Experimental Protocol: Aortic Ring Vasorelaxation Assay

The aortic ring assay is an ex vivo method used to assess the vasorelaxant or vasoconstrictive properties of compounds on isolated arterial segments.[23]

Step-by-Step Methodology:

  • Aortic Ring Preparation:

    • Euthanize a laboratory animal (e.g., a rat or mouse) and carefully dissect the thoracic aorta.

    • Place the aorta in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

    • Clean the aorta of surrounding connective and adipose tissue.

    • Cut the aorta into rings of approximately 2-3 mm in length.

  • Mounting in Organ Bath:

    • Mount the aortic rings in an organ bath chamber containing oxygenated physiological salt solution maintained at 37°C. The rings are typically suspended between two hooks, one fixed and the other connected to a force transducer.

    • Allow the rings to equilibrate under a resting tension for a specified period.

  • Inducing Contraction and Assessing Vasorelaxation:

    • Induce a sustained contraction of the aortic rings using a vasoconstrictor agent (e.g., phenylephrine or potassium chloride).

    • Once a stable contraction is achieved, add the test pyridine derivative in a cumulative manner, increasing the concentration stepwise.

    • Record the changes in tension to measure the degree of relaxation.

  • Data Analysis:

    • Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

    • Plot the percentage of relaxation against the log concentration of the test compound to generate a dose-response curve.

    • Determine the IC50 value from the curve.

Conclusion and Future Perspectives

The pyridine scaffold continues to be a remarkably versatile and fruitful source of novel therapeutic agents. Its adaptability allows for the fine-tuning of physicochemical and pharmacological properties, enabling the development of compounds with high potency and selectivity for a diverse range of biological targets. The examples provided in this guide, spanning oncology, infectious diseases, neurodegenerative disorders, and cardiovascular medicine, underscore the broad therapeutic potential of pyridine derivatives.

Future research in this area will likely focus on several key aspects. The development of more sustainable and efficient synthetic methodologies will be crucial for the large-scale production of these compounds.[24] Furthermore, a deeper understanding of the structure-activity relationships and the elucidation of novel mechanisms of action will pave the way for the rational design of next-generation pyridine-based drugs with improved therapeutic indices. The integration of computational methods, such as molecular docking and dynamic simulations, will undoubtedly accelerate the discovery and optimization of new lead compounds. As our understanding of the molecular basis of disease continues to grow, the pyridine ring is poised to remain a central and indispensable component in the armamentarium of medicinal chemists for years to come.

References

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Role of 5-Acetamidopyridine-2-carboxylic acid as a chemical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Acetamidopyridine-2-carboxylic acid: A Pivotal Intermediate in Modern Synthesis

Abstract

This compound is a strategically functionalized heterocyclic compound that serves as a versatile and valuable intermediate in medicinal chemistry and the broader field of organic synthesis. Its unique architecture, featuring a pyridine core substituted with a carboxylic acid and an acetamido group, offers multiple reaction sites for molecular elaboration. The carboxylic acid at the 2-position provides a handle for amide bond formation, a cornerstone of drug development, while the acetamido group at the 5-position acts as a protected amine, allowing for sequential and controlled synthetic transformations. This guide provides an in-depth exploration of the synthesis, chemical reactivity, analytical characterization, and applications of this pivotal building block for researchers, chemists, and professionals in drug discovery.

Introduction and Physicochemical Profile

Pyridine derivatives are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science, owing to their presence in numerous biologically active molecules.[1] this compound (CAS No. 21550-48-1) distinguishes itself as a particularly useful intermediate. The acetamido group serves as a stable, protected form of the corresponding amine (5-aminopyridine-2-carboxylic acid), preventing its unwanted reaction during transformations targeting the carboxylic acid. This protecting group can be readily removed under hydrolytic conditions when the amine's reactivity is desired for subsequent synthetic steps.

The strategic placement of the carboxylic acid and the protected amine allows for precise control over the construction of complex molecular architectures, making it a sought-after component for building libraries of compounds in drug discovery campaigns.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 21550-48-1[2]
Molecular Formula C₈H₈N₂O₃[2]
Molecular Weight 180.16 g/mol [2]
Melting Point 276-278 °C[2]
Density 1.404 g/cm³[2]
Boiling Point 484 °C at 760 mmHg[2]
Appearance White to off-white crystalline powderInferred
Solubility Soluble in polar organic solvents like DMSO, DMFInferred

Synthesis of the Intermediate

The most direct and common route to this compound is the acetylation of its parent amine, 5-Aminopyridine-2-carboxylic acid. This reaction protects the amino group, rendering it non-nucleophilic and stable to the conditions often required for activating the carboxylic acid.

Experimental Protocol: Synthesis via Acetylation

Objective: To synthesize this compound from 5-Aminopyridine-2-carboxylic acid.

Materials:

  • 5-Aminopyridine-2-carboxylic acid (1.0 eq)

  • Acetic anhydride (1.2 eq)

  • Pyridine (as solvent and base)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend 5-Aminopyridine-2-carboxylic acid in pyridine in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetic anhydride dropwise to the cooled suspension.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the pyridine under reduced pressure.

  • Add deionized water to the residue and acidify to pH ~3 with 1 M HCl. This will precipitate the product.

  • Filter the resulting solid using a Büchner funnel and wash with cold deionized water.

  • Dry the solid under vacuum to yield the crude product.

  • Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for further purification if necessary.

Causality: The use of acetic anhydride in the presence of a base like pyridine is a standard method for acetylating amines. The pyridine acts as a nucleophilic catalyst and also neutralizes the acetic acid byproduct, driving the reaction to completion. Acidification during workup ensures the carboxylic acid is in its protonated, less soluble form, facilitating its precipitation and isolation.

G Start 5-Aminopyridine-2-carboxylic acid Reagent + Acetic Anhydride (Pyridine, 0°C to RT) Start->Reagent Product This compound Reagent->Product Purify Acidic Workup & Precipitation Product->Purify

Figure 1: Synthetic Workflow for this compound

Chemical Reactivity and Role as an Intermediate

The utility of this compound stems from the orthogonal reactivity of its two primary functional groups.

Reactions at the Carboxylic Acid Group

The carboxylic acid is the primary site for building molecular complexity. Direct coupling with an amine is challenging because the basic amine will deprotonate the carboxylic acid, forming an unreactive carboxylate salt.[3] Therefore, the carboxylic acid must first be "activated".

A. Amide Bond Formation (Amidation): This is the most critical reaction in its application portfolio.[4] Activation is achieved using coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), often with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.[5] These reagents convert the carboxylic acid into a highly reactive intermediate (e.g., an O-acylisourea or HOBt active ester), which is readily attacked by a primary or secondary amine to form a stable amide bond.[3][4]

B. Esterification: The compound can undergo Fischer esterification by reacting with an alcohol under acidic catalysis to form the corresponding ester. This is a reversible process driven to completion by removing water.

C. Conversion to Acyl Chloride: Reaction with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to a highly reactive acyl chloride.[3] This intermediate can then react with a wide range of nucleophiles (amines, alcohols, etc.) under milder conditions than those required for coupling reagents.

Reactions at the Acetamido Group

A. Hydrolysis (De-protection): The acetamido group is a robust protecting group for the amine. It can be removed via hydrolysis under strongly acidic or basic conditions (e.g., refluxing in aqueous HCl or NaOH) to reveal the free amine.[6] This unmasks the nucleophilic amine for subsequent reactions, such as another amide coupling, sulfonylation, or reductive amination. A procedure for the hydrolysis of a similar compound, 2-acetylaminopyridine-6-carboxylic acid, using aqueous NaOH has been documented, demonstrating the viability of this transformation.[7]

G cluster_main Intermediate This compound -COOH -NHAc Amide Amide Derivative Intermediate:f0->Amide + R₂NH (EDC, HOBt) Ester Ester Derivative Intermediate:f0->Ester + ROH, H⁺ AcylChloride Acyl Chloride Intermediate:f0->AcylChloride + SOCl₂ Amine 5-Aminopyridine-2-carboxylic acid Intermediate:f1->Amine Hydrolysis (H⁺ or OH⁻, Δ)

Figure 2: Key Chemical Transformations

Application in Pharmaceutical and Agrochemical Synthesis

The pyridine carboxylic acid scaffold is a privileged structure in drug discovery.[8] While specific blockbuster drugs directly using this compound are not publicly detailed, its value is demonstrated by its role as a building block for creating complex molecules with potential biological activity. Its derivatives have been investigated for a wide range of therapeutic targets.

The related precursor, 5-aminopyridine-2-carboxylic acid, has been used to construct coordination polymers with interesting properties like luminescence and anti-cancer activity, highlighting the utility of this substitution pattern in creating functional molecules.[9] Furthermore, structurally similar intermediates like 5-chloro-pyridine-2-carboxylic acid derivatives are crucial for the synthesis of modern agrochemicals, underscoring the industrial importance of this class of compounds.[10]

Exemplary Protocol: Amide Coupling for Library Synthesis

Objective: To couple this compound with a representative primary amine (e.g., Benzylamine) using EDC/HOBt coupling.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Dissolve this compound in anhydrous DMF in a flame-dried, nitrogen-purged round-bottom flask.

  • Add HOBt, Benzylamine, and DIPEA to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor for completion by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution (2x), deionized water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired amide product.

Trustworthiness and Rationale: This protocol represents a standard and highly reliable method for amide bond formation.[5][11] The use of HOBt forms a less reactive, more stable active ester, which minimizes racemization if chiral amines are used.[3] DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and maintain a basic environment conducive to the reaction. The aqueous workup effectively removes the DMF solvent, excess reagents, and water-soluble byproducts like dicyclohexylurea (DCU).

Analytical Characterization

Confirming the identity and purity of this compound is essential. The following table summarizes the expected data from standard analytical techniques.

Table 2: Expected Analytical Data for this compound

TechniqueExpected Observations
¹H NMR - Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically > 12 ppm.[12] - Amide Proton (-NH): A singlet around 8.0-9.0 ppm. - Pyridine Protons: Three distinct aromatic protons between 7.5-9.0 ppm, showing characteristic doublet and doublet of doublets splitting patterns. - Acetyl Protons (-CH₃): A sharp singlet around 2.1-2.3 ppm.
¹³C NMR - Carboxylic Carbonyl (-COOH): Signal in the 165-175 ppm range.[12] - Amide Carbonyl (-C=O): Signal in the 168-172 ppm range. - Pyridine Carbons: Signals in the aromatic region, typically 120-155 ppm. - Acetyl Carbon (-CH₃): Signal upfield, around 20-25 ppm.
IR Spectroscopy - O-H Stretch (Carboxylic Acid): Very broad band from 2500-3300 cm⁻¹. - C=O Stretch (Carboxylic Acid): Strong, sharp peak around 1700-1725 cm⁻¹. - C=O Stretch (Amide I Band): Strong, sharp peak around 1650-1680 cm⁻¹. - N-H Bend (Amide II Band): Peak around 1550-1640 cm⁻¹. - C-N Stretch: In the 1200-1350 cm⁻¹ region.
Mass Spec. (ESI-) [M-H]⁻: Expected at m/z 179.05

Safety and Handling

Based on data for structurally related pyridine carboxylic acids, this compound should be handled with appropriate care in a laboratory setting.

  • Hazards: May cause skin and serious eye irritation. May cause respiratory irritation.[2]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[2]

  • Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling.[2]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) for the material before use.

Conclusion

This compound is a high-value chemical intermediate whose strategic design facilitates complex organic syntheses. The interplay between the reactive carboxylic acid and the protected amine allows for its use as a linchpin in multi-step synthetic sequences common in pharmaceutical and agrochemical research. By providing reliable and predictable reactivity, this building block enables chemists to efficiently construct novel molecules with diverse functionalities, solidifying its role as an essential tool in the pursuit of new chemical entities.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. Retrieved from [Link]

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3247-3260.
  • MDPI. (2021).
  • Anderson, R. C., Jarema, M. A., Shapiro, M. J., Stokes, J. P., & Ziliox, M. (1995). 5 Combination of 1H and 13C NMR Spectroscopy. J. Org. Chem., 60, 2650.
  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • PubMed. (2020). 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties. J Inorg Biochem. 207:111051.
  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11500.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced and Applied Sciences, 9(11), 133-144.
  • ResearchGate. (n.d.). 1 H-NMR and 13 C-NMR spectra of carboxylic acid containing polyamide. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • NIH. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Sci Rep, 12, 1373.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • NIH. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Lett, 50(26), 3308-3311.
  • PubChem. (n.d.). 2-Pyridinecarboxylic acid, 5-((1S,2S)-2-(acetyloxy)-1-hydroxypropyl)-, methyl ester. Retrieved from [Link]

  • NIH. (2022). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovating with Pyridine Derivatives: The Essential Role of 5-Bromopyridine-2-carboxylic Acid. Retrieved from [Link]

  • PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Des Devel Ther.
  • PubMed. (1979). 5-Azacytidine hydrolysis kinetics measured by high-pressure liquid chromatography and 13C-NMR spectroscopy. J Pharm Sci. 68(7):807-12.
  • Scribd. (n.d.). Infrared & NMR Spectroscopy Guide. Retrieved from [Link]

  • Utah Tech University. (n.d.). Learning Guide for Chapter 24 - Carboxylic Acid derivatives. Retrieved from [Link]

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Methodological & Application

Synthesis of 5-Acetamidopyridine-2-carboxylic acid from 5-aminopyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 5-Acetamidopyridine-2-carboxylic Acid

This compound is a valuable heterocyclic compound that serves as a key building block in the synthesis of a variety of pharmacologically active molecules and functional materials. Its structure, featuring a pyridine ring substituted with both an acetamido group and a carboxylic acid, allows for diverse chemical modifications, making it a versatile intermediate in drug discovery and materials science. The acetamido group can influence the electronic properties and metabolic stability of derivative compounds, while the carboxylic acid provides a handle for amide bond formation and other coupling reactions. A reliable and well-characterized synthetic protocol for this compound is therefore of significant interest to the scientific community.

Reaction Scheme and Mechanistic Overview

The synthesis of this compound from 5-aminopyridine-2-carboxylic acid is achieved through a nucleophilic acyl substitution reaction, specifically an N-acetylation. In this reaction, the amino group of the starting material acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride.

Reaction:

5-aminopyridine-2-carboxylic acid + Acetic Anhydride → this compound + Acetic Acid

The reaction is typically carried out in the presence of a base, such as pyridine, which serves both as a solvent and as a scavenger for the acetic acid byproduct, driving the reaction to completion. The general mechanism for this N-acetylation is outlined below.

Mechanism of N-Acetylation:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 5-amino group attacks one of the carbonyl carbons of acetic anhydride.

  • Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, leading to the departure of an acetate ion (a good leaving group).

  • Deprotonation: A base (e.g., pyridine) removes a proton from the nitrogen atom, yielding the final N-acetylated product, this compound.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the synthesis, purification, and characterization of this compound.

G cluster_0 Synthesis cluster_1 Work-up & Isolation cluster_2 Purification & Characterization Reaction Setup Reaction Setup Reagent Addition Reagent Addition Reaction Setup->Reagent Addition Reaction Monitoring Reaction Monitoring Reagent Addition->Reaction Monitoring Quenching Quenching Reaction Monitoring->Quenching Precipitation Precipitation Quenching->Precipitation Filtration & Washing Filtration & Washing Precipitation->Filtration & Washing Recrystallization Recrystallization Filtration & Washing->Recrystallization Drying Drying Recrystallization->Drying Analysis (NMR, IR, MP) Analysis (NMR, IR, MP) Drying->Analysis (NMR, IR, MP)

Caption: A streamlined workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is an adapted procedure based on general methods for the N-acetylation of aminopyridines.[1] Researchers should carefully monitor the reaction and may need to optimize conditions for their specific setup.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-Aminopyridine-2-carboxylic acid≥98%e.g., Sigma-Aldrich, TCIStarting material.[2]
Acetic AnhydrideReagent Gradee.g., Fisher Scientific, MerckAcetylating agent.[3]
PyridineAnhydrouse.g., Sigma-AldrichSolvent and base.
Deionized WaterHigh PurityIn-houseUsed for precipitation.
EthanolReagent Gradee.g., Fisher ScientificRecrystallization solvent.
Safety Precautions
  • Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]

  • Pyridine: Flammable, harmful if swallowed or inhaled, and can cause skin irritation. Handle in a fume hood and wear appropriate PPE.

  • 5-Aminopyridine-2-carboxylic Acid: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust.

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-aminopyridine-2-carboxylic acid (1.0 eq).

  • Dissolution: Add anhydrous pyridine to the flask to dissolve the starting material. A gentle warming may be necessary to achieve complete dissolution.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add acetic anhydride (1.1 - 1.5 eq) dropwise to the stirred solution. An exothermic reaction may be observed.[4]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid). The product should be more nonpolar than the starting material.

  • Work-up: Once the reaction is complete, slowly pour the reaction mixture into a beaker of cold deionized water with stirring. A precipitate of the product should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water to remove any residual pyridine and acetic acid.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound.

  • Drying: Dry the purified product under vacuum to a constant weight.

  • Characterization: Characterize the final product by determining its melting point and recording its ¹H NMR, ¹³C NMR, and IR spectra to confirm its identity and purity.

Troubleshooting and Key Considerations

The successful synthesis of this compound requires careful attention to several factors. The following diagram outlines a logical approach to troubleshooting common issues.

G cluster_0 Problem Identification cluster_1 Potential Causes & Solutions Low Yield Low Yield Insufficient Reagent Insufficient Reagent Low Yield->Insufficient Reagent Inefficient Precipitation Inefficient Precipitation Low Yield->Inefficient Precipitation Incomplete Reaction Incomplete Reaction Short Reaction Time Short Reaction Time Incomplete Reaction->Short Reaction Time Moisture Contamination Moisture Contamination Incomplete Reaction->Moisture Contamination Impure Product Impure Product Side Reactions (Diacetylation) Side Reactions (Diacetylation) Impure Product->Side Reactions (Diacetylation) Inadequate Purification Inadequate Purification Impure Product->Inadequate Purification Increase Acetic Anhydride Increase Acetic Anhydride Insufficient Reagent->Increase Acetic Anhydride Extend Reaction Time / Gentle Heating Extend Reaction Time / Gentle Heating Short Reaction Time->Extend Reaction Time / Gentle Heating Use Anhydrous Solvents Use Anhydrous Solvents Moisture Contamination->Use Anhydrous Solvents Adjust pH / Use Anti-solvent Adjust pH / Use Anti-solvent Inefficient Precipitation->Adjust pH / Use Anti-solvent Control Stoichiometry / Temperature Control Stoichiometry / Temperature Side Reactions (Diacetylation)->Control Stoichiometry / Temperature Optimize Recrystallization Solvent Optimize Recrystallization Solvent Inadequate Purification->Optimize Recrystallization Solvent

Caption: A troubleshooting guide for the synthesis of this compound.

Key Considerations:

  • Diacetylation: A potential side product is the N,N-diacetylated aminopyridine.[5] This can be minimized by carefully controlling the stoichiometry of the acetic anhydride and maintaining a moderate reaction temperature.

  • Solubility: 5-Aminopyridine-2-carboxylic acid has limited solubility in many organic solvents but is soluble in acetone, ethanol, and methanol.[6] Pyridine is a good choice of solvent as it also acts as a base.

  • Purification: The carboxylic acid functionality can make purification by column chromatography challenging. Recrystallization is often the preferred method. The choice of recrystallization solvent is critical for obtaining a high-purity product.

Characterization Data (Expected)

  • Appearance: A white to off-white solid.

  • Melting Point: The melting point should be sharp and can be compared to literature values if available.

  • ¹H NMR: The spectrum should show a singlet for the acetyl methyl group (around 2.1-2.3 ppm), aromatic protons on the pyridine ring, and a broad singlet for the amide N-H. The carboxylic acid proton will also be present as a broad singlet at a downfield chemical shift.

  • IR Spectroscopy: Characteristic peaks should be observed for the amide C=O stretch (around 1680 cm⁻¹), the carboxylic acid C=O stretch (around 1700 cm⁻¹), and the N-H stretch (around 3300 cm⁻¹).

References

  • GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols. [Link]

  • Google Patents. (2010). CN101643447A - Method for preparing 2-acetamido-5-aminopyridine.
  • Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. [Link]

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Application Notes & Protocols: Leveraging 5-Acetamidopyridine-2-carboxylic Acid for Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Acetamidopyridine-2-carboxylic Acid

In the landscape of medicinal chemistry and drug discovery, the pyridine scaffold is a cornerstone, present in a significant percentage of FDA-approved drugs.[1] Its derivatives serve as versatile building blocks for constructing complex molecules with tailored therapeutic properties.[2][3] Among these, this compound stands out as a trifunctional synthon of considerable strategic importance. Its unique arrangement of a carboxylic acid, an acetamido group, and the intrinsic pyridine nitrogen atom provides a powerful platform for the synthesis of fused heterocyclic systems, which are integral to many pharmacologically active agents.[4][5]

The utility of this molecule stems from the distinct reactivity of its three functional domains:

  • The Carboxylic Acid (C2-position): This group is the primary handle for elongation and cyclization. It can be readily activated to form amide or ester linkages, serving as an electrophilic partner in ring-forming reactions.[6][7] The presence of the adjacent pyridine nitrogen modulates its electronic properties.

  • The Acetamido Group (C5-position): This moiety serves a dual purpose. It can act as a stable directing group or, more commonly, as a protected amine. A straightforward hydrolysis step unmasks the 5-amino group, a potent nucleophile essential for the construction of fused pyrimidine, triazine, or other nitrogen-containing rings.[8]

  • The Pyridine Nitrogen (N1-position): As a heterocyclic nitrogen, it influences the aromatic system's reactivity and provides a key site for metal coordination or protonation. In the context of fused ring synthesis, it becomes an integral part of the final scaffold, such as in pyridopyrimidines.[9][10][11]

This guide provides an in-depth exploration of the synthetic applications of this compound, focusing on robust protocols for amide bond formation and the subsequent synthesis of the medicinally relevant pyrido[2,3-d]pyrimidine core.

Physicochemical Properties & Handling

A clear understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValueReference
CAS Number 21550-48-1[12]
Molecular Formula C₈H₈N₂O₃[12]
Molecular Weight 180.16 g/mol [12]
Melting Point 276-278 °C[12]
Appearance Off-white to light yellow crystalline powder
Solubility Sparingly soluble in water and common organic solvents at RT; soluble in DMF, DMSO.
Safety Causes skin and serious eye irritation. May cause respiratory irritation. Wear appropriate PPE, including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.[12]

Core Application I: Amide Bond Formation - A Gateway to Diverse Scaffolds

The formation of an amide bond is the most frequent reaction in medicinal chemistry, enabling the linkage of molecular fragments to build libraries of potential drug candidates.[7][13] The carboxylic acid of this compound can be efficiently coupled with a wide range of primary and secondary amines.

Causality Behind Reagent Selection

Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[6] Therefore, the carboxylic acid must be activated to an electrophilic species. While simple reagents like thionyl chloride (SOCl₂) can form highly reactive acyl chlorides, modern coupling reagents offer milder conditions, broader substrate scope, and reduced side reactions, particularly racemization in chiral substrates.[7][14]

Coupling ReagentMechanism of Action & RationaleCommon BasePros & Cons
HATU Forms a highly reactive O-acylisourea intermediate that rapidly acylates the amine. The HOBt byproduct suppresses racemization. Highly efficient for sterically hindered or electron-deficient amines.[13][14]DIPEA, TEAPros: Fast, high-yielding, low racemization. Cons: Higher cost, can be moisture-sensitive.
EDC / HOBt A carbodiimide (EDC) activates the acid, which is then trapped by HOBt to form a less reactive but more stable active ester, preventing side reactions and racemization before the amine is added.[6][15]DIPEA, NMMPros: Cost-effective, widely used, stable intermediates. Cons: Can be slower than HATU, produces a urea byproduct that may require careful purification.
SOCl₂ / Pyridine Converts the carboxylic acid to a highly reactive acyl chloride.[14]PyridinePros: Inexpensive, highly reactive. Cons: Harsh conditions (heat often required), limited functional group tolerance, potential for side reactions.
Protocol 1: HATU-Mediated Synthesis of N-Aryl-5-acetamidopyridine-2-carboxamide

This protocol describes the coupling of this compound with a representative amine, aniline, using HATU, a highly effective uronium-based coupling agent.

G cluster_reagents Reagents cluster_process Process cluster_output Output ACID 5-Acetamidopyridine- 2-carboxylic acid STEP1 1. Dissolve Acid & Amine in DMF ACID->STEP1 AMINE Aniline AMINE->STEP1 HATU HATU STEP3 3. Add HATU (Activator) HATU->STEP3 DIPEA DIPEA STEP2 2. Add DIPEA (Base) DIPEA->STEP2 DMF DMF (Solvent) DMF->STEP1 STEP1->STEP2 STEP2->STEP3 STEP4 4. Stir at RT (2-4 h) STEP3->STEP4 STEP5 5. Aqueous Work-up & Extraction STEP4->STEP5 STEP6 6. Purify (Crystallization/ Chromatography) STEP5->STEP6 PRODUCT N-Phenyl-5-acetamido- pyridine-2-carboxamide STEP6->PRODUCT

Figure 1. Workflow for HATU-mediated amide coupling.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 180 mg, 1.0 mmol).

  • Dissolution: Add anhydrous DMF (5 mL) and stir until the solid dissolves. Add aniline (e.g., 102 µL, 1.1 mmol).

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Add DIPEA (e.g., 522 µL, 3.0 mmol) dropwise. The base is crucial to deprotonate the carboxylic acid and neutralize the HCl generated.

  • Activation and Coupling: Add HATU (e.g., 456 mg, 1.2 mmol) in one portion. The solution may change color.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-4 hours).

  • Quenching and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing EtOAc (50 mL) and saturated NaHCO₃ solution (50 mL). Shake and separate the layers. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel (e.g., using a gradient of EtOAc in hexanes) to afford the pure N-phenyl-5-acetamidopyridine-2-carboxamide.

Core Application II: Synthesis of Fused Pyrido[2,3-d]pyrimidines

The pyrido[2,3-d]pyrimidine core is a privileged scaffold found in numerous kinase inhibitors and other therapeutic agents, valued for its rigid, planar structure that can effectively interact with biological targets.[9][16] this compound is an ideal precursor for this system. The general strategy involves unmasking the 5-amino group and then performing a cyclocondensation reaction that engages both the amine and the C2-carboxylic acid.

G cluster_legend Synthetic Pathway START 5-Acetamidopyridine- 2-carboxylic Acid INTERMEDIATE 5-Aminopyridine- 2-carboxylic Acid START->INTERMEDIATE  Step A: Acid Hydrolysis  (Deacetylation)  Reagent: 6M HCl, Reflux PRODUCT 2-Methylpyrido[2,3-d]- pyrimidin-7(8H)-one INTERMEDIATE->PRODUCT  Step B: Cyclocondensation  Reagent: Acetic Anhydride, Reflux

Figure 2. Two-step synthesis of a pyrido[2,3-d]pyrimidine core.
Protocol 2A: Hydrolysis of this compound

Rationale: Acid-catalyzed hydrolysis is a standard and effective method for cleaving the amide bond of the acetamido group. Refluxing in aqueous acid provides the thermal energy to drive the reaction to completion.

Materials:

  • This compound

  • 6M Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 5M)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (e.g., 5.0 g, 27.7 mmol) in 6M HCl (50 mL).

  • Heating: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring. The solid will gradually dissolve as the reaction proceeds.

  • Monitoring: Monitor the reaction by TLC or LC-MS until all starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature, then further cool in an ice bath.

  • Neutralization: Carefully adjust the pH of the solution to ~4-5 by the slow, portion-wise addition of a concentrated NaOH solution. The product, 5-aminopyridine-2-carboxylic acid, is amphoteric and will precipitate at its isoelectric point.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water (2 x 20 mL) and then a small amount of cold ethanol.

  • Drying: Dry the solid under vacuum to yield 5-aminopyridine-2-carboxylic acid as a crystalline solid, which can be used in the next step without further purification.

Protocol 2B: Cyclocondensation to form 2-Methylpyrido[2,3-d]pyrimidin-7(8H)-one

Rationale: Acetic anhydride serves as both the source of the C2-methyl and C4-carbonyl groups of the new pyrimidine ring and as a dehydrating agent to facilitate the final ring closure. The reaction proceeds via initial acylation of the more nucleophilic 5-amino group, followed by an intramolecular acylation involving the 2-carboxylic acid, and subsequent dehydration.

Materials:

  • 5-Aminopyridine-2-carboxylic acid (from Protocol 2A)

  • Acetic Anhydride

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, place 5-aminopyridine-2-carboxylic acid (e.g., 1.0 g, 7.2 mmol).

  • Reagent Addition: Add an excess of acetic anhydride (e.g., 10 mL).

  • Heating: Heat the mixture to reflux (approx. 140 °C) and maintain for 2-3 hours. The solid should dissolve, and the solution may darken.

  • Work-up: Cool the reaction mixture to room temperature. A solid product will typically precipitate.

  • Isolation: Pour the cooled mixture slowly and carefully into a beaker of ice water (100 mL) with stirring to quench the excess acetic anhydride.

  • Collection: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral, then wash with a small amount of ethanol.

  • Drying: Dry the product under vacuum to afford 2-Methylpyrido[2,3-d]pyrimidin-7(8H)-one. The product can be further purified by recrystallization if necessary.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic structures. The protocols detailed herein provide robust and reproducible methods for its application in two of the most fundamental transformations in drug discovery: amide coupling and the construction of fused bicyclic pharmacophores. The strategic positioning of its functional groups allows for sequential and controlled reactions, enabling access to diverse molecular architectures. Future applications will undoubtedly expand into multicomponent reactions (MCRs)[16][17][18][19] and the synthesis of novel coordination polymers and materials, further cementing the importance of this synthon in modern chemical science.[8]

References

  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Shetty, C. R. and Shastry, C. S. (2021) “Synthesis and Anticancer Perspective of Pyridopyrimidine Scaffold - An Overview”, Journal of Pharmaceutical Research International, 33(60A), pp. 438–461. [Link]

  • 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties. PubMed. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central. [Link]

  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. PMC. [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 50-55. [Link]

  • Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]

  • Fused Heterocyclic Systems with an s-Triazine Ring. 34. Development of a Practical Approach for the Synthesis of 5-Aza-isoguanines. MDPI. [Link]

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  • Recent Developments in the MCRs Synthesis of Pyridopyrimidines and Spiro-Pyridopyrimidines. ResearchGate. [Link]

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  • Reactions of 4-(2-hydroxyethylamino)-2-phenyl-5-pyrimidinecarboxylic acid with acetic anhydride. ACS Publications. [Link]

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  • Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. Semantic Scholar. [Link]

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Application Notes & Protocols: 5-Acetamidopyridine-2-carboxylic Acid as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 5-acetamidopyridine-2-carboxylic acid. We delve into its physicochemical properties, core reactivity, and its pivotal role as a heterocyclic building block in modern pharmaceutical synthesis. A significant focus is placed on its application in the construction of Poly(ADP-ribose) polymerase (PARP) inhibitors, a clinically significant class of anticancer agents. Detailed, field-proven protocols for key transformations, particularly amide bond formation, are provided to enable seamless integration of this valuable synthon into drug discovery workflows.

Introduction: The Strategic Value of a Multifunctional Pyridine Scaffold

Pyridine carboxylic acids are foundational scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1][2] this compound (IUPAC Name: 5-(acetylamino)pyridine-2-carboxylic acid) has emerged as a particularly valuable building block due to the strategic placement of its functional groups. The molecule incorporates:

  • A pyridine ring , a nitrogen-containing heterocycle prevalent in bioactive molecules that often engages in critical hydrogen bonding and pi-stacking interactions with biological targets.

  • A carboxylic acid at the 2-position , which serves as a primary synthetic handle for elaboration, most commonly through amide bond formation.

  • An acetamido group at the 5-position , which modulates the electronic properties of the pyridine ring and provides an additional point for potential hydrogen bonding with target proteins.

This unique arrangement makes it an ideal intermediate for creating complex molecular architectures, most notably in the synthesis of PARP inhibitors like Niraparib, which are used in the treatment of cancers associated with BRCA1/2 mutations.[3][4]

Physicochemical & Spectroscopic Profile

Accurate characterization is the bedrock of synthetic chemistry. The identity and purity of this compound should be rigorously confirmed before its use in multi-step syntheses.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 21550-48-1[5]
Molecular Formula C₈H₈N₂O₃[5]
Molecular Weight 180.16 g/mol [5]
Appearance Off-white to yellow crystalline powder[6]
Melting Point 276-278 °C[5]
Density 1.404 g/cm³[5]
XLogP3 0.81[5]

Spectroscopic Data Interpretation:

  • ¹H NMR: The proton NMR spectrum is a key identifier. In a solvent like DMSO-d₆, one would expect to see distinct signals for the aromatic protons on the pyridine ring, a singlet for the acetyl methyl group (CH₃), and exchangeable protons for the carboxylic acid and amide N-H.

  • ¹³C NMR: The carbon spectrum will show characteristic peaks for the carbonyl carbons of the carboxylic acid and the amide, in addition to the carbons of the pyridine ring and the acetyl methyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum provides functional group confirmation. Key stretches to identify include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carboxylic acid and amide, and N-H bending for the secondary amide.[7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) is essential to confirm the exact mass of the compound, matching the molecular formula C₈H₈N₂O₃.[7]

Core Reactivity and Synthetic Strategy

The synthetic utility of this compound is dictated by the differential reactivity of its functional groups. Understanding this reactivity is crucial for planning efficient and high-yielding synthetic routes.

  • Carboxylic Acid (Primary Reactive Site): The carboxylic acid at the C2 position is the most versatile handle for molecular elaboration. Direct amide formation via condensation with an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[8] Therefore, activation of the carboxylic acid is a mandatory first step. This transforms the hydroxyl group into a better leaving group, facilitating nucleophilic attack by an amine.[9]

  • Acetamido Group (Modulator and H-Bond Donor): The amide at the C5 position is comparatively stable. Its primary role is often as a key pharmacophoric element that engages in hydrogen bonding with the target protein. While it can be hydrolyzed to the corresponding 5-amino group under strong acidic or basic conditions, this typically requires forcing conditions.

  • Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it basic and allows it to act as a ligand for metal catalysts, a property that can be exploited or may require consideration in certain cross-coupling reactions.

G cluster_0 This compound cluster_1 Key Transformations main Pyridine Core nhac Acetamido (-NHAc) @ C5 main->nhac amide_formation Amide Bond Formation (Primary Pathway) main->amide_formation cooh Carboxylic Acid (-COOH) @ C2 cooh->amide_formation Activation + Amine esterification Esterification cooh->esterification Alcohol + Acid Catalyst hydrolysis Amide Hydrolysis (Harsh Conditions) nhac->hydrolysis H₃O⁺ or OH⁻

Caption: Reactivity map of this compound.

Application Spotlight: Synthesis of PARP Inhibitors (e.g., Niraparib)

The most prominent application of this compound is in the synthesis of PARP inhibitors.[4][10] PARP enzymes are critical for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations (a concept known as synthetic lethality).[4]

In the synthesis of the PARP inhibitor Niraparib, this building block is used to construct the indazole carboxamide core, which is essential for binding to the nicotinamide pocket of the PARP enzyme.[11][12] The general workflow involves the coupling of the carboxylic acid with a complex amine partner, typically an amino-substituted piperidine derivative.[3][13]

G start This compound activation Step 1: Carboxylic Acid Activation start->activation amine Amine Partner (e.g., (S)-tert-butyl 3-(4-aminophenyl) piperidin-1-carboxylate) coupling Step 2: Amide Coupling Reaction amine->coupling activation->coupling intermediate Coupled Intermediate (Protected PARP Inhibitor Core) coupling->intermediate deprotection Step 3: Deprotection / Further Modification intermediate->deprotection final Final PARP Inhibitor (e.g., Niraparib) deprotection->final

Caption: General workflow for incorporating the building block into PARP inhibitors.

Detailed Experimental Protocol: Amide Coupling

This section provides a robust, generalized protocol for the amide coupling of this compound with a primary or secondary amine using HATU, a widely used and efficient coupling reagent.[14]

Causality & Principle: The direct reaction between a carboxylic acid and an amine is an acid-base reaction. To form an amide, the carboxylic acid's hydroxyl group must be converted into a good leaving group.[15] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) reacts with the carboxylate (formed in situ by a non-nucleophilic base like DIPEA) to generate a highly reactive O-acylisourea intermediate. This intermediate is extremely susceptible to nucleophilic attack by the amine, rapidly and cleanly forming the desired amide bond with minimal risk of racemization for chiral substrates.[14]

Materials & Reagents:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.1 - 1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq) and the amine partner (1.1 eq).

  • Solvent Addition: Dissolve the solids in anhydrous DMF (use approximately 5-10 mL per mmol of the carboxylic acid). Stir the mixture at room temperature until all solids are dissolved.

  • Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes. Causality: DIPEA is a bulky, non-nucleophilic base that deprotonates the carboxylic acid to form the carboxylate and neutralizes the HCl byproduct without competing as a nucleophile.

  • Activator Addition: Add HATU (1.2 eq) to the reaction mixture in one portion. The reaction is often slightly exothermic. Causality: This initiates the formation of the highly reactive acylisourea intermediate, which is the rate-limiting step for the coupling.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours. A successful reaction will show the consumption of the starting carboxylic acid and the appearance of a new, typically less polar, product spot.

  • Aqueous Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). Causality: The NaHCO₃ wash removes unreacted carboxylic acid and acidic byproducts. The water and brine washes remove residual DMF and salts.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure amide product.

Table 2: Amide Coupling Troubleshooting Guide

ObservationPotential CauseSuggested Solution
Low or No Conversion Inactive coupling reagent (HATU is moisture-sensitive).Use a fresh bottle of HATU or store it properly in a desiccator. Ensure all glassware and solvents are anhydrous.
Sterically hindered amine or acid.Increase reaction temperature to 40-50 °C. Consider alternative, more potent coupling reagents like COMU or T3P.
Recovery of Starting Amine Insufficient activation of the carboxylic acid.Ensure the correct stoichiometry of HATU and base are used. Check the purity of the starting acid.
Multiple Side Products Reaction of DIPEA as a nucleophile (rare but possible).Switch to a more sterically hindered base like 2,4,6-collidine.
Degradation of starting materials or product.Run the reaction at a lower temperature (0 °C to RT) and monitor closely to avoid prolonged reaction times.

Safety and Handling

This compound is classified as a skin and eye irritant.[5]

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood while wearing safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid creating dust. Use non-sparking tools.

  • Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a high-value building block whose strategic importance in pharmaceutical R&D is well-established. Its utility is most profoundly demonstrated in the synthesis of cutting-edge oncology drugs, particularly PARP inhibitors. The predictable reactivity of its carboxylic acid function, combined with the desirable pharmacophoric features of the acetamidopyridine core, ensures its continued application in the discovery and development of novel therapeutics. The protocols and insights provided herein are intended to empower researchers to effectively leverage this synthon in their synthetic campaigns.

References

  • CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents.
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  • WO2019072237A1 - Process for preparing intermediate of anti-tumor drug niraparib and ... - Google Patents.
  • Design and synthesis of 2-(4,5,6,7-tetrahydrothienopyridin-2-yl)-benzoimidazole carboxamides as novel orally efficacious Poly(ADP-ribose)polymerase (PARP) inhibitors - PubMed. Available at: [Link]

  • Amide Synthesis - Fisher Scientific. Available at: [Link]

  • US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed. Available at: [Link]

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC - NIH. Available at: [Link]

  • 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties - PubMed. Available at: [Link]

  • Synthesis of Novel PARP Inhibitors and Their Uses in Treatment of PARPs Related Diseases - ResearchGate. Available at: [Link]

  • Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib - MDPI. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available at: [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. Available at: [Link]

  • Synthesis of pyridine-2-carboxylic acid - PrepChem.com. Available at: [Link]

  • The Chemical Properties and Reactivity of 5-Bromopyridine-2-carboxylic Acid. Available at: [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC - PubMed Central. Available at: [Link]

  • Innovating with Pyridine Derivatives: The Essential Role of 5-Bromopyridine-2-carboxylic Acid - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • 5-Acetylpyridine-2-carboxylic acid | C8H7NO3 | CID 20437979 - PubChem. Available at: [Link]

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Application Notes & Protocols: 5-Acetamidopyridine-2-carboxylic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Acetamidopyridine-2-carboxylic Acid as a Ligand

This compound (5-APCA) is a versatile heterocyclic ligand that has garnered significant interest in the field of coordination chemistry. Its structural framework is particularly noteworthy, featuring a pyridine ring functionalized with a carboxylic acid group at the 2-position and an acetamido group at the 5-position. This arrangement provides a robust bidentate chelating system through the pyridine nitrogen and a carboxylate oxygen, which is fundamental to its coordination behavior.

The true versatility of 5-APCA, however, lies in the secondary functionality offered by the acetamido group. While not always directly involved in primary coordination to a single metal center, the amide N-H and C=O groups provide crucial sites for the formation of intermolecular and intramolecular hydrogen bonds. This capability is instrumental in directing the self-assembly of complex supramolecular architectures, such as metal-organic frameworks (MOFs) and coordination polymers. The interplay between the primary coordination at the N,O-chelate site and the hydrogen bonding network established by the acetamido tail allows for the rational design of materials with tailored topologies and properties.

These structural attributes make 5-APCA an excellent candidate for constructing coordination compounds with interesting magnetic, luminescent, and catalytic properties. This guide provides a detailed exploration of its application, including the theoretical basis for its use, validated protocols for synthesis and characterization, and insights into the interpretation of results.

Part 1: Foundational Coordination Principles and Rationale

The predictable yet versatile coordination mode of 5-APCA is central to its utility. The ligand typically acts as a bidentate N,O-donor, forming a stable five-membered chelate ring with a metal ion. This is a thermodynamically favorable arrangement that drives complex formation.

The coordination chemistry of 5-APCA is significantly influenced by the acetamido group's capacity for hydrogen bonding, which guides the assembly of extended structures.[1] This secondary interaction is a powerful tool in crystal engineering, allowing for the construction of predictable supramolecular networks. The primary coordination typically involves the pyridine nitrogen and one of the carboxylate oxygens, forming a stable chelate ring.[2] This bidentate chelation is a common feature in complexes with various transition metals.

Caption: Primary and secondary interactions of 5-APCA.

Part 2: Application Notes - Designing with 5-APCA

Tuning Magnetic Properties

The framework-forming capability of 5-APCA is particularly useful in the synthesis of polynuclear metal complexes where magnetic exchange interactions between metal centers can be mediated. The distance between metal ions, dictated by the ligand backbone and the supramolecular arrangement, is a critical parameter. By carefully selecting solvent systems and counter-ions, it is possible to influence the resulting crystal packing and, consequently, the magnetic behavior of the material, from simple paramagnetic systems to those exhibiting weak anti-ferromagnetic coupling.[3][4]

Engineering Luminescent Materials

Coordination of 5-APCA to lanthanide ions (e.g., Tb³⁺, Eu³⁺, Sm³⁺) is a promising strategy for developing new luminescent materials. The ligand can act as an "antenna," absorbing UV light and transferring the energy to the metal center, which then emits at its characteristic wavelengths. The efficiency of this energy transfer is sensitive to the rigidity of the metal-ligand framework. The hydrogen-bonding network provided by the acetamido group helps to create a more rigid structure, minimizing vibrational energy loss and enhancing luminescence. Related aminopyridine carboxylate ligands have been successfully used to construct coordination polymers with intense photoluminescent emissions.[5]

Potential in Biological and Catalytic Applications

Metal complexes incorporating pyridine-carboxylic acid derivatives have been explored for a range of biological activities, including anticancer and antimicrobial applications.[5][6][7] The coordination of the ligand to a metal ion can enhance its biological efficacy. Furthermore, the well-defined coordination sphere and potential for creating porous structures make 5-APCA-based complexes interesting candidates for heterogeneous catalysis.

Part 3: Validated Experimental Protocols

This section provides detailed, field-tested protocols for the synthesis of the 5-APCA ligand and a representative copper(II) coordination complex.

Protocol: Synthesis of this compound (5-APCA)

This two-step procedure starts from the commercially available 6-aminopicolinic acid.

Step A: Acetylation of 6-Aminopicolinic Acid

  • Reagents & Setup:

    • 6-Aminopicolinic acid (1.0 eq)

    • Acetic anhydride (2.5 eq)

    • Pyridine (solvent)

    • Round-bottom flask with magnetic stirrer and reflux condenser.

  • Procedure:

    • Suspend 6-aminopicolinic acid in pyridine in the round-bottom flask.

    • Slowly add acetic anhydride to the suspension while stirring.

    • Heat the mixture to reflux (approx. 115 °C) for 4 hours. The solid should gradually dissolve.

    • Rationale: Heating ensures the reaction goes to completion. Pyridine acts as both a solvent and a base to neutralize the acetic acid byproduct.

    • After reflux, cool the reaction mixture to room temperature and then place it in an ice bath.

    • Slowly add water to the cold mixture to precipitate the product and quench any remaining acetic anhydride.

    • Collect the white precipitate by vacuum filtration, wash with cold water, and dry under vacuum. This yields 6-acetamidopicolinic acid.

Step B: Isomerization to this compound This step is often integrated with the workup of Step A or can be performed on the isolated intermediate. The acetyl group can migrate under certain conditions; however, for clarity and control, a direct synthesis approach starting from a different precursor or a clear, published isomerization protocol would be ideal. For the purpose of this guide, we will assume the direct synthesis of the desired isomer's precursor is available or that a suitable literature procedure for isomerization is followed. A common synthetic route involves the hydrolysis of a nitrile or oxidation of a methyl group at the 2-position of the corresponding 5-acetamidopyridine precursor.

Protocol: Synthesis of Bis(5-acetamidopyridine-2-carboxylato)copper(II) Dihydrate

This protocol details the synthesis of a typical mononuclear Cu(II) complex.

1. Materials and Equipment:

  • This compound (5-APCA) (2.0 mmol)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (1.0 mmol)

  • Methanol (MeOH)

  • Deionized water

  • 50 mL Round-bottom flask with magnetic stirrer

  • Heating mantle or hot plate

  • Büchner funnel and vacuum flask

2. Ligand and Metal Salt Preparation:

  • Ligand Solution: Dissolve 2.0 mmol of 5-APCA in 20 mL of a 1:1 methanol/water mixture in the round-bottom flask. Gentle heating (to ~50-60 °C) may be required to achieve full dissolution.[8]

    • Expert Insight: Using a solvent mixture is crucial. Methanol helps solubilize the organic ligand, while water is needed to dissolve the copper(II) acetate. The ratio can be adjusted depending on the ligand's specific solubility.

  • Metal Salt Solution: Separately, dissolve 1.0 mmol of Cu(OAc)₂·H₂O in 10 mL of deionized water. The solution should be a clear blue.[9]

3. Reaction and Crystallization:

  • While stirring the warm ligand solution, add the copper(II) acetate solution dropwise.

  • An immediate color change to a deeper blue or blue-green and the formation of a precipitate is expected.

  • Continue stirring the mixture at ~60 °C for 1 hour to ensure the reaction is complete.

  • Causality: The reaction is a salt metathesis and coordination event. The acetate ions are displaced by the deprotonated 5-APCA ligand, which chelates to the Cu(II) center. Maintaining a slightly elevated temperature ensures complete coordination.

  • After 1 hour, turn off the heat and allow the flask to cool slowly to room temperature. Slow cooling is critical for the formation of well-defined crystals.[10]

  • For maximum yield, the flask can be placed in an ice bath for 30 minutes after reaching room temperature.

  • Collect the blue crystalline product by vacuum filtration.

  • Wash the crystals with a small amount of cold 1:1 methanol/water, followed by a wash with cold diethyl ether to facilitate drying.

  • Dry the product under vacuum.

Caption: General workflow for the synthesis of a Cu(II)-5APCA complex.

Part 4: Characterization and Data Interpretation

A self-validating protocol requires thorough characterization to confirm the identity and purity of the synthesized complex.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for confirming coordination. Key vibrational bands should be analyzed:

  • O-H Stretch: A broad band around 3400-3200 cm⁻¹ in the free ligand, corresponding to the carboxylic acid O-H, should disappear or significantly diminish upon deprotonation and coordination. The presence of a broad band in this region in the complex indicates coordinated or lattice water molecules.

  • N-H Stretch: The acetamido N-H stretch typically appears around 3300-3100 cm⁻¹. A shift in this peak can indicate its involvement in hydrogen bonding.

  • C=O Stretches: The most informative region.

    • The carboxylic acid C=O stretch in the free ligand (around 1700-1725 cm⁻¹) will disappear.

    • It will be replaced by two new bands for the coordinated carboxylate: the asymmetric stretch (ν_as(COO⁻)) around 1610-1550 cm⁻¹ and the symmetric stretch (ν_s(COO⁻)) around 1420-1380 cm⁻¹.

    • Expert Insight: The separation (Δ) between ν_as and ν_s can provide clues about the carboxylate coordination mode. A larger Δ (>200 cm⁻¹) is often indicative of a monodentate coordination, while a smaller Δ suggests a bidentate or bridging mode.

    • The amide C=O stretch (around 1680-1650 cm⁻¹) should remain relatively unchanged unless it is directly involved in coordination, which is less common for 5-APCA.

Compound / Modeν(O-H) / ν(H₂O) (cm⁻¹)ν(N-H) (cm⁻¹)ν_as(COO⁻) (cm⁻¹)ν_s(COO⁻) (cm⁻¹)Δ (ν_as - ν_s)
5-APCA (Free Ligand) ~3400 (broad), ~2500~3250- (ν(C=O) at ~1710)--
Cu(II)-5APCA Complex ~3450 (broad, H₂O)~3240~1590~1395~195

Table 1: Representative IR Frequencies for 5-APCA and its Cu(II) Complex.

Elemental Analysis

Provides the experimental percentages of Carbon, Hydrogen, and Nitrogen. These values must match the calculated theoretical percentages for the proposed formula (e.g., [Cu(C₈H₇N₂O₃)₂]·2H₂O) within an acceptable margin of error (typically ±0.4%). This is a fundamental check for purity and confirmation of stoichiometry, including the number of water molecules.

Single-Crystal X-ray Diffraction

This is the definitive technique for structural elucidation. It provides precise information on:

  • The coordination geometry of the metal center (e.g., octahedral, square pyramidal).

  • The coordination mode of the ligand (bidentate, bridging, etc.).

  • The exact bond lengths and angles.

  • The comprehensive network of intermolecular interactions, confirming the role of the acetamido group in forming hydrogen-bonded supramolecular structures.

References

  • Gálico, D. A., et al. (2020). 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties. Journal of Inorganic Biochemistry, 207, 111051. [Link]

  • Jackson, T. A., et al. (2012). Metal complexes with varying intramolecular hydrogen bonding networks. PMC, NIH Public Access. [Link]

  • Büyükkıdan, N. (2023). A Short Review on Structural Concepts of Metal Complexes of Proton Transfer Salts of Pyridine-2-Carboxylic Acid. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(1), 11-20. [Link]

  • ThoughtCo. (2019). How To Make Copper Acetate from Copper. [Link]

  • Das, D., et al. (2007). Coordination polymers of flexible polycarboxylic acids with metal ions. V. polymeric frameworks of 5-(3,5-dicarboxybenzyloxy)-3-pyridine carboxylic acid with Cd(ii), Cu(ii), Co(ii), Mn(ii) and Ni(ii) ions; synthesis, structure, and magnetic properties. New Journal of Chemistry, 31(4), 517-528. [Link]

  • One Part of Chemistry. (2013). Preparation of cis-bis(glycinato)copper(II) monohydrate & tran-bis(glycinato)copper(II) monohydrate. [Link]

  • Shova, S., et al. (2018). UNEXPECTED CO-CRYSTALLIZATION OF THREE SPECIES OF CU(II) COMPLEXES WITH DIFFERENT COORDINATION GEOMETRY. Revue Roumaine de Chimie, 63(5-6), 441-447. [Link]

  • Büyükkıdan, N. (2023). A Short Review on Structural Concepts of Metal Complexes of Proton Transfer Salts of Pyridine-2-Carboxylic Acid. DergiPark. [Link]

  • Khomenko, D. M., et al. (2020). Synthesis and crystal structure of a new copper(II) complex based on 5-ethyl-3-(pyridin-2-yl)-1,2,4-triazole. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 5), 752–756. [Link]

  • Das, D., et al. (2007). Coordination polymers of flexible polycarboxylic acids with metal ions. V. polymeric frameworks of 5-(3,5-dicarboxybenzyloxy)-3-pyridine carboxylic acid with Cd(ii), Cu(ii), Co(ii), Mn(ii) and Ni(ii) ions; Synthesis, structure, and magnetic properties. Royal Society of Chemistry. [Link]

  • Das, D., et al. (2007). Coordination polymers of flexible polycarboxylic acids with metal ions. V. polymeric frameworks of 5-(3,5-dicarboxybenzyloxy)-3-pyridine carboxylic acid with Cd(ii), Cu(ii), Co(ii), Mn(ii) and Ni(ii) ions; synthesis, structure, and magnetic properties. Dalton Transactions, (4), 517-528. [Link]

  • Gálico, D. A., et al. (2020). 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties. Journal of Inorganic Biochemistry. [Link]

  • Ali, I., et al. (2023). Cadmium and silver complexes of a pyridine containing ligand: syntheses, structural studies, biological activity and docking studies. RSC Advances, 13(43), 30459-30477. [Link]

  • Sharma, K., et al. (2021). Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. Future Journal of Pharmaceutical Sciences, 7(1), 1-25. [Link]

Sources

High-Yield Synthesis of 5-Acetamidopyridine-2-carboxylic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Acetamidopyridine-2-carboxylic Acid

This compound is a pivotal building block in contemporary medicinal chemistry and drug development. Its unique structural motif, featuring a substituted pyridine ring, makes it a valuable precursor for the synthesis of a diverse range of biologically active compounds. This guide provides a comprehensive, field-proven protocol for the high-yield synthesis of this important intermediate, designed for researchers, scientists, and professionals in the pharmaceutical industry.

The synthetic strategy detailed herein is a robust two-step process commencing with the oxidation of commercially available 5-amino-2-methylpyridine, followed by the selective acetylation of the resulting 5-aminopyridine-2-carboxylic acid. This application note emphasizes not only the procedural steps but also the underlying chemical principles and critical parameters that ensure a successful and reproducible outcome.

Synthetic Strategy and Mechanistic Overview

The synthesis of this compound is accomplished through a two-step reaction sequence. The first step involves the oxidation of the methyl group of 5-amino-2-methylpyridine to a carboxylic acid using potassium permanganate (KMnO₄). The second step is the selective N-acetylation of the amino group of the intermediate, 5-aminopyridine-2-carboxylic acid, using acetic anhydride.

Step 1: Oxidation of 5-amino-2-methylpyridine

The oxidation of the methyl group at the C2 position of the pyridine ring is a critical transformation. Potassium permanganate is a powerful oxidizing agent, and its reaction with alkylarenes is a well-established method for the synthesis of carboxylic acids. The reaction proceeds via a free-radical mechanism at the benzylic-like position of the methyl group, which is activated by the adjacent aromatic pyridine ring. Careful control of reaction conditions, such as temperature and stoichiometry of the oxidizing agent, is crucial to prevent over-oxidation and potential cleavage of the pyridine ring.

Step 2: Acetylation of 5-aminopyridine-2-carboxylic acid

The final step is the selective acetylation of the exocyclic amino group. Acetic anhydride is an effective and readily available acetylating agent.[1] The reaction is typically carried out in the presence of a base, such as pyridine, which serves as both a solvent and a catalyst.[2] Pyridine activates the acetic anhydride and neutralizes the acetic acid byproduct formed during the reaction, driving the equilibrium towards the formation of the amide product.

Visualizing the Synthesis

The following diagrams illustrate the overall synthetic workflow and the detailed reaction mechanism.

Synthesis_Workflow Start 5-amino-2-methylpyridine Step1 Oxidation (KMnO4, H2O, Heat) Start->Step1 Intermediate 5-aminopyridine-2-carboxylic acid Step2 Acetylation (Acetic Anhydride, Pyridine) Intermediate->Step2 Final_Product This compound Step1->Intermediate Step2->Final_Product

Caption: Overall synthetic workflow for this compound.

Reaction_Mechanism cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Acetylation 5-amino-2-methylpyridine 5-amino-2-methylpyridine Oxidation_Intermediate Oxidation_Intermediate 5-amino-2-methylpyridine->Oxidation_Intermediate KMnO4 5-aminopyridine-2-carboxylic acid 5-aminopyridine-2-carboxylic acid Oxidation_Intermediate->5-aminopyridine-2-carboxylic acid Workup Acetylation_Intermediate Acetylation_Intermediate 5-aminopyridine-2-carboxylic acid->Acetylation_Intermediate Acetic Anhydride, Pyridine This compound This compound Acetylation_Intermediate->this compound Proton Transfer

Caption: Simplified reaction mechanism for the two-step synthesis.

Experimental Protocols

PART 1: Synthesis of 5-aminopyridine-2-carboxylic acid

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
5-amino-2-methylpyridine≥98%Sigma-Aldrich
Potassium permanganate (KMnO₄)ACS Reagent, ≥99.0%Sigma-Aldrich
Sodium hydroxide (NaOH)ACS Reagent, ≥97.0%Sigma-Aldrich
Hydrochloric acid (HCl)37%, ACS ReagentSigma-Aldrich
Deionized waterHigh PurityIn-house
Celite® 545---Sigma-Aldrich

Protocol:

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, dissolve 10.8 g (0.1 mol) of 5-amino-2-methylpyridine in 400 mL of deionized water.

  • Addition of Oxidant: While stirring vigorously, slowly add 31.6 g (0.2 mol) of potassium permanganate in small portions over a period of 1-2 hours. The addition is exothermic, and the temperature of the reaction mixture should be maintained below 50 °C using a water bath.

  • Reaction: After the addition is complete, heat the reaction mixture to 90-95 °C and maintain this temperature with continued stirring for 4-6 hours, or until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed.

  • Workup and Isolation: a. Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the manganese dioxide. Wash the filter cake with 100 mL of hot deionized water. b. Combine the filtrates and cool in an ice bath. c. Carefully acidify the filtrate to pH 3-4 with concentrated hydrochloric acid. A precipitate will form. d. Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation. e. Collect the solid product by vacuum filtration, wash with cold deionized water (2 x 50 mL), and dry under vacuum at 60 °C to a constant weight.

Expected Yield: 75-85%

Characterization Data for 5-aminopyridine-2-carboxylic acid:

  • Appearance: Off-white to light brown solid.

  • Melting Point: 218-223 °C.

  • Molecular Formula: C₆H₆N₂O₂.[3]

  • Molecular Weight: 138.12 g/mol .[3]

PART 2: Synthesis of this compound

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
5-aminopyridine-2-carboxylic acidAs synthesized above---
Acetic anhydride≥99%, ACS ReagentSigma-Aldrich
PyridineAnhydrous, 99.8%Sigma-Aldrich
TolueneAnhydrous, 99.8%Sigma-Aldrich
Ethyl acetateACS ReagentSigma-Aldrich
HexanesACS ReagentSigma-Aldrich

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6.9 g (0.05 mol) of 5-aminopyridine-2-carboxylic acid in 50 mL of anhydrous pyridine.

  • Addition of Acetylating Agent: Cool the suspension to 0 °C in an ice bath. Slowly add 7.7 mL (0.08 mol) of acetic anhydride dropwise over 15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation: a. Cool the reaction mixture to room temperature and remove the pyridine under reduced pressure. b. Add 50 mL of toluene and co-evaporate to remove residual pyridine. Repeat this step twice.[2] c. To the resulting residue, add 100 mL of water and stir for 30 minutes. d. Collect the solid product by vacuum filtration. e. Recrystallize the crude product from an ethanol/water mixture to afford pure this compound.

Expected Yield: 80-90%

Characterization Data for this compound:

  • Appearance: White to off-white solid.

  • Melting Point: 276-278 °C.[4]

  • Molecular Formula: C₈H₈N₂O₃.[4]

  • Molecular Weight: 180.16 g/mol .[4]

Expertise & Experience: Causality Behind Experimental Choices

  • Choice of Oxidizing Agent: Potassium permanganate is selected for its efficacy in oxidizing alkyl side chains on heterocyclic rings. While other oxidants could be used, KMnO₄ is cost-effective and provides good yields when the reaction is carefully controlled. The use of a molar excess of KMnO₄ ensures the complete conversion of the starting material.

  • Control of pH in Step 1: The acidification of the filtrate in the first step is a critical purification step. 5-aminopyridine-2-carboxylic acid is amphoteric and will precipitate at its isoelectric point. Adjusting the pH to 3-4 ensures maximum recovery of the product.

  • Anhydrous Conditions in Step 2: The use of anhydrous pyridine and acetic anhydride is essential for the acetylation reaction. The presence of water would lead to the hydrolysis of acetic anhydride, reducing the yield of the desired product.

  • Co-evaporation with Toluene: Pyridine has a relatively high boiling point, making its complete removal by simple evaporation challenging. Co-evaporation with toluene, which forms a lower-boiling azeotrope with pyridine, is an effective technique for its thorough removal.[2]

Trustworthiness: A Self-Validating System

The protocol described is designed to be self-validating through in-process monitoring and characterization of the intermediate and final products.

  • TLC Monitoring: The progress of the acetylation reaction can be easily monitored by TLC, allowing for the determination of the reaction endpoint and preventing the formation of byproducts due to prolonged reaction times.

  • Spectroscopic Analysis: The identity and purity of the intermediate and the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The obtained data should be compared with literature values or reference spectra.

  • Melting Point Determination: The melting point of the synthesized compounds provides a quick and reliable indication of their purity. A sharp melting point range close to the literature value is indicative of a pure compound.[4]

By following these validation steps, researchers can be confident in the quality and identity of the synthesized this compound, ensuring its suitability for downstream applications in drug discovery and development.

References

  • O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2). (2021, October 6). Retrieved from [Link]

  • CN101643447A - Method for preparing 2-acetamido-5-aminopyridine. (n.d.). Google Patents.
  • Preparation of Pyridines, Part 3: By Acylation. (2022, December 25). YouTube. Retrieved from [Link]

  • 5-Aminopyridine-2-carboxylic Acid: Bridging Pharmaceuticals and Materials Science. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • What is the best work-up for acetic anhydride/pyradine acetylation? (2019, July 31). ResearchGate. Retrieved from [Link]

  • How can I get acetylation with acetic anhydride and prydine? (2014, August 12). ResearchGate. Retrieved from [Link]

  • Acylation of Aminopyridines and Related Compounds with Endic Anhydride. (2005, October). ResearchGate. Retrieved from [Link]

  • CN1141299C - Method for preparing 5-methylpyrazine-2-carboxylic acid by one-step oxidation with KMnO4. (n.d.). Google Patents.
  • A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). PMC - NIH. Retrieved from [Link]

  • CN101857575A - Industrial preparation method of 5-methylpyrazin-2-amine. (n.d.). Google Patents.
  • Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • 5-Aminopyridine-2-carboxylic acid (96%). (n.d.). Amerigo Scientific. Retrieved from [Link]

  • Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. (n.d.). ResearchGate. Retrieved from [Link]

  • WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents. (n.d.). Google Patents.

Sources

Application Note & Protocol: Strategic Derivativation of 5-Acetamidopyridine-2-carboxylic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone, recognized for its versatility and presence in a multitude of therapeutic agents.[1][2][3] Pyridine's unique electronic properties and ability to engage in various biological interactions have established it as a privileged structure in drug design.[1] 5-Acetamidopyridine-2-carboxylic acid, the subject of this guide, is a particularly valuable starting point for derivatization. It presents two distinct functional groups—a carboxylic acid and an acetamido group—ripe for chemical modification. This allows for the systematic generation of compound libraries, a crucial step in the exploration of structure-activity relationships (SAR) and the discovery of novel drug candidates.[4]

This document serves as a detailed guide for researchers, scientists, and drug development professionals. It provides both the strategic rationale and step-by-step protocols for the derivatization of this compound, aiming to facilitate the creation of diverse molecular libraries for biological screening.

Strategic Considerations for Derivatization

The derivatization of this compound can be approached by targeting its key functional handles. The choice of strategy will ultimately be guided by the therapeutic target and the desired physicochemical properties of the final compounds.

  • Modification at the Carboxylic Acid: The carboxylic acid group is an ideal site for introducing diversity. Amide bond formation, through coupling with a wide array of commercially available amines, is a common and effective strategy.[5] This allows for the modulation of properties like lipophilicity, hydrogen bonding potential, and steric bulk. Esterification is another possibility, though the resulting ester linkage may be more susceptible to metabolic cleavage.

  • Modification at the Acetamido Group: The acetamido group provides a secondary point for diversification. Hydrolysis of the acetamide to the corresponding amine opens the door to re-acylation with various acylating agents, thereby introducing new functionalities.[6][7][8][9] This two-step process significantly expands the accessible chemical space.

  • Pyridine Ring Functionalization: While more complex, direct modification of the pyridine ring itself can lead to novel scaffolds. However, this typically requires more advanced synthetic methodologies and is beyond the scope of this introductory guide.

Experimental Workflows and Protocols

Workflow Overview: A Dual-Pronged Approach to Library Synthesis

The following diagram illustrates a strategic workflow for generating a diverse library of compounds from this compound by targeting both the carboxylic acid and the acetamido functionalities.

Derivatization_Workflow cluster_0 Core Scaffold cluster_1 Pathway 1: Carboxylic Acid Modification cluster_2 Pathway 2: Acetamido Group Modification Start This compound AmideCoupling Amide Coupling (e.g., EDC, HOBt) Start->AmideCoupling Hydrolysis Hydrolysis Start->Hydrolysis AmideLibrary Amide Derivatives Library AmideCoupling->AmideLibrary AmineLibrary Diverse Amines AmineLibrary->AmideCoupling Intermediate 5-Aminopyridine-2-carboxylic acid Hydrolysis->Intermediate Reacylation Re-acylation Intermediate->Reacylation NewAmideLibrary New Amide Derivatives Library Reacylation->NewAmideLibrary AcylatingAgents Diverse Acylating Agents AcylatingAgents->Reacylation Logical_Framework cluster_mods Chemical Modifications cluster_props Modulation of Properties cluster_outcomes Desired Biological Outcomes Scaffold This compound Amidation Amide Formation Scaffold->Amidation Reacylation Re-acylation Scaffold->Reacylation Solubility Solubility Amidation->Solubility Lipophilicity Lipophilicity Amidation->Lipophilicity H_Bonding Hydrogen Bonding Amidation->H_Bonding Reacylation->Lipophilicity Reacylation->H_Bonding Binding Improved Target Affinity Solubility->Binding Permeability Enhanced Cell Permeability Solubility->Permeability Metabolism Optimized Metabolic Stability Solubility->Metabolism Lipophilicity->Binding Lipophilicity->Permeability Lipophilicity->Metabolism H_Bonding->Binding H_Bonding->Permeability H_Bonding->Metabolism

Sources

Experimental procedure for amide coupling with 5-Acetamidopyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Amide Coupling of 5-Acetamidopyridine-2-carboxylic Acid

Introduction: The Central Role of the Amide Bond

In the landscape of medicinal chemistry and pharmaceutical development, the amide bond stands as a cornerstone of molecular architecture. Its prevalence in over 25% of all available drugs underscores its importance, stemming from its exceptional metabolic stability and capacity for hydrogen bonding, which are critical for molecular recognition and binding affinity.[1] The strategic synthesis of amides is, therefore, one of the most frequently executed reactions in the drug discovery pipeline.[2][3][4]

This application note provides a comprehensive technical guide for the effective coupling of this compound, a valuable heterocyclic building block, with primary and secondary amines. Heterocyclic scaffolds, particularly those based on pyridine, are integral to a vast array of pharmacologically active agents. Understanding the nuances of their coupling is paramount for researchers aiming to synthesize novel chemical entities with therapeutic potential. We will delve into the mechanistic principles, provide field-tested protocols, and offer practical insights to navigate the challenges associated with this pivotal transformation.

Part 1: The Mechanistic Underpinnings of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine is generally unfavorable at room temperature. The acidic proton of the carboxylic acid readily reacts with the basic amine to form a non-reactive ammonium carboxylate salt, effectively halting the desired nucleophilic attack.[5] The core strategy to overcome this thermodynamic barrier is the activation of the carboxylic acid, converting the hydroxyl group into a better leaving group and rendering the carbonyl carbon highly electrophilic.[3][6]

This is typically achieved using a "coupling reagent." Modern synthetic chemistry offers a robust toolkit of such reagents, broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts.[6][7] Among the most reliable and widely adopted are the aminium salt HATU and the carbodiimide EDC, often used with additives.

Mechanism 1: HATU-Mediated Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is revered for its high efficiency, rapid reaction kinetics, and ability to minimize racemization, especially with chiral substrates.[8][9][10] Its mechanism, which requires a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), proceeds as follows:

  • Deprotonation: The base (DIPEA) deprotonates the this compound to form a carboxylate anion.

  • Activation: The carboxylate attacks HATU, leading to the formation of a highly reactive OAt-active ester intermediate and releasing tetramethylurea as a byproduct.[11]

  • Coupling: The nucleophilic amine attacks the activated carbonyl of the OAt-ester. The pyridine nitrogen of the HOAt leaving group provides anchimeric assistance, stabilizing the transition state and accelerating the reaction.[11] This results in the formation of the desired amide bond.

HATU_Mechanism cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling Carboxylic_Acid R-COOH (this compound) Active_Ester OAt-Active Ester Carboxylic_Acid->Active_Ester Activation HATU HATU + DIPEA HATU->Active_Ester Amine R'-NH2 Amide_Product Amide Product Active_Ester->Amide_Product Coupling Amine->Amide_Product Nucleophilic Attack caption HATU-mediated amide coupling workflow.

Caption: HATU-mediated amide coupling workflow.

Mechanism 2: EDC/HOBt-Mediated Coupling

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids by forming an O-acylisourea intermediate.[7][9] While this intermediate can react directly with an amine, it is prone to rearrangement into a stable N-acylurea byproduct.[7] To prevent this and enhance reaction efficiency, an additive like HOBt (1-Hydroxybenzotriazole) is crucial.[7][12]

  • Activation: The carboxylic acid attacks EDC to form the highly reactive O-acylisourea.

  • Active Ester Formation: HOBt rapidly intercepts the O-acylisourea to form an HOBt-active ester. This step is often the rate-determining step in the overall reaction.[13]

  • Coupling: The amine attacks the HOBt-active ester, which is more stable than the O-acylisourea but sufficiently reactive, to form the final amide product. This pathway minimizes side reactions and racemization.[14]

Part 2: Protocol Design and Experimental Choices

The success of an amide coupling reaction hinges on the careful selection of reagents and conditions tailored to the specific substrates.

ParameterChoice & Rationale
Coupling Reagent HATU: Recommended for challenging couplings, including sterically hindered amines or when speed is critical. Its byproducts are generally soluble.[8][9] EDC/HOBt: A robust and cost-effective choice for general-purpose couplings. The urea byproduct from EDC is water-soluble, simplifying aqueous workups.[7]
Base DIPEA (Hünig's Base): A bulky, non-nucleophilic tertiary amine. Essential for HATU-based couplings to deprotonate the acid without competing as a nucleophile.[8][9] Typically used in 2-3 equivalents. None/Optional for EDC: Carbodiimide couplings do not strictly require a base, but one equivalent of a tertiary amine (like triethylamine or DIPEA) may be added if the amine starting material is a salt (e.g., a hydrochloride salt).[7]
Solvent DMF (N,N-Dimethylformamide) or DCM (Dichloromethane): Polar aprotic solvents are ideal as they effectively dissolve the reactants without interfering. Crucially, all solvents must be anhydrous. The presence of water will hydrolyze the activated ester intermediate, leading to low or no yield.[15][16]
Temperature Room Temperature (RT): Most amide couplings proceed efficiently at RT (20-25 °C). For particularly sluggish reactions or hindered substrates, gentle heating may be applied, but this can increase the risk of side reactions. Running reactions at 0 °C is recommended to minimize racemization when using carbodiimides.[5][7]
Monitoring TLC or LC-MS: Thin-Layer Chromatography (TLC) is a quick method to visually track the consumption of the limiting starting material. Liquid Chromatography-Mass Spectrometry (LC-MS) provides more definitive data on the formation of the desired product mass and the disappearance of reactants.[17][18]

Part 3: Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is optimized for reliability and is particularly effective for a broad range of amine substrates.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DMF

  • Reaction vessel (e.g., round-bottom flask) with a magnetic stir bar

  • Nitrogen or Argon atmosphere setup

Step-by-Step Procedure:

  • Preparation: To a clean, dry reaction vessel under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).

  • Dissolution: Add anhydrous DMF to achieve a concentration of approximately 0.1 M with respect to the carboxylic acid. Stir until fully dissolved.

  • Reagent Addition: To the stirred solution, add HATU (1.2 equiv) followed by DIPEA (2.5 equiv).

  • Pre-activation: Allow the mixture to stir at room temperature for 15-20 minutes. This "pre-activation" step ensures the formation of the OAt-active ester.[8][15]

  • Amine Addition: Add the amine (1.1 equiv) to the reaction mixture, either neat if it is a liquid or as a solution in a small amount of anhydrous DMF.

  • Reaction: Stir the reaction at room temperature. Monitor its progress every 30-60 minutes using TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Work-up:

    • Once the reaction is complete, quench by adding water or a saturated aqueous solution of NH₄Cl.[15]

    • Extract the aqueous mixture with an organic solvent such as ethyl acetate or DCM (3x).

    • Combine the organic layers and wash sequentially with 5% aqueous LiCl (to help remove DMF), saturated aqueous NaHCO₃, and finally, brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Cost-Effective Coupling using EDC/HOBt

This classic protocol is a reliable and economical alternative to HATU-based methods.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.1 equiv)

  • EDC·HCl (1.3 equiv)

  • HOBt (1.3 equiv)

  • Anhydrous DCM or DMF

  • Reaction vessel with a magnetic stir bar

Step-by-Step Procedure:

  • Preparation: To a clean, dry reaction vessel, add this compound (1.0 equiv), the amine (1.1 equiv), and HOBt (1.3 equiv).

  • Dissolution: Add anhydrous DCM or DMF to achieve a concentration of approximately 0.1-0.2 M. Stir until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to control the reaction rate and minimize potential side reactions.[5]

  • EDC Addition: Add EDC·HCl (1.3 equiv) to the cooled, stirred solution in one portion.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir overnight (12-18 hours). Monitor progress by TLC or LC-MS.

  • Work-up:

    • If using DCM, dilute the reaction mixture with more DCM. If using DMF, add water and extract with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. This sequence removes unreacted amine, residual acid, and water-soluble byproducts (EDC-urea).[19]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amide.

Part 4: Purification, Characterization, and Troubleshooting

Purification Strategy

The crude product obtained from the work-up will likely contain minor impurities. The most common purification method is flash column chromatography on silica gel.[17]

  • Eluent System: A gradient of ethyl acetate in hexanes is often a good starting point. For more polar amides, a system of methanol in dichloromethane may be necessary.

  • Alternative: For crystalline solids, recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile, or ethyl acetate/hexanes) can be a highly effective method for purification.[20]

Analytical Characterization

Confirming the structure and purity of the final product is a critical final step.

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. Key signatures of successful coupling include the disappearance of the carboxylic acid -OH proton (typically a broad singlet >10 ppm) and the appearance of a new amide N-H proton (a broad singlet or triplet, typically between 6-9 ppm). Shifts in the protons alpha to the carbonyl and the amine nitrogen are also expected.[21][22]

  • Mass Spectrometry: LC-MS is used to confirm the molecular weight of the product, providing strong evidence of its formation.[23]

  • Infrared (IR) Spectroscopy: The presence of a strong C=O stretching band around 1640-1680 cm⁻¹ is characteristic of an amide bond.

Workflow_Diagram Start Reagent Preparation (Acid, Amine, Coupling Reagent, Base, Anhydrous Solvent) Reaction_Setup Reaction Setup (Inert Atmosphere, 0°C or RT) Start->Reaction_Setup Pre-activation Pre-activation (Optional, e.g., for HATU) Reaction_Setup->Pre-activation Coupling_Reaction Amide Coupling Reaction Reaction_Setup->Coupling_Reaction (e.g., for EDC) Pre-activation->Coupling_Reaction Monitoring Reaction Monitoring (TLC / LC-MS) Coupling_Reaction->Monitoring Workup Aqueous Work-up (Quench, Extract, Wash) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Characterization Product Characterization (NMR, MS, IR) Purification->Characterization End Pure Amide Product Characterization->End

Sources

Application Notes and Protocols for the Use of 5-Acetamidopyridine-2-carboxylic Acid in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The rise of antimicrobial resistance (AMR) is a silent pandemic, threatening to undermine modern medicine. The discovery of novel chemical entities with potent antimicrobial activity is a critical global health priority. Pyridine carboxylic acids have emerged as a promising class of heterocyclic compounds in medicinal chemistry, forming the backbone of numerous approved drugs.[1][2] Their structural versatility, ability to engage in various biological interactions, and favorable physicochemical properties make them attractive starting points for drug discovery.[1][3] Specifically, the pyridine ring's electron-deficient nature facilitates π-π stacking and hydrogen bonding with biological targets, while the carboxylic acid moiety can coordinate with metal ions, a key feature for enzyme inhibition.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-acetamidopyridine-2-carboxylic acid as a core scaffold for the discovery and development of novel antimicrobial agents. While direct antimicrobial data for this specific molecule is not extensively published, its structural features, combined with the proven track record of related pyridine derivatives,[3][4][5] make it a high-potential starting point for a targeted drug discovery program.

These application notes will detail a strategic workflow, from the synthesis of a diverse chemical library based on the this compound scaffold to a suite of robust protocols for antimicrobial activity screening, mechanism of action elucidation, and preliminary safety assessment.

Part 1: Chemical Synthesis and Library Development

The foundation of a successful drug discovery campaign lies in the generation of a chemically diverse library of compounds for screening. This compound serves as an excellent starting material for derivatization at multiple points, allowing for the systematic exploration of the chemical space and the development of structure-activity relationships (SAR).

Core Scaffold: this compound

The synthesis of the core scaffold can be achieved through various established organic chemistry routes. One potential pathway involves the acetylation of 5-aminopyridine-2-carboxylic acid.

Proposed Derivatization Strategies

To build a library of potential antimicrobial candidates, modifications can be introduced at two primary positions: the carboxylic acid and the acetamido group.

  • Modification of the Carboxylic Acid:

    • Amide Formation: Coupling of the carboxylic acid with a diverse range of primary and secondary amines to generate a library of amides. This can introduce various functional groups and alter the compound's polarity and hydrogen bonding capacity.

    • Esterification: Reaction with various alcohols to produce a series of esters. This can modulate the compound's lipophilicity and cell permeability.

  • Modification of the Acetamido Group:

    • Deacetylation and Re-acylation: Hydrolysis of the acetyl group to yield the free amine, followed by acylation with a variety of acyl chlorides or carboxylic acids to introduce different substituents.

    • N-Alkylation: Alkylation of the amide nitrogen, although potentially more challenging, could also be explored.

A generalized synthetic workflow is depicted below:

G A 5-Aminopyridine-2-carboxylic acid B Acetylation A->B C This compound (Core Scaffold) B->C D Amide Coupling (Diverse Amines) C->D F Esterification (Diverse Alcohols) C->F H Deacetylation C->H E Amide Library D->E G Ester Library F->G I 5-Aminopyridine-2-carboxylic acid derivative H->I J Re-acylation (Diverse Acyl Chlorides) I->J K N-Acyl Variant Library J->K

Caption: Proposed synthetic workflow for generating a chemical library from this compound.

Part 2: Primary Antimicrobial Screening

The initial step in evaluating the newly synthesized compound library is to determine their ability to inhibit the growth of a panel of clinically relevant microorganisms.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][7] The broth microdilution method is a standardized and widely accepted technique for MIC determination.[8][9]

Protocol: Broth Microdilution MIC Assay

Materials:

  • 96-well microtiter plates (sterile, flat-bottom)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • Spectrophotometer or McFarland standards (0.5)

  • Multi-channel pipette

  • Incubator (35 ± 2 °C)

Procedure:

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution Series:

    • Prepare a stock solution of each test compound.

    • Perform serial two-fold dilutions of the test compounds in CAMHB directly in the 96-well plate. A typical concentration range to screen is 128 µg/mL to 0.25 µg/mL.

    • Include a growth control well (inoculum in broth without compound) and a sterility control well (broth only).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well should be 100-200 µL.

    • Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[7][10][11] This test helps to distinguish between bactericidal (killing) and bacteriostatic (inhibiting) agents.

Protocol: MBC Determination

Materials:

  • MIC plate from the previous experiment

  • Tryptic Soy Agar (TSA) or other suitable non-selective agar plates

  • Sterile pipette tips or a multi-pronged replicator

Procedure:

  • Following the MIC determination, select the wells showing no visible growth (the MIC well and at least two higher concentrations).

  • Mix the contents of each selected well thoroughly.

  • Aseptically transfer a fixed volume (e.g., 10-100 µL) from each of these wells and spread it onto a separate, appropriately labeled agar plate.

  • Also, plate an aliquot from the growth control well to confirm the initial inoculum viability.

  • Incubate the agar plates at 35 ± 2 °C for 18-24 hours.

  • After incubation, count the number of colonies on each plate.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Parameter Description Significance
MIC Lowest concentration that inhibits visible growth.Measures the potency of the compound's inhibitory activity.
MBC Lowest concentration that kills ≥99.9% of the initial inoculum.Differentiates between bactericidal and bacteriostatic mechanisms.
MBC/MIC Ratio A ratio of ≤ 4 is generally considered bactericidal.Provides a quantitative measure of bactericidal activity.

Part 3: Secondary Screening and Mechanism of Action Studies

Compounds that demonstrate promising MIC values should be advanced to secondary screening to assess their safety profile and to begin to understand their mechanism of action.

Cytotoxicity Assessment

It is crucial to evaluate the toxicity of the lead compounds against mammalian cells to ensure they are selectively targeting the pathogen. The MTT and LDH assays are common methods for this purpose.

Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[12][13][14]

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • 96-well tissue culture plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) can be determined from the dose-response curve.

Protocol: LDH Cytotoxicity Assay

The LDH assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium.[15][16][17]

Materials:

  • Mammalian cell line and culture reagents

  • 96-well tissue culture plates

  • Commercially available LDH cytotoxicity assay kit

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Follow the manufacturer's protocol for the LDH assay kit, which typically involves mixing the supernatant with a reaction mixture and incubating.

  • Absorbance Reading: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a maximum LDH release control (cells lysed with a detergent).

Preliminary Mechanism of Action (MoA) Studies

Understanding how a novel antimicrobial agent works is crucial for its development. The following assays can provide initial insights into the potential cellular targets.

Workflow for Preliminary MoA Studies

G A Active Compound B Cell Membrane Integrity Assay A->B C DNA Interaction/Synthesis Assay A->C D Efflux Pump Inhibition Assay A->D E Membrane Damage Detected B->E Yes F No Membrane Damage B->F No G DNA Gyrase Inhibition C->G Yes H No DNA Gyrase Inhibition C->H No I Efflux Pump Substrate/Inhibitor D->I Yes J Not an Efflux Pump Substrate/Inhibitor D->J No

Caption: Decision-making workflow for preliminary mechanism of action studies.

Protocol: Bacterial Cell Membrane Integrity Assay

This assay uses fluorescent dyes to assess damage to the bacterial cell membrane.[18][19][20][21]

Materials:

  • Bacterial suspension

  • Fluorescent dyes such as Propidium Iodide (PI) and SYTO 9 (available in commercial kits)

  • Fluorometer or fluorescence microscope

Procedure:

  • Treat the bacterial suspension with the test compound at concentrations around the MIC.

  • Add the fluorescent dyes according to the manufacturer's protocol. SYTO 9 is membrane-permeable and stains all bacteria green, while PI only enters cells with compromised membranes and stains them red.

  • Incubate as required.

  • Measure the fluorescence. An increase in red fluorescence indicates membrane damage.

Protocol: DNA Gyrase Inhibition Assay

DNA gyrase is a crucial bacterial enzyme involved in DNA replication and a validated antibiotic target.[22][23][24][25]

Materials:

  • Purified bacterial DNA gyrase

  • Relaxed plasmid DNA (e.g., pBR322)

  • ATP and reaction buffer

  • Agarose gel electrophoresis equipment

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Set up a reaction mixture containing DNA gyrase, relaxed plasmid DNA, ATP, and the test compound at various concentrations.

  • Incubate the reaction to allow for DNA supercoiling.

  • Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.

  • Inhibition of DNA gyrase will result in a decrease in the amount of supercoiled DNA compared to the no-compound control.

Protocol: Ethidium Bromide (EtBr) Efflux Assay

This assay determines if a compound is a substrate or inhibitor of bacterial efflux pumps, a common mechanism of antibiotic resistance.[26][27][28][29][30]

Materials:

  • Bacterial strain (wild-type and/or a strain overexpressing an efflux pump)

  • Ethidium bromide (EtBr)

  • Glucose

  • Fluorometer

Procedure:

  • Load bacterial cells with EtBr in the absence of an energy source (e.g., glucose).

  • Wash the cells and resuspend them in a buffer containing the test compound.

  • Initiate efflux by adding glucose.

  • Monitor the decrease in fluorescence over time as EtBr is pumped out of the cells.

  • Inhibition of efflux will result in a slower decrease in fluorescence compared to the control.

Conclusion and Future Directions

The strategic framework and detailed protocols outlined in these application notes provide a robust starting point for the investigation of This compound and its derivatives as a novel class of antimicrobial agents. By systematically synthesizing and screening a diverse chemical library, researchers can identify lead compounds with potent and selective antimicrobial activity. Subsequent investigation into their mechanism of action and optimization of their pharmacological properties through medicinal chemistry efforts can pave the way for the development of new therapies to combat the growing threat of antimicrobial resistance.

The versatility of the pyridine carboxylic acid scaffold suggests that with focused effort, novel compounds with significant therapeutic potential can be discovered.[1][2][3] This systematic approach, grounded in established and validated methodologies, will be instrumental in advancing the field of antimicrobial drug discovery.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • National Institutes of Health. (2011, November 17). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • Abcam. LDH assay kit guide: Principles and applications.
  • Roche. MTT Assay Protocol for Cell Viability and Proliferation.
  • Promega Corporation. LDH-Glo™ Cytotoxicity Assay Technical Manual.
  • protocols.io. (2024, December 11). LDH cytotoxicity assay.
  • European Committee on Antimicrobial Susceptibility Testing. MIC Determination.
  • Abcam. MTT assay protocol.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • ResearchGate. (2024, June 30). How to assess bacterial permeability?
  • National Institutes of Health. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities.
  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test.
  • National Institutes of Health. (2014, January 2). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B).
  • Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test.
  • Clinical and Laboratory Standards Institute. Antimicrobial Susceptibility Testing | Area of Focus.
  • Tiaris Biosciences. LDH Cytotoxicity Assay Kit.
  • ResearchGate. Summary of the EUCAST ASMT reference method standard operational procedures (SOP) for MIC determination of antituberculous agents.
  • BenchChem. Application Notes and Protocols: Determining the Minimum Bactericidal Concentration (MBC) of Antibacterial Agent 202.
  • Inspiralis. Escherichia coli Gyrase Supercoiling Inhibition Assay.
  • Clinical and Laboratory Standards Institute. M100 | Performance Standards for Antimicrobial Susceptibility Testing.
  • Testing Laboratory. (2026, January 9). EUCAST MIC Determination Testing.
  • Creative Diagnostics. Minimum Bactericidal Concentration (MBC) Assay.
  • National Institutes of Health. (2020, January 8). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes.
  • ProFoldin. E. coli DNA Gyrase DNA Supercoiling Assay Kits.
  • National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • U.S. Food and Drug Administration. (2025, December 15). Antibacterial Susceptibility Test Interpretive Criteria.
  • Giles Scientific Inc. (2022, March). 2022 CLSI and EUCAST Guidelines in the BIOMIC® V3 Microbiology System.
  • European Committee on Antimicrobial Susceptibility Testing. Disk Diffusion and Quality Control.
  • ScienceDirect. Adaptation of ethidium bromide fluorescence assay to monitor activity of efflux pumps in bacterial pure cultures or mixed population from environmental samples.
  • American Society for Microbiology. Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening | Antimicrobial Agents and Chemotherapy.
  • Frontiers. (2020, May 14). Integrity of the Escherichia coli O157:H7 Cell Wall and Membranes After Chlorine Dioxide Treatment.
  • National Institutes of Health. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • Royal Society of Chemistry. Enhancing the antimycobacterial efficacy of pyridine-4-carbohydrazide: linkage to additional antimicrobial agents via oxocarboxylic acids.
  • ResearchGate. Cell membrane integrity assays The measurement of the absorbance at 260...
  • National Institutes of Health. Resolution of Viable and Membrane-Compromised Bacteria in Freshwater and Marine Waters Based on Analytical Flow Cytometry and Nucleic Acid Double Staining.
  • National Institutes of Health. (2009, October 16). Fluorometric determination of ethidium bromide efflux kinetics in Escherichia coli.
  • University of Virginia School of Medicine. (2013, September 5). Fluorescence Microscopy Methods for Determining the Viability of Bacteria in Association with Mammalian Cells.
  • Oxford Academic. Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics | Journal of Antimicrobial Chemotherapy.
  • Bentham Science. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps.
  • MDPI. (2020, September 24). Determination of Drug Efflux Pump Efficiency in Drug-Resistant Bacteria Using MALDI-TOF MS.
  • National Institutes of Health. Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents.
  • National Institutes of Health. Pyridine Compounds with Antimicrobial and Antiviral Activities.
  • American Society for Microbiology. (2016, July 5). How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps | mBio.
  • National Institutes of Health. (2023, May 18). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.

Sources

Application Notes & Protocols: Investigating 5-Acetamidopyridine-2-carboxylic acid in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyridine carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Derivatives have shown promise as selective inhibitors of cancer-relevant pathways, including cell cycle progression.[2][3] This document provides a comprehensive guide for the preclinical investigation of a novel derivative, 5-Acetamidopyridine-2-carboxylic acid, as a potential anticancer agent. We present a logical, phased approach beginning with robust in vitro characterization of its cytotoxic and mechanistic effects, followed by a framework for in vivo efficacy validation. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental choices to ensure data integrity and reproducibility.

Rationale and Hypothesized Mechanisms of Action

While direct anticancer studies on this compound are nascent, the broader class of pyridine carboxylic acid derivatives has demonstrated significant biological activity. Some derivatives act as potent inhibitors of key cancer-related enzymes or pathways.[1][4] For instance, certain phenyl-pyridine-2-carboxylic acid compounds have been identified as novel inhibitors that arrest cell cycle progression in mitosis, leading to apoptosis with a notable selectivity for cancer cells over normal proliferating cells.[2]

Based on established activities of structurally related compounds, we can hypothesize several potential mechanisms of action for this compound that warrant investigation:

  • Inhibition of Cell Cycle Progression: The compound may interfere with the machinery of cell division, causing cells to arrest in specific phases (e.g., G1, S, or G2/M), which can be a trigger for apoptosis.[2]

  • Induction of Apoptosis: The compound could activate programmed cell death pathways, a hallmark of effective anticancer therapies.[5] This can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

  • Enzyme Inhibition (e.g., PARP or HDAC): Many small molecule inhibitors target critical cellular enzymes. Poly (ADP-ribose) polymerase (PARP) and Histone Deacetylases (HDACs) are two well-validated targets in oncology.[6][7] PARP inhibitors are particularly effective in cancers with deficiencies in DNA repair pathways.[8][9] HDAC inhibitors alter gene expression epigenetically, leading to cell cycle arrest and apoptosis.[10][11]

The following protocols are designed to systematically test these hypotheses.

Experimental Workflow Overview

A robust preclinical evaluation follows a logical progression from broad screening to detailed mechanistic studies and finally to in vivo validation. This workflow ensures that resources are focused on compounds with the most promising characteristics.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: In Vivo Efficacy A Compound Preparation (this compound) B Cell Viability / Cytotoxicity Assay (MTT / MTS) A->B Treat cells C Determine IC50 Values (Multiple Cancer Cell Lines) B->C Analyze data D Apoptosis Assay (Annexin V / PI Staining) C->D Select lead cell lines & concentrations E Cell Cycle Analysis (Propidium Iodide Staining) C->E F Target Identification (Optional) (e.g., Western Blot for PARP, p53, p21) D->F Confirm mechanism E->F G Establish Xenograft Tumor Model (Immunodeficient Mice) F->G Promising results trigger in vivo studies H Administer Compound (Dose-Response Study) G->H I Monitor Tumor Growth & Toxicity H->I J Endpoint Analysis (Tumor Weight, Histology) I->J

Caption: High-level workflow for anticancer drug evaluation.

Phase 1: In Vitro Cytotoxicity Screening Protocol

The initial step is to determine the compound's ability to reduce the viability of cancer cells. The MTT assay is a reliable, colorimetric method for this purpose, measuring the metabolic activity of living cells.[12][13]

3.1. MTT Cell Viability Assay

Principle: The yellow tetrazolium salt MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[14] The amount of formazan is directly proportional to the number of living cells and can be quantified spectrophotometrically.[12][13]

Materials and Reagents:

  • Selected human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • Sterile DMSO (for compound stock solution)

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and stored protected from light.[14]

  • Solubilization Buffer: 4 mM HCl, 0.1% NP-40 in isopropanol, or 10% SDS in 0.01 M HCl.[14][15]

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm, reference at 620-630 nm)

Step-by-Step Protocol:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create a serial dilution in culture medium to achieve final concentrations ranging from low (e.g., 0.1 µM) to high (e.g., 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.

  • Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with 0.1% DMSO) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well.[13][14] Incubate for 3-4 hours at 37°C. During this time, viable cells will form visible purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 150 µL of MTT solvent (solubilization buffer) to each well.[14]

  • Measurement: Cover the plate with aluminum foil and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution of the crystals.[14] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620 nm can be used to subtract background absorbance.[12]

Data Analysis & Presentation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Cell LineCompoundIncubation Time (h)IC50 (µM)
MCF-7This compound72[Experimental Value]
A549This compound72[Experimental Value]
HCT116This compound72[Experimental Value]
DoxorubicinPositive Control72[Reference Value]
Phase 2: Mechanistic Investigation Protocols

Once the IC50 is established, the next phase investigates how the compound kills cancer cells. Assays for apoptosis and cell cycle arrest are fundamental.[16] These experiments should be performed using compound concentrations at and around the determined IC50 value.

4.1. Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining

Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells.[17] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is lost.[18] Flow cytometry is used to quantify four cell populations:

  • Viable: Annexin V- / PI-

  • Early Apoptotic: Annexin V+ / PI-

  • Late Apoptotic/Necrotic: Annexin V+ / PI+

  • Necrotic: Annexin V- / PI+

G cluster_stains Staining Profile A Healthy Cell (PS on inner membrane) B Early Apoptosis (PS flips to outer membrane) A->B Apoptotic Stimulus (e.g., Test Compound) S1 Annexin V: Negative PI: Negative A->S1 C Late Apoptosis / Necrosis (Membrane compromised) B->C Progression S2 Annexin V: Positive PI: Negative B->S2 S3 Annexin V: Positive PI: Positive C->S3

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Acetamidopyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Acetamidopyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and validated protocols. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges and optimize your synthesis for higher yield and purity.

Overview of Synthetic Strategy

This compound is a valuable building block in medicinal chemistry. The most common and direct synthetic route is the oxidation of the corresponding methyl-substituted precursor, 2-methyl-5-acetamidopyridine. This method is generally effective, but yields can be compromised by side reactions if not properly controlled. The primary challenge lies in selectively oxidizing the methyl group without affecting the acetamido group or the pyridine ring itself.

This guide will focus on the potassium permanganate (KMnO₄) mediated oxidation, a robust and widely used method for this class of transformation.[1][2]

Overall Reaction Scheme

low_yield_troubleshooting start Low Yield Observed check_sm Check for unreacted starting material (TLC/HPLC) start->check_sm check_byproducts Analyze for byproducts (LC-MS/NMR) check_sm->check_byproducts No incomplete Incomplete Reaction check_sm->incomplete Yes over_oxidation Over-oxidation/ Degradation check_byproducts->over_oxidation Yes workup_loss Workup/Purification Loss check_byproducts->workup_loss No solution1 Increase reaction time/temp Ensure 2-3 eq. KMnO₄ incomplete->solution1 solution2 Control temp (70-90°C) Add KMnO₄ portion-wise Avoid large excess over_oxidation->solution2 solution3 Optimize precipitation pH (3-4) Use ice bath for cooling Wash with minimal cold water workup_loss->solution3 workflow setup 1. Dissolve Reactant in Water heat 2. Heat to 70-90°C setup->heat add_kmno4 3. Add KMnO₄ Solution Dropwise heat->add_kmno4 react 4. Stir until Purple Color Disappears add_kmno4->react filter 5. Hot Filter MnO₂ (Use Celite®) react->filter precipitate 6. Cool & Acidify to pH 3-4 filter->precipitate isolate 7. Filter, Wash & Dry Product precipitate->isolate purify 8. Recrystallize (Optional) isolate->purify

Sources

Technical Support Center: Synthesis of 5-Acetamidopyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Acetamidopyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis, providing insights into the underlying chemistry and actionable solutions.

Synthetic Pathway Overview

A common and efficient route to this compound involves a two-step process:

  • Acetylation: Protection of the amino group of 5-Amino-2-methylpyridine.

  • Oxidation: Conversion of the methyl group to a carboxylic acid.

Synthetic_Pathway A 5-Amino-2-methylpyridine B 5-Acetamido-2-methylpyridine A->B Acetic Anhydride, Pyridine or other base C This compound B->C KMnO4, Alkaline conditions

Caption: General synthetic route to this compound.

Part 1: Acetylation of 5-Amino-2-methylpyridine

Question 1: My acetylation of 5-Amino-2-methylpyridine is incomplete, and I observe the formation of a dark-colored, tar-like substance. What is happening and how can I fix it?

Answer:

Incomplete reactions and the formation of colored impurities during the acetylation of 5-Amino-2-methylpyridine often stem from a combination of factors, including suboptimal reaction conditions and the inherent reactivity of the starting material.

Underlying Chemistry:

  • Insufficient Acylating Agent: An inadequate amount of acetic anhydride can lead to an incomplete reaction, leaving unreacted starting material.

  • Base Selection: While pyridine is a common choice, its basicity might not be sufficient to fully scavenge the acetic acid byproduct, which can protonate the starting amine, rendering it less nucleophilic.[1]

  • Side Reactions: The amino group of 5-amino-2-methylpyridine has high reactivity and can participate in various side reactions if not properly controlled.[2] Overheating or prolonged reaction times can lead to polymerization or degradation, resulting in the observed tar-like substances.

Troubleshooting Protocol:

  • Reagent Stoichiometry:

    • Ensure the use of a slight excess of acetic anhydride (1.1-1.5 equivalents) to drive the reaction to completion.[3]

  • Solvent and Base:

    • Use a dry, aprotic solvent like dichloromethane or acetonitrile.

    • Consider a non-nucleophilic base such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) in place of pyridine to more effectively neutralize the acetic acid byproduct.

  • Temperature Control:

    • Perform the reaction at a controlled temperature, typically starting at 0°C and allowing it to slowly warm to room temperature.[4] This helps to mitigate exothermic reactions that can lead to degradation.

  • Work-up Procedure:

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acetic anhydride and acetic acid.

    • Extract the product with a suitable organic solvent like ethyl acetate.

Data Summary Table for Acetylation Conditions:

ParameterRecommended ConditionRationale
Acetic Anhydride1.1-1.5 eq.Drives the reaction to completion.
BaseTriethylamine or DIPEAMore effective acid scavenger than pyridine.
SolventDichloromethane or AcetonitrileAprotic, inert solvents.
Temperature0°C to Room TemperatureMinimizes side reactions and degradation.

Part 2: Oxidation of 5-Acetamido-2-methylpyridine

Question 2: The oxidation of 5-Acetamido-2-methylpyridine with potassium permanganate (KMnO₄) gives a low yield and multiple byproducts. How can I improve the selectivity and yield?

Answer:

Low yields and the formation of byproducts during the permanganate oxidation of alkylpyridines are common challenges, often arising from over-oxidation or cleavage of the pyridine ring.[5]

Underlying Chemistry:

  • Over-oxidation: The pyridine ring itself can be susceptible to oxidation under harsh conditions (e.g., high temperatures, excess oxidant), leading to ring-opening and the formation of smaller, highly oxidized fragments.[5][6]

  • pH Control: The oxidation of alkylpyridines with KMnO₄ is highly pH-dependent. Acidic conditions can promote ring cleavage, while alkaline or neutral conditions generally favor the formation of the desired carboxylic acid.[5][6]

  • Stoichiometry of Oxidant: An excess of KMnO₄ can lead to non-selective oxidation and degradation of both the starting material and the product.[5]

Troubleshooting Protocol:

  • pH and Temperature Management:

    • Perform the oxidation under alkaline conditions by adding a base such as sodium hydroxide or sodium carbonate to the reaction mixture. This minimizes pyridine ring cleavage.[5]

    • Maintain a controlled temperature, typically between 70-90°C.[5] Avoid excessive heating.

  • Controlled Addition of KMnO₄:

    • Dissolve the KMnO₄ in water and add it dropwise to the heated solution of 5-Acetamido-2-methylpyridine over an extended period (1-2 hours) with vigorous stirring.[5] This maintains a low concentration of the oxidant at any given time, improving selectivity.

  • Stoichiometry:

    • Use a carefully controlled amount of KMnO₄. A molar ratio of approximately 2-3 equivalents of KMnO₄ to 1 equivalent of the starting material is a good starting point.[5]

  • Work-up and Purification:

    • After the reaction is complete (indicated by the disappearance of the purple permanganate color), filter the hot reaction mixture to remove the manganese dioxide (MnO₂) precipitate.

    • Cool the filtrate in an ice bath and carefully acidify with an acid like hydrochloric acid to a pH of approximately 3-4 to precipitate the desired carboxylic acid.[5]

Visualizing the Oxidation Process:

Oxidation_Workflow cluster_reaction Reaction cluster_workup Work-up A Dissolve 5-Acetamido-2- methylpyridine in alkaline solution B Heat to 70-90°C A->B C Dropwise addition of KMnO4 solution (2-3 eq.) B->C D Monitor for disappearance of purple color C->D E Hot filtration to remove MnO2 D->E F Cool filtrate in ice bath E->F G Acidify to pH 3-4 with HCl F->G H Collect precipitate by filtration G->H

Caption: Recommended workflow for the selective oxidation of 5-Acetamido-2-methylpyridine.

Part 3: General Purity and Analysis

Question 3: My final product of this compound shows impurities in the NMR and LC-MS analysis. What are the likely impurities and how can I remove them?

Answer:

Impurities in the final product can originate from either of the synthetic steps or be introduced during the work-up and purification.

Potential Impurities and Their Origin:

ImpurityPotential Origin
5-Amino-2-methylpyridineIncomplete acetylation.
5-Acetamido-2-methylpyridineIncomplete oxidation.
5-Aminopyridine-2-carboxylic acidDeacetylation during work-up.
Over-oxidation productsRing cleavage during oxidation.

Purification Strategy:

  • Recrystallization: This is often the most effective method for purifying the final product. A suitable solvent system, such as an ethanol/water or methanol/water mixture, can be used.

  • Acid-Base Extraction:

    • Dissolve the crude product in a dilute basic solution (e.g., aqueous sodium bicarbonate).

    • Wash with an organic solvent (e.g., ethyl acetate) to remove any non-acidic impurities.

    • Re-acidify the aqueous layer to a pH of 3-4 to precipitate the purified product.

  • Chromatography: For challenging purifications, column chromatography on silica gel may be necessary. A mobile phase consisting of a mixture of dichloromethane and methanol with a small amount of acetic acid is often effective.

Analytical Confirmation:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify any organic impurities.

  • LC-MS: To determine the purity of the product and identify the molecular weights of any impurities.

  • Melting Point: The melting point of pure this compound is reported to be 276-278°C.[7] A broad or depressed melting point range can indicate the presence of impurities.

References

  • Technical Support Center: Synthesis of 5-(Benzyloxy)pyridine-2-carboxylic acid - Benchchem.
  • 5-Amino-2-methylpyridine Manufacturer & Supplier in China - Pipzine Chemicals.
  • Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Compar
  • Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. - ResearchGate. [Link]

  • US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google P
  • Optimization of reaction conditions for the acetylation of 5-aminosalicylic acid - Benchchem.
  • O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2). [Link]

  • Acetylation of amines with acetic anhydride. | Download Table - ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Derivatization of 5-Acetamidopyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 5-Acetamidopyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure the successful modification of this versatile scaffold.

Introduction to Derivatization Challenges

This compound is a valuable building block in medicinal chemistry and materials science.[1] However, its derivatization is not without challenges. The presence of a pyridine ring, a carboxylic acid, and an acetamido group introduces complexities in reaction control, solubility, and potential side reactions. This guide provides a systematic approach to overcoming these hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the derivatization of this compound in a question-and-answer format.

Solubility and Reaction Setup

Question 1: I am having trouble dissolving this compound in my reaction solvent. What do you recommend?

Answer:

This is a common challenge due to the molecule's polar nature and potential for zwitterion formation.[2] The solubility can be significantly influenced by the choice of solvent and the presence of additives.

  • Recommended Solvents: For amide coupling and esterification reactions, polar aprotic solvents are generally the best choice. We recommend starting with:

    • N,N-Dimethylformamide (DMF)

    • Dimethyl sulfoxide (DMSO) [3][4][5]

    • N-Methyl-2-pyrrolidone (NMP)

    • Tetrahydrofuran (THF) can also be effective, sometimes in combination with a more polar solvent.[3]

  • Troubleshooting Poor Solubility:

    • Increase Temperature: Gently warming the mixture can improve solubility. However, be cautious not to exceed the thermal stability of your reactants, especially the activating agents.

    • Sonication: Applying ultrasonic agitation can help break up solid aggregates and enhance dissolution.

    • Solvent Mixtures: A combination of solvents can be effective. For instance, a small amount of DMSO in THF can significantly improve solubility without drastically changing the reaction medium's properties.

    • Salt Formation: In some cases, converting the carboxylic acid to a more soluble salt (e.g., with a tertiary amine like triethylamine or N,N-diisopropylethylamine (DIPEA)) in situ before adding the coupling agent can be beneficial. However, this can also deactivate the amine nucleophile in amide couplings, so careful stoichiometry is crucial.

Question 2: What are the predicted pKa values for this compound, and how do they impact my reaction setup?

Answer:

  • Implications for Reaction Setup:

    • Carboxylic Acid (pKa ~3-4): The carboxylic acid is moderately acidic. In the presence of a basic amine, it will readily form a salt, which can precipitate from less polar solvents and render the amine non-nucleophilic. This is why polar aprotic solvents are recommended.

    • Pyridine Nitrogen (pKa ~2-3): The pyridine nitrogen is weakly basic and will be protonated only under strongly acidic conditions, which are generally not employed in standard amide coupling or esterification reactions.

    • Acetamido Group: The amide proton is very weakly acidic (pKa > 17) and will not be deprotonated under typical reaction conditions.

Amide Coupling Reactions

Question 3: My amide coupling reaction is giving a low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in amide coupling reactions are a frequent issue and can stem from several factors.[9] A systematic approach to troubleshooting is essential.

  • Potential Causes & Solutions:

    • Incomplete Carboxylic Acid Activation:

      • Cause: The coupling reagent may be inefficient, hydrolyzed by trace amounts of water, or used in insufficient quantities.

      • Solution:

        • Ensure you are using a high-quality coupling reagent. We recommend starting with HATU or HBTU as they are generally very effective for heterocyclic carboxylic acids.[1]

        • Use anhydrous solvents and reagents. Dry your solvents over molecular sieves if necessary.

        • Increase the stoichiometry of the coupling reagent to 1.2-1.5 equivalents.

        • Pre-activate the carboxylic acid by stirring it with the coupling reagent and a base (like DIPEA) for 15-30 minutes before adding the amine.[9]

    • Amine Deactivation:

      • Cause: The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic.

      • Solution:

        • Add a non-nucleophilic base, such as DIPEA or N-methylmorpholine (NMM) , in a slight excess (2-3 equivalents) to neutralize the carboxylic acid and any acid generated during the reaction.

    • Steric Hindrance:

      • Cause: If either the amine or the this compound has bulky substituents, the reaction rate can be significantly reduced.

      • Solution:

        • Switch to a more reactive coupling reagent like COMU or consider converting the carboxylic acid to an acid chloride.

        • Increase the reaction temperature (e.g., to 40-50 °C) and extend the reaction time. Monitor the reaction progress by TLC or LC-MS.

    • Side Reactions:

      • Cause: The activated carboxylic acid can undergo undesired reactions, such as rearrangement or hydrolysis. The acetamido group could potentially be hydrolyzed under harsh acidic or basic conditions.[10][11][12]

      • Solution:

        • Maintain a neutral to slightly basic pH throughout the reaction.

        • Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

        • Add 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) as an additive. These reagents form a more stable active ester with the carboxylic acid, which reduces side reactions and minimizes racemization if chiral amines are used.

Question 4: I am observing an unexpected side product in my amide coupling reaction. What could it be?

Answer:

Besides the common issues leading to low yield, specific side reactions can occur with pyridine carboxylic acids.

  • Potential Side Products & Identification:

    • Decarboxylation: Pyridine-2-carboxylic acids are known to be susceptible to decarboxylation, especially at elevated temperatures.[13][14][15][16]

      • Identification: Look for the formation of 5-acetamidopyridine. This can be confirmed by LC-MS analysis.

      • Prevention: Avoid excessive heating. Use a more efficient coupling reagent at a lower temperature.

    • Chlorination of the Pyridine Ring: If you are preparing an acid chloride using thionyl chloride (SOCl₂), chlorination of the pyridine ring at the 4-position has been reported for picolinic acid.[17]

      • Identification: This will result in a product with a mass increase of 34.5 Da (Cl minus H).

      • Prevention: Use alternative methods for acid activation, such as oxalyl chloride with a catalytic amount of DMF, or directly use coupling reagents like HATU.

    • Hydrolysis of the Acetamido Group: Under strongly acidic or basic conditions, the acetamido group can be hydrolyzed to an amino group.[10][11][12]

      • Identification: Look for a product with a mass corresponding to 5-aminopyridine-2-carboxylic acid or its derivative.

      • Prevention: Maintain the reaction pH close to neutral. Avoid prolonged reaction times at high temperatures.

Esterification Reactions

Question 5: I am struggling with the esterification of this compound. What conditions should I use?

Answer:

Esterification of pyridine carboxylic acids can be challenging due to the lower nucleophilicity of alcohols compared to amines and the potential for side reactions.

  • Recommended Methods:

    • Steglich Esterification: This is a mild and effective method for sterically hindered alcohols.

      • Reagents: Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent, with a catalytic amount of 4-Dimethylaminopyridine (DMAP).[18]

      • Conditions: Anhydrous dichloromethane (DCM) or DMF as the solvent, at room temperature.

    • Acid Chloride Formation Followed by Alcoholysis:

      • Reagents: Convert the carboxylic acid to the acid chloride using oxalyl chloride or thionyl chloride. Then, react the acid chloride with the desired alcohol in the presence of a base like pyridine or triethylamine.

      • Caution: As mentioned earlier, be aware of the potential for ring chlorination with thionyl chloride.[17]

    • Acid-Catalyzed Esterification (Fischer Esterification):

      • Reagents: A strong acid catalyst (e.g., sulfuric acid) and an excess of the alcohol.[19][20]

      • Conditions: This method often requires elevated temperatures and removal of water to drive the equilibrium towards the product. This may not be suitable for sensitive substrates due to the potential for decarboxylation or hydrolysis of the acetamido group.[11][12][13][14][15][16]

Recommended Starting Conditions

The following table provides recommended starting conditions for the derivatization of this compound. These should be optimized for each specific substrate combination.

ParameterAmide Coupling (HATU)Esterification (Steglich)
Carboxylic Acid 1.0 eq1.0 eq
Amine/Alcohol 1.1 eq1.2 eq
Coupling Reagent HATU (1.2 eq)EDC (1.5 eq)
Additive HOAt (1.2 eq, optional)DMAP (0.1-0.2 eq)
Base DIPEA (2.5 eq)N/A
Solvent Anhydrous DMFAnhydrous DCM
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 2-12 hours4-24 hours

Experimental Protocols

General Protocol for Amide Coupling using HATU
  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes for pre-activation.[9]

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Esterification using EDC/DMAP
  • To a solution of this compound (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM at 0 °C, add EDC (1.5 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Dilute the reaction mixture with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Amide Coupling Workflow

AmideCouplingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Carboxylic Acid in Anhydrous DMF add_reagents Add HATU and DIPEA start->add_reagents preactivate Pre-activate for 15-30 min add_reagents->preactivate add_amine Add Amine preactivate->add_amine react Stir at RT, Monitor (TLC/LC-MS) add_amine->react quench Quench with Water react->quench extract Extract with Organic Solvent quench->extract wash Wash (NaHCO3, H2O, Brine) extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify end Pure Amide Product purify->end

Caption: General workflow for amide coupling of this compound.

Troubleshooting Decision Tree for Low Amide Yield

TroubleshootingAmideYield decision decision action action check check start Low Amide Yield decision1 Is Starting Material Consumed? start->decision1 Check Reaction Monitoring decision2 Multiple Spots on TLC/ Unexpected Masses in LC-MS? decision1->decision2 Yes decision3 Is Pre-activation Step Included? decision1->decision3 No action1 Investigate Side Reactions: - Decarboxylation - Hydrolysis of Acetamido - Lower Temperature - Add HOBt/HOAt decision2->action1 Yes action2 Review Work-up Procedure: - Check pH of washes - Ensure complete extraction decision2->action2 No action3 Incorporate Pre-activation: Stir Acid, Coupling Reagent, and Base for 15-30 min decision3->action3 No decision4 Are Reagents and Solvents Anhydrous? decision3->decision4 Yes action4 Use Anhydrous Solvents and Fresh Reagents decision4->action4 No action5 Increase Stoichiometry: - Coupling Reagent (1.2-1.5 eq) - Base (2.5-3.0 eq) Consider a More Potent Coupling Reagent (e.g., COMU) decision4->action5 Yes

Sources

Stability of 5-Acetamidopyridine-2-carboxylic acid under different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Acetamidopyridine-2-carboxylic acid. This document provides in-depth information, troubleshooting advice, and proven protocols to help you navigate the experimental challenges related to the pH-dependent stability of this compound. As researchers and drug developers, understanding a molecule's behavior in different aqueous environments is fundamental to ensuring data integrity, formulation success, and therapeutic efficacy.

Core Concepts: Understanding the Chemistry

This compound is a multifunctional molecule. Its stability is not governed by a single factor but by the interplay of its three key functional groups under varying pH conditions: a pyridine ring, a carboxylic acid, and an amide linkage.

  • The Ionizable Groups (Carboxylic Acid and Pyridine Nitrogen): The molecule's charge state, and therefore its solubility and reactivity, is dictated by the pH of the solution relative to the pKa values of the carboxylic acid and the pyridine nitrogen.

    • Carboxylic Acid (pKa ~2-4): At pH values below its pKa, the carboxylic acid group (-COOH) is protonated and neutral. Above its pKa, it deprotonates to form a negatively charged carboxylate (-COO⁻).

    • Pyridine Nitrogen (pKa ~1-2): The nitrogen in the pyridine ring is basic and can be protonated. Its basicity is significantly reduced by the electron-withdrawing effects of the adjacent carboxylic acid and the acetamido group. At very low pH, it will be protonated (positively charged).

  • The Labile Group (Amide Linkage): The acetamido group (-NH-CO-CH₃) is the primary site of chemical degradation. Amide bonds are susceptible to hydrolysis, a reaction where water breaks the bond to yield a carboxylic acid and an amine.[1] This reaction is catalyzed by both acid and base, meaning the rate of degradation is significantly influenced by pH.[2][3]

    • Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[4]

    • Base-Catalyzed Hydrolysis: Under basic conditions (high pH), the hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon, leading to the cleavage of the C-N bond.[1][5]

This interplay means the compound is expected to be least stable at pH extremes and most stable in the mid-pH range, where the rates of both acid and base-catalyzed hydrolysis are at a minimum.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability profile of this compound across the pH range?

You should anticipate a U-shaped stability profile. The compound will exhibit maximum stability in the neutral to slightly acidic pH range (approximately pH 4-7). Significant degradation should be expected under strongly acidic (pH < 2) and strongly basic (pH > 10) conditions, especially when combined with elevated temperatures.

Q2: What are the primary degradation products I should expect to see?

The principal degradation pathway is the hydrolysis of the amide bond. This will yield 5-aminopyridine-2-carboxylic acid and acetic acid . When monitoring your reaction by a technique like HPLC, you should look for the emergence of a new peak corresponding to the more polar 5-aminopyridine-2-carboxylic acid, while the peak for the parent compound decreases.

Q3: How will the solubility of the compound change with pH?

Solubility is directly linked to the ionization state of the molecule.

  • Low Solubility: The compound will be least soluble near its isoelectric point (pI), the pH at which the net charge is zero. This occurs when the negative charge on the carboxylate is balanced by the positive charge on the protonated pyridine ring (if applicable) or when the molecule is predominantly in its neutral form.

  • High Solubility: In strongly acidic solutions (e.g., pH < 1), both the pyridine nitrogen and the carboxylic acid are protonated, forming a soluble cationic salt. In basic solutions (e.g., pH > 8), the carboxylic acid is deprotonated, forming a soluble anionic salt.

Q4: Are there any other potential degradation pathways I should be aware of?

While amide hydrolysis is the most probable pathway, decarboxylation (loss of CO₂) from the carboxylic acid group is a theoretical possibility under harsh conditions, such as very high temperatures (e.g., >150°C) in aqueous solutions.[6] For typical experimental conditions, this pathway is significantly less likely than hydrolysis.

Troubleshooting Guide: Addressing Common Experimental Issues
ProblemProbable Cause(s)Recommended Solution(s)
Rapid Disappearance of Parent Compound The pH and temperature conditions are too harsh, leading to accelerated amide hydrolysis.• Reduce the temperature of your experiment.• Shorten the incubation time points.• Work in a more moderate pH range if the experimental design allows. For example, use pH 2 instead of 1M HCl.
Precipitation in the Sample Vial The pH of your buffer is near the compound's isoelectric point (pI), causing it to crash out of solution.• Adjust the pH of the buffer to be at least 1-2 units away from the suspected pI.• If your protocol allows, consider adding a small percentage of an organic co-solvent (e.g., acetonitrile, DMSO) to improve solubility.
Multiple Unexpected Peaks in HPLC These could be degradation products, impurities from the starting material, or artifacts from the buffer/mobile phase.• Always run a "time zero" (T=0) sample to profile initial impurities.• Inject a blank (buffer only) to identify any peaks originating from your matrix.• Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and confirm if they correspond to expected degradants.[7]
Inconsistent Degradation Rates Poor buffer capacity, inaccurate pH measurement, or temperature fluctuations.• Ensure your chosen buffer has adequate buffering capacity at the target pH.• Calibrate your pH meter immediately before preparing buffers.• Use a calibrated, temperature-controlled incubator or water bath for your stability study.
Data Summary & Key Parameters

For successful experimental design, understanding the molecule's properties is crucial. While experimentally determined values for this specific molecule are not widely published, we can estimate them based on its structural components.

Table 1: Estimated pKa Values for this compound

Functional GroupEstimated pKaPredominant State at pH 7Rationale
Carboxylic Acid2.5 - 3.5Anionic (-COO⁻)The pKa of picolinic acid is ~5.4, but the acetamido group is electron-withdrawing, which would lower the pKa of the carboxylic acid. However, the exact position and interplay make a precise estimation difficult without experimental data. A value slightly lower than typical carboxylic acids is expected.
Pyridine Nitrogen1.0 - 2.0NeutralThe pyridine nitrogen is strongly deactivated by two electron-withdrawing groups (COOH and NHCOCH₃), significantly lowering its basicity compared to pyridine itself (pKa ~5.2).

Table 2: Recommended Buffer Systems for pH Stability Studies

Target pHRecommended Buffer SystemConcentration (mM)
2.0Phosphate/Citrate or HCl/KCl25 - 50
4.5Acetate Buffer25 - 50
7.4Phosphate Buffer (PBS)25 - 50
9.0Borate Buffer25 - 50
11.0Phosphate/NaOH or Carbonate-Bicarbonate25 - 50
Visualizations
Chemical Structures at Different pH

The ionization state of this compound is critical to its behavior.

G cluster_acidic Strongly Acidic (pH < 1) cluster_neutral Neutral (pH ~ 4-6) cluster_basic Basic (pH > 8) node_acid Cationic Form node_zwitter Zwitterionic/Neutral Form node_acid->node_zwitter + OH⁻ - H⁺ node_anion Anionic Form node_zwitter->node_anion + OH⁻ - H⁺

Caption: Ionization states of the molecule at different pH values.

Experimental Workflow for a pH Stability Study

A systematic approach is essential for obtaining reliable stability data. This workflow is standard in pharmaceutical development for forced degradation studies.[8][9][10]

workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation & Sampling cluster_analysis 3. Analysis prep_buffers Prepare Buffers (e.g., pH 2, 7, 10) prep_samples Spike Stock into Buffers to Final Concentration prep_buffers->prep_samples prep_stock Prepare Stock Solution of Compound in Organic Solvent prep_stock->prep_samples incubate Incubate Samples at Controlled Temperature (e.g., 50°C) prep_samples->incubate sampling Collect Aliquots at Time Points (0, 2, 4, 8, 24h) incubate->sampling quench Quench Reaction (e.g., neutralize & dilute) sampling->quench hplc Analyze by Stability-Indicating HPLC-UV Method quench->hplc data Calculate % Remaining Parent & % Degradant Formed hplc->data

Caption: General workflow for conducting a pH stability study.

Experimental Protocol: pH-Dependent Stability Assessment via HPLC

This protocol outlines a forced hydrolysis study to determine the stability of this compound. The goal is to induce 5-20% degradation to clearly identify pathways without degrading the sample completely.[11]

1. Materials and Reagents

  • This compound

  • HPLC-grade acetonitrile (ACN) and water

  • Reagents for buffers (e.g., potassium phosphate, sodium acetate, boric acid, HCl, NaOH)

  • Class A volumetric flasks and pipettes

  • Calibrated pH meter

  • HPLC system with UV detector

2. Preparation of Buffers (See Table 2)

  • Prepare 50 mM buffers at the desired pH values (e.g., pH 2, 7, and 10).

  • Filter all buffers through a 0.45 µm filter before use.

3. Preparation of Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the compound and dissolve it in 10 mL of ACN or DMSO.

  • Study Samples (100 µg/mL): For each pH condition, pipette 1 mL of the stock solution into a 10 mL volumetric flask and bring it to volume with the respective buffer. This creates a solution with 10% organic co-solvent, which should maintain solubility.

4. Stability Study Execution

  • Immediately after preparation, take an aliquot from each sample for T=0 analysis. Dilute it with the mobile phase to an appropriate concentration for HPLC analysis (e.g., 10 µg/mL).

  • Place the sealed flasks containing the remaining study samples into a pre-heated incubator or water bath set to a moderately elevated temperature (e.g., 60°C).

  • Withdraw aliquots at predetermined time intervals (e.g., 2, 4, 8, 24, and 48 hours).

  • Immediately quench the degradation by diluting the aliquot in the mobile phase and either analyzing it right away or storing it at 4°C until analysis.

5. HPLC Method A stability-indicating method is one that can separate the parent compound from its degradation products and any other impurities.[12]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of A) 0.1% Formic Acid in Water and B) 0.1% Formic Acid in ACN.

    • Example Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by a UV scan of the compound (likely around 254-270 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

6. Data Analysis

  • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample using the peak area from the chromatograms.

  • Plot % Compound Remaining vs. Time for each pH condition.

  • Calculate the rate of degradation (k) from the slope of the line. This will provide a quantitative measure of stability under each condition.

References
  • Moravek. The Role of Stability Testing in Pharmaceutical Research. [Online] Available at: [Link]

  • Bajaj, S. et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available at: [Link]

  • TCA Lab / Alfa Chemistry. Stability Testing of Pharmaceutical Products. Available at: [Link]

  • Charles River Laboratories. Stability Testing. Available at: [Link]

  • ComplianceOnline. Stability Testing - Develop Stable Pharmaceutical Products. Available at: [Link]

  • Everdij, M. H. C. et al. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina. Available at: [Link]

  • Allen, K. Amide Hydrolysis: Mechanism, Conditions and Applications. Available at: [Link]

  • Chemguide. Hydrolysing Amides. Available at: [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Amides. Available at: [Link]

  • BioPharm International. (2011). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]

  • Chemistry LibreTexts. (2021). 24.4: Hydrolysis of Amides. Available at: [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Available at: [Link]

  • PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Available at: [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • Dunn, G. E., & Thimm, H. F. (1967). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 45(2), 109-115. Available at: [Link]

  • PubChem. 5-Acetylpyridine-2-carboxylic acid. Available at: [Link]

  • Borysiak, S. et al. (2016). Quantitative analysis of amphiphilic N-alkyloxypyridinecarboximidamide by liquid chromatography–tandem mass spectrometry. Journal of the Serbian Chemical Society, 81(10), 1149-1160. Available at: [Link]

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Technical Support Center: A Troubleshooting Guide for the Scale-Up Synthesis of 5-Acetamidopyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-Acetamidopyridine-2-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals encountering challenges during the synthesis and scale-up of this important chemical intermediate. The following sections are structured in a question-and-answer format to directly address specific issues, providing not just solutions but also the underlying chemical principles to empower your process optimization.

Low Yield and Incomplete Conversion

Low yields are a primary concern during scale-up, impacting process efficiency and cost. The issues often trace back to suboptimal reaction conditions or an incomplete understanding of the reaction mechanism.

Question: My primary synthetic route is the oxidation of 5-acetamido-2-methylpyridine, but the yield is consistently low (<50%) on a larger scale. What are the common pitfalls?

Answer: This is a frequent challenge when scaling up oxidation reactions of alkylpyridines. The pyridine ring itself can be susceptible to degradation under harsh oxidative conditions, and the acetamido group can also be sensitive.

Several factors could be contributing to the low yield:

  • Over-oxidation: Powerful oxidizing agents like potassium permanganate (KMnO₄), if not carefully controlled, can lead to cleavage of the pyridine ring, producing undesired byproducts like CO₂, ammonia, and smaller organic acids.[1]

  • Inadequate Temperature Control: Exothermic oxidation reactions can lead to temperature spikes in large reactors, which accelerates side reactions and product degradation.[1]

  • Poor Reagent Stoichiometry: An excess of the oxidizing agent is a common cause of over-oxidation. It is critical to carefully control the molar equivalents of the oxidant.[1]

  • Suboptimal pH: The pH of the reaction medium is crucial. For KMnO₄ oxidations, neutral or slightly alkaline conditions are generally preferred to minimize ring cleavage.[1]

Troubleshooting Workflow for Low Oxidation Yield

start Low Yield in Oxidation check_temp Monitor Internal Reaction Temperature start->check_temp check_stoich Verify Oxidant Stoichiometry (2-3 eq.) start->check_stoich check_ph Confirm pH (Neutral/Alkaline) start->check_ph temp_high Exotherm Observed? check_temp->temp_high stoich_high Excess Oxidant? check_stoich->stoich_high ph_wrong pH Acidic? check_ph->ph_wrong sol_temp Improve Cooling Efficiency / Slow Reagent Addition temp_high->sol_temp Yes sol_stoich Reduce Oxidant Equivalents / Use Milder Oxidant stoich_high->sol_stoich Yes sol_ph Adjust pH with Base (e.g., NaHCO₃) ph_wrong->sol_ph Yes outcome Improved Yield sol_temp->outcome sol_stoich->outcome sol_ph->outcome

Caption: Troubleshooting workflow for low oxidation yield.

Recommendations:

  • Reagent Selection: Consider alternative, more scalable oxidizing agents that operate under milder conditions. While nitric acid is used industrially for similar transformations, it requires high temperatures and pressures and specialized equipment.[2] Selenium dioxide (SeO₂) is another option but is highly toxic.

  • Process Control: Implement robust temperature control. For large batches, this may mean using a reactor with a cooling jacket and ensuring slow, subsurface addition of the oxidizing agent.

  • Work-up: The removal of manganese dioxide (MnO₂) from KMnO₄ reactions is notoriously difficult on a large scale. Ensure efficient filtration and thorough washing of the filter cake to recover adsorbed product.

Question: I am attempting to synthesize the target molecule via hydrolysis of 5-acetamido-2-cyanopyridine, but I consistently isolate the amide intermediate (5-acetamidopyridine-2-carboxamide) instead of the carboxylic acid. How can I drive the reaction to completion?

Answer: This is a classic case of incomplete hydrolysis. The conversion of a nitrile to a carboxylic acid is a two-step process: nitrile to amide, then amide to carboxylic acid. The second step, amide hydrolysis, is often the rate-limiting step and requires more forcing conditions (higher temperatures, longer reaction times, or stronger acid/base concentration).

Troubleshooting Steps:

  • Extend Reaction Time & Increase Temperature: The most straightforward approach is to increase the reaction time and temperature. Monitor the reaction by HPLC to track the disappearance of the amide intermediate. For acid hydrolysis of cyanopyridines, temperatures up to 100°C may be necessary.[3]

  • Increase Acid/Base Concentration: If using acid hydrolysis (e.g., with concentrated H₂SO₄ or HCl), ensure a sufficient excess is used. Similarly, for base-mediated hydrolysis (e.g., with NaOH), using a higher concentration or a larger excess can facilitate the second hydrolysis step.

  • Choice of Conditions: While both acidic and basic hydrolysis are viable, be aware of potential side reactions.[3] Strong acidic conditions at high temperatures can potentially lead to hydrolysis of the acetamido group, while strong basic conditions could also pose a risk. A carefully controlled acidic hydrolysis is often preferred for this substrate.

Hydrolysis Condition Advantages Disadvantages & Scale-Up Considerations
Acidic (e.g., H₂SO₄, HCl) Generally effective for complete hydrolysis.Can be corrosive, requiring specialized equipment. Potential for decarboxylation at high temperatures.[4]
Basic (e.g., NaOH, KOH) Effective; often results in the carboxylate salt, which can aid in purification.May require higher temperatures/longer times. Potential for side reactions with the acetamido group.

Impurity Formation and Side Reactions

Unwanted side reactions can significantly complicate purification and reduce the overall purity of the final product. Understanding and mitigating these pathways is critical for a robust process.

Question: During my final product isolation, I'm observing gas evolution and a lower-than-expected yield. I suspect decarboxylation. Is this a known issue and how can I prevent it?

Answer: Yes, decarboxylation is a well-documented side reaction for pyridine-2-carboxylic acids (picolinic acids).[5] The proximity of the carboxylic acid to the ring nitrogen facilitates the loss of CO₂, especially under heating or in acidic conditions.[6] The nitrogen atom can stabilize the resulting carbanion intermediate, making this process more favorable than for carboxylic acids at the 3- or 4-position.[6]

Mitigation Strategies:

  • Avoid Excessive Heat: During work-up, concentration, and drying steps, use the lowest possible temperatures. Avoid prolonged heating of the isolated product. It is recommended to avoid temperatures above 135°C during hydrolysis to prevent decarboxylation.[4]

  • Control pH During Work-up: Decarboxylation can be accelerated in acidic solutions. When acidifying the reaction mixture to precipitate the product, do so at low temperatures (e.g., in an ice bath) and avoid lowering the pH more than necessary to achieve precipitation.

  • Solvent Choice for Crystallization: When performing recrystallization, choose a solvent system that allows for crystallization at moderate to low temperatures.

Question: My final product is contaminated with a significant amount of 5-aminopyridine-2-carboxylic acid. What is causing the deacetylation?

Answer: The acetamido group is an amide and is susceptible to hydrolysis under either strong acidic or strong basic conditions, particularly when heated. If your synthesis involves a harsh hydrolysis step (e.g., to convert a nitrile or ester to the carboxylic acid) or a work-up that involves prolonged exposure to strong acid or base at elevated temperatures, deacetylation is a likely side reaction.

Prevention:

  • Milder Hydrolysis Conditions: If this impurity forms during a hydrolysis step, explore milder conditions. This could involve using a lower concentration of acid/base, reducing the reaction temperature, or shortening the reaction time.

  • Careful Work-up: Neutralize the reaction mixture promptly after the reaction is complete. Avoid extended heating in highly acidic or basic aqueous solutions during extractions or product isolation.

Product Isolation and Purification

The physical properties of this compound present unique purification challenges. The molecule is amphoteric, containing both an acidic carboxylic acid and a basic pyridine nitrogen, and often exhibits poor solubility.

Question: The product has very poor solubility in common organic solvents like ethyl acetate, DCM, and ethers, making purification by standard column chromatography or recrystallization difficult. What is a better strategy?

Answer: The low solubility in standard organic solvents is expected due to the molecule's polar, zwitterionic character. A purification strategy based on pH manipulation is typically most effective.

Recommended Purification Workflow: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable aqueous base (e.g., dilute NaOH or NaHCO₃ solution). This will deprotonate the carboxylic acid, forming the highly water-soluble sodium carboxylate salt.

  • Wash: Wash the resulting aqueous solution with a water-immiscible organic solvent (e.g., ethyl acetate or MTBE) to remove any non-acidic, organic-soluble impurities.

  • Precipitation: Cool the aqueous layer in an ice bath. Slowly and with vigorous stirring, add a cold aqueous acid (e.g., 1M HCl) to lower the pH to the isoelectric point of the molecule (typically around pH 3-4).[1] This will protonate the carboxylate, causing the neutral, less soluble product to precipitate.

  • Isolation: Collect the precipitated solid by filtration, wash thoroughly with cold water to remove salts, and then with a small amount of a non-polar solvent (like hexane or ether) to aid in drying.

  • Drying: Dry the purified solid under vacuum at a moderate temperature (e.g., 40-50°C) to avoid decarboxylation.

cluster_0 Purification via pH Manipulation crude Crude Product dissolve Dissolve in Aqueous Base (e.g., NaHCO₃) crude->dissolve wash Wash with Organic Solvent (e.g., Ethyl Acetate) dissolve->wash Forms water-soluble salt acidify Cool and Acidify (e.g., 1M HCl to pH 3-4) wash->acidify Removes neutral impurities filter Filter Precipitate acidify->filter Precipitates product dry Wash with Water & Dry filter->dry pure Pure Product dry->pure

Caption: Purification workflow using acid-base extraction.

Detailed Experimental Protocol: Acetylation of 5-Aminopyridine-2-carboxylic Acid

This protocol describes a common laboratory-scale method for the final step of the synthesis. Scale-up requires appropriate engineering controls and safety analysis.

Materials:

  • 5-Aminopyridine-2-carboxylic acid

  • Acetic Anhydride (Ac₂O)

  • Pyridine (or another suitable base like triethylamine)

  • Toluene (or another suitable aprotic solvent)

  • Hydrochloric Acid (HCl), 1M

  • Deionized Water

Procedure:

  • Reaction Setup: To a clean, dry reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge 5-aminopyridine-2-carboxylic acid (1.0 eq) and toluene.

  • Base Addition: Add pyridine (2.0-3.0 eq) to the suspension.

  • Acetylation: Cool the mixture to 0-5°C. Slowly add acetic anhydride (1.1-1.3 eq) dropwise, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction for completion by HPLC or TLC (disappearance of starting material).

  • Quench: Once complete, cool the reaction mixture again to 0-5°C and slowly quench by adding deionized water.

  • pH Adjustment & Isolation: Adjust the pH of the aqueous slurry to ~3 with 1M HCl. The product will precipitate.

  • Filtration & Washing: Filter the solid product. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.

  • Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight.

References

  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid.
  • Beatty, A., & Bawa, R. (2012). Synthesis of Some Aminopicolinic Acids. University of Missouri-St. Louis.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Brown, B. R., & Hammick, D. L. (1950). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Institutes of Health (NIH).
  • Black, G., Depp, E., & Corson, B. B. (1949). Oxidation of certain methylpyridines to pyridine carboxylic acids. Journal of Organic Chemistry, 14(1), 14-21.
  • Amine to Amide (Coupling) - Common Conditions. (n.d.). Organic Chemistry Portal.
  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. (1972). Semantic Scholar.
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (n.d.). National Institutes of Health (NIH).
  • BenchChem. (2025). Application Notes and Protocols for the Scale-Up Synthesis of 5-Carboxy-2-(5-tetrazolyl)-pyridine.
  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027.
  • Oxidation reaction of 5-ethyl-2-methylpyridine using HNO₃. (n.d.). ResearchGate.
  • BenchChem. (2025). Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Comparative Guide.
  • Corson, B. B., et al. (1949). OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. ACS Publications.
  • Sigma-Aldrich. (n.d.). 5-Aminopyridine-2-carboxylic acid 96.
  • Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. (n.d.). Google Patents.
  • Process for preparation of 2-amino-5-methyl-pyridine. (n.d.). Google Patents.
  • Solid-supported carboxylic acid mediated and scalable preparation of pyridine N-oxides in continuous flow. (2025). ResearchGate.
  • PubChem. (n.d.). 5-Acetylpyridine-2-carboxylic acid.
  • Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. (n.d.). National Institutes of Health (NIH).
  • Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid. (2018). Reddit.
  • The Organic Chemistry Tutor. (2025). Decarboxylation of Carboxylic Acids. YouTube.
  • BenchChem. (2025). Troubleshooting scale-up production of 5-Methoxyoxazole-2-carboxylic acid.
  • BenchChem. (2025). Technical Support Center: Synthesis of 5-(Benzyloxy)pyridine-2-carboxylic acid.

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Technical Support Center: Preventing Decomposition of 5-Acetamidopyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable advice for preventing the decomposition of 5-Acetamidopyridine-2-carboxylic acid during chemical reactions. By understanding the underlying causes of instability, you can optimize your reaction conditions to maximize yield and purity.

Introduction: Understanding the Stability of this compound

This compound is a valuable building block in medicinal chemistry and materials science. However, its bifunctional nature, possessing both an amide and a carboxylic acid on a pyridine ring, presents unique stability challenges. The primary modes of decomposition are decarboxylation and amide hydrolysis, which can be influenced by factors such as temperature, pH, and the choice of reagents. This guide will walk you through troubleshooting and preventing these unwanted side reactions.

Troubleshooting Guide: Addressing Common Decomposition Issues

This section is formatted in a question-and-answer style to directly address issues you may encounter in your experiments.

Question 1: I'm observing significant gas evolution and loss of my starting material when heating my reaction. What is likely happening and how can I prevent it?

Answer: This is a classic sign of decarboxylation , the loss of carbon dioxide (CO₂) from the carboxylic acid group. Pyridine-2-carboxylic acids are particularly susceptible to this decomposition pathway, especially at elevated temperatures.[1][2] The electron-withdrawing nature of the pyridine nitrogen facilitates the loss of CO₂.

Root Causes & Solutions
  • Excessive Heat: Thermal energy is a primary driver of decarboxylation.[3]

    • Solution: Carefully control the reaction temperature. If possible, run the reaction at a lower temperature for a longer duration. Determine the minimum effective temperature for your transformation through small-scale experiments.

  • Acidic Conditions: While some decarboxylations are thermally driven, acidic conditions can catalyze the process.[4]

    • Solution: If your reaction allows, maintain a neutral or slightly basic pH. The use of a non-nucleophilic base can help to neutralize any acidic species that may form during the reaction.

  • Solvent Effects: The choice of solvent can influence the rate of decarboxylation.

    • Solution: Aprotic solvents are generally preferred over protic solvents when trying to suppress decarboxylation.

Experimental Protocol: Optimizing Temperature for a Coupling Reaction
  • Setup: Prepare three identical small-scale reactions (e.g., 0.1 mmol) in parallel.

  • Temperature Gradient: Run the reactions at three different temperatures: room temperature (25°C), 40°C, and 60°C.

  • Monitoring: Monitor the progress of each reaction by a suitable analytical method like HPLC or TLC at regular intervals (e.g., every hour).

  • Analysis: Compare the formation of the desired product versus the appearance of the decarboxylated byproduct (5-acetamidopyridine). Select the lowest temperature that provides a reasonable reaction rate and minimal decomposition.

Question 2: My product analysis shows the presence of 5-aminopyridine-2-carboxylic acid. What is causing this and how can I avoid it?

Answer: The presence of 5-aminopyridine-2-carboxylic acid indicates that the amide group is being hydrolyzed . This can occur under both acidic and basic conditions, particularly with prolonged reaction times or at elevated temperatures.[5][6]

Root Causes & Solutions
  • Strongly Acidic or Basic Conditions: Both extremes of pH can promote amide hydrolysis.[7][8]

    • Solution (Acidic): If acidic conditions are required, use the mildest acid possible and the lowest effective concentration. The reaction is generally not reversible under acidic conditions because the resulting amine is protonated and no longer nucleophilic.[5]

    • Solution (Basic): If basic conditions are necessary, use a weaker base or a hindered non-nucleophilic base. Avoid strong hydroxides like NaOH or KOH if possible.

  • Presence of Water: Water is a necessary reactant for hydrolysis.

    • Solution: Ensure all your reagents and solvents are anhydrous. Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

Data Summary: Impact of pH on Amide Hydrolysis
pH RangePredominant ReactionRecommended Action
< 4Acid-catalyzed hydrolysisUse minimal acid concentration; run at lower temperatures.
4 - 9Generally stableOptimal range for many reactions.
> 9Base-catalyzed hydrolysisUse non-hydroxide bases; ensure anhydrous conditions.
Question 3: I'm performing a peptide coupling reaction and getting a low yield of my desired amide product. What are the potential side reactions involving my starting material?

Answer: In addition to decarboxylation and amide hydrolysis, other side reactions can occur during coupling reactions.

Root Causes & Solutions
  • Inappropriate Coupling Reagent: Some coupling reagents can be too harsh or may have side reactions with the pyridine ring.

    • Solution: Use modern, mild coupling reagents like HATU or PyBOP. These reagents often lead to faster reaction times, which can minimize the opportunity for side reactions.[9] It can be beneficial to pre-activate the carboxylic acid with the coupling reagent before adding the amine.[10]

  • Intramolecular Cyclization: While less common for this specific molecule, intramolecular reactions can sometimes occur, especially if other reactive groups are present on the coupling partner.

    • Solution: Analyze your side products by mass spectrometry to identify any unexpected molecular weights that could indicate cyclization or other rearrangements.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_byproducts Analyze Byproducts (HPLC, MS, NMR) start->check_byproducts decarboxylation Decarboxylation Detected (Gas, 5-acetamidopyridine) check_byproducts->decarboxylation Yes hydrolysis Amide Hydrolysis Detected (5-aminopyridine-2-carboxylic acid) check_byproducts->hydrolysis No optimize_temp Optimize Temperature: - Lower temperature - Shorter reaction time decarboxylation->optimize_temp other_side_reactions Other Side Reactions hydrolysis->other_side_reactions No optimize_ph Optimize pH: - Use mild acids/bases - Buffer the reaction hydrolysis->optimize_ph anhydrous_conditions Ensure Anhydrous Conditions: - Dry solvents - Inert atmosphere hydrolysis->anhydrous_conditions coupling_reagent Change Coupling Reagent: - Use HATU, PyBOP - Pre-activate acid other_side_reactions->coupling_reagent end Improved Yield and Purity optimize_temp->end optimize_ph->end anhydrous_conditions->end coupling_reagent->end

Caption: A logical workflow for troubleshooting decomposition issues.

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for this compound? A: It should be stored in a cool, dry place, away from strong acids, bases, and oxidizing agents.[11] Keep the container tightly sealed to prevent moisture absorption.

Q: Can I use a protecting group for the carboxylic acid to prevent decarboxylation? A: Yes, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is an effective strategy to prevent decarboxylation.[12] The ester can be hydrolyzed back to the carboxylic acid at the end of your synthetic sequence under controlled conditions.

Q: Are there any analytical methods to monitor the decomposition in real-time? A: High-Performance Liquid Chromatography (HPLC) is an excellent technique for monitoring the reaction.[13][14] You can track the disappearance of your starting material and the appearance of both your desired product and any decomposition byproducts over time.

References

Sources

Technical Support Center: Catalyst Selection for Reactions Involving 5-Acetamidopyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Acetamidopyridine-2-carboxylic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges in catalyst selection and reaction optimization for this versatile building block.

Introduction to the Reactivity of this compound

This compound is a trifunctional molecule with a pyridine ring, a carboxylic acid at the 2-position, and an acetamido group at the 5-position. This unique arrangement of functional groups presents both opportunities and challenges in chemical synthesis. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group influences the reactivity of the ring, while the nitrogen atom itself can act as a Lewis base, potentially coordinating to and inhibiting metal catalysts.[1][2][3] The carboxylic acid group is prone to decarboxylation under certain conditions, a common issue with 2-pyridinecarboxylic acids.[4][5] This guide will help you navigate these complexities to achieve successful outcomes in your reactions.

Section 1: Amide Coupling Reactions

The formation of an amide bond by coupling the carboxylic acid moiety of this compound with an amine is a fundamental transformation. The choice of coupling reagent and catalyst is critical to avoid side reactions and achieve high yields.

Frequently Asked Questions (FAQs): Amide Coupling

Q1: What are the standard coupling reagents for forming an amide bond with this compound?

A1: Standard peptide coupling reagents are generally effective. These include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) often used with additives such as HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine), and uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[6][7][8] The choice often depends on the nucleophilicity and steric hindrance of the amine coupling partner. For electron-deficient amines, more potent activators like HATU are often preferred.[8]

Q2: Can I use simpler and more cost-effective methods for amide coupling?

A2: Yes, for some substrates, direct thermal condensation is possible, but it typically requires high temperatures (>160 °C), which can be problematic for sensitive functional groups.[9] Another approach is the use of boronic acid catalysts, which can promote amidation via azeotropic water removal.[6] More recently, systems using a catalytic amount of TCT (trichlorotriazine) with N-formylpyrrolidine have been developed.[9]

Q3: Does the pyridine nitrogen interfere with the coupling reaction?

A3: The pyridine nitrogen is basic and can be protonated by the carboxylic acid, forming an unreactive zwitterion. It can also react with the coupling agents. Therefore, the addition of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) or triethylamine is often necessary to neutralize the reaction mixture and free the carboxylate for activation.[7]

Troubleshooting Guide: Amide Coupling
Problem Probable Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete activation of the carboxylic acid. 2. Zwitterion formation preventing carboxylate activation. 3. The amine is too electron-deficient or sterically hindered.1. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU). 2. Ensure an adequate amount of a non-nucleophilic base (e.g., 2-3 equivalents of DIPEA) is used. 3. Increase the reaction temperature or prolong the reaction time. Consider using a different solvent.
Formation of Side Products 1. Epimerization if the amine is chiral. 2. Reaction of the coupling agent with the acetamido group.1. Use an epimerization-suppressing additive like HOBt. Run the reaction at a lower temperature. 2. This is generally not a major issue with common coupling reagents, but if suspected, choose a milder activation method.
Difficult Purification 1. Excess coupling reagent and byproducts. 2. Unreacted starting materials.1. Use water-soluble reagents like EDC to simplify workup through aqueous extraction. 2. Optimize the stoichiometry of your reactants.

Section 2: Esterification Reactions

Esterification of the carboxylic acid group is another common transformation. The choice of catalyst depends on the alcohol used and the desired reaction conditions.

Frequently Asked Questions (FAQs): Esterification

Q1: What are the common methods for esterifying this compound?

A1: The most common method is Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.[10][11] For more sensitive substrates or less reactive alcohols, activation of the carboxylic acid with reagents like oxalyl chloride or thionyl chloride to form an acyl chloride, followed by reaction with the alcohol, is a reliable alternative.[12]

Q2: Are there milder, catalytic methods for esterification?

A2: Yes, Lewis acid catalysts such as supported iron oxide nanoparticles have been shown to be effective and reusable for the esterification of various carboxylic acids.[10] Additionally, carbodiimide coupling reagents (e.g., DCC or EDC) in the presence of a catalytic amount of DMAP can be used to form esters under mild conditions.

Q3: How does the pyridine ring affect esterification?

A3: In acid-catalyzed esterification, the pyridine nitrogen will be protonated, forming a pyridinium salt. This can be beneficial as it increases the solubility in polar solvents and prevents the nitrogen from interfering with the reaction. In fact, the salt formed between a pyridine carboxylic acid ester and a strong acid can itself act as a catalyst for the reaction.[13]

Troubleshooting Guide: Esterification
Problem Probable Cause(s) Suggested Solution(s)
Incomplete Reaction (Fischer Esterification) 1. Equilibrium not driven to the product side. 2. Insufficient catalyst.1. Use a large excess of the alcohol as the solvent. Remove water as it forms using a Dean-Stark apparatus. 2. Increase the loading of the acid catalyst.
Decomposition of Starting Material 1. Harsh acidic conditions and high temperature. 2. Potential for decarboxylation at elevated temperatures.1. Use a milder method, such as activation with oxalyl chloride followed by addition of the alcohol at low temperature. 2. Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
Difficult Isolation of the Product 1. The product ester is water-soluble. 2. The product forms a salt with the acid catalyst.1. After neutralizing the acid, saturate the aqueous phase with salt (e.g., NaCl) before extraction to reduce the solubility of the ester. 2. Neutralize the reaction mixture with a base (e.g., NaHCO3 solution) before extraction.

Section 3: Palladium-Catalyzed Cross-Coupling Reactions

The pyridine ring of this compound can potentially participate in various cross-coupling reactions. However, this often requires modification of the starting material (e.g., conversion to a halopyridine) or can proceed via decarboxylation.

Decarboxylative Cross-Coupling: A Key Strategy

A significant advantage of using a 2-pyridinecarboxylic acid is the potential for in situ decarboxylative cross-coupling. This avoids the need to pre-functionalize the pyridine ring with a halide or other leaving group.[14]

Frequently Asked Questions (FAQs): Cross-Coupling Reactions

Q1: Can I perform a Suzuki-Miyaura coupling directly with this compound?

A1: Yes, palladium-catalyzed decarbonylative Suzuki cross-coupling of heterocyclic carboxylic acids with arylboronic acids is a known transformation.[15] This approach allows for the direct formation of a C-C bond at the 2-position of the pyridine ring.

Q2: What catalysts are recommended for a decarboxylative Suzuki coupling?

A2: A common catalytic system involves a palladium source like Pd(OAc)₂ and a suitable phosphine ligand. The choice of ligand is crucial and often requires screening.

Q3: Is Sonogashira coupling also possible via a decarboxylative route?

A3: Yes, Pd-catalyzed decarbonylative Sonogashira cross-coupling of carboxylic acids with terminal alkynes has been reported.[16][17][18] This provides a direct method to introduce an alkyne moiety at the 2-position. A typical catalytic system might involve Pd(OAc)₂ with a ligand like Xantphos.[16]

Q4: What about Heck-type reactions?

A4: While classic Heck reactions couple aryl halides with alkenes[19][20][21], decarboxylative Heck-type reactions are also known, which would allow for the coupling of the 2-pyridyl position with an alkene.

Q5: Can the acetamido group be used for Buchwald-Hartwig amination?

A5: The question implies using the C-N bond of the acetamido group. This is not a standard Buchwald-Hartwig disconnection. More commonly, one would start with a halo-pyridine and couple it with an amine.[22][23][24][25] If you wish to modify the amine, hydrolysis of the acetamide to the free amine followed by N-arylation would be a more conventional route.

Troubleshooting Guide: Decarboxylative Cross-Coupling
Problem Probable Cause(s) Suggested Solution(s)
Low or No Yield 1. Catalyst inhibition by the pyridine nitrogen.[1] 2. Inefficient decarboxylation. 3. Catalyst deactivation.1. Use ligands that are less sensitive to coordination by nitrogen heterocycles, such as bulky, electron-rich phosphines (e.g., Buchwald ligands).[26] 2. Higher reaction temperatures may be required to promote decarboxylation. 3. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
Competitive Protodecarboxylation 1. Presence of a proton source that quenches the aryl-palladium intermediate.1. Ensure all reagents and solvents are anhydrous. Use a strong, non-nucleophilic base.
Homocoupling of the Coupling Partner 1. Inefficient transmetalation or reductive elimination.1. Adjust the stoichiometry of the reactants. Screen different ligands and bases to optimize the catalytic cycle.
Experimental Workflow: Decarboxylative Suzuki Coupling

Here is a representative protocol for a decarbonylative Suzuki cross-coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A To an oven-dried vial, add: - this compound (1 equiv) - Arylboronic acid (1.5-2 equiv) - Pd(OAc)2 (2-5 mol%) - Ligand (e.g., SPhos, XPhos) (4-10 mol%) - Base (e.g., K2CO3) (2-3 equiv) B Add anhydrous, degassed solvent (e.g., Dioxane, Toluene) A->B C Seal the vial and heat the mixture (e.g., 100-140 °C) with stirring B->C D Monitor reaction progress by TLC or LC-MS C->D E Cool to room temperature and dilute with an organic solvent (e.g., Ethyl Acetate) D->E F Filter through Celite to remove solids E->F G Wash with water and brine F->G H Dry the organic layer (e.g., Na2SO4), filter, and concentrate G->H I Purify by column chromatography H->I

Caption: General workflow for a decarbonylative Suzuki coupling.

Catalyst Selection Logic for Cross-Coupling

The following diagram illustrates the decision-making process for selecting a catalyst system for cross-coupling reactions involving this compound.

Sources

Technical Support Center: Purity Assessment of 5-Acetamidopyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical assessment of 5-Acetamidopyridine-2-carboxylic acid. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into robust analytical methodologies. Our goal is to move beyond mere procedural lists, offering a causal understanding of experimental choices to empower you to troubleshoot and validate your own results effectively.

This compound is a nitrogen-containing heterocyclic compound, a class of molecules that form the backbone of a significant percentage of FDA-approved pharmaceuticals.[1][2][3] Its purity is paramount for ensuring safety, efficacy, and reproducibility in drug discovery and development. This guide addresses the common and complex challenges encountered during its purity analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the purity of this compound?

A comprehensive purity assessment relies on a combination of chromatographic, spectroscopic, and titrimetric methods. The cornerstone is typically High-Performance Liquid Chromatography (HPLC) for separating and quantifying impurities. This is supported by spectroscopic methods like ¹H NMR for structural confirmation and detection of residual solvents, and titrimetry for an absolute assay of the carboxylic acid functional group. Thermal analysis (TGA/DSC) provides valuable information on residual volatiles and melting point depression caused by impurities.

Q2: What are the likely impurities I should anticipate?

Potential impurities can originate from the synthetic route or degradation. Common process-related impurities may include:

  • Starting Materials: Unreacted 5-aminopyridine-2-carboxylic acid or acetic anhydride.

  • Side-Products: Isomers or products from incomplete reactions.

  • Reagents and Solvents: Residual catalysts or solvents used during synthesis and purification.

  • Degradants: Hydrolysis of the amide bond back to 5-aminopyridine-2-carboxylic acid is a potential degradation pathway, especially under harsh pH conditions.

Q3: Why is a multi-method (orthogonal) approach essential for purity analysis?

Relying on a single method can be misleading. For instance, HPLC might not detect impurities that co-elute with the main peak or lack a UV chromophore. An orthogonal method, which separates compounds based on a different chemical or physical principle, provides a more complete purity profile. For example, a titrimetric assay quantifies the acidic functional group, which is independent of chromatographic retention, providing a robust, independent measure of the active molecule's concentration.[4]

Q4: How do I select the right analytical column for HPLC?

For a polar, ionizable compound like this compound, a reversed-phase C18 column is the standard starting point due to its versatility and robustness.[5][6] The key to success lies in controlling the ionization of the molecule. The pyridine nitrogen (pKa ~5-6) and the carboxylic acid (pKa ~2-3) mean the mobile phase pH must be carefully controlled to ensure a consistent retention time and sharp peak shape.[7][8]

Q5: Is a certified reference standard necessary?

Absolutely. A well-characterized reference standard of known purity is critical for accurate quantification. It is used to calibrate the instrument response, identify the main peak by retention time, and calculate the concentration of the analyte and its impurities. Without it, purity values are only relative (e.g., area percent) and may not reflect the true mass purity.

High-Performance Liquid Chromatography (HPLC): The Workhorse Technique

HPLC is the primary method for separating and quantifying impurities. The following protocol and troubleshooting guide are designed for robust and reliable analysis.

Experimental Protocol: Reversed-Phase HPLC for Purity

This protocol provides a validated starting point. Optimization may be necessary based on the specific impurity profile of your sample.[5]

  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[6]

    • Chromatography Data System (CDS) for control and data processing.

  • Chromatographic Conditions:

ParameterRecommended ConditionRationale & Expertise
Column C18, 4.6 x 150 mm, 5 µmA standard C18 phase provides a good balance of retention and efficiency for this moderately polar molecule.[5][6]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as an ion-pairing agent and controls the pH below the pKa of the carboxylic acid, ensuring it is protonated and well-retained.[6][9]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% B to 95% B over 15 minA gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.[10]
Detection 270 nmThe pyridine ring and acetamido group provide strong UV absorbance. A PDA detector is recommended to assess peak purity.
Injection Vol. 10 µLCan be adjusted based on sample concentration and detector sensitivity.
  • Sample Preparation:

    • Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v) or a similar composition. Causality: Dissolving the sample in a solvent similar to the mobile phase prevents peak distortion caused by solvent mismatch.

    • Concentration: Prepare a stock solution of ~1.0 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.

    • Filtration: Filter all samples through a 0.45 µm syringe filter to remove particulates that could clog the column frit.[11]

  • Analysis & Calculation:

    • Inject a blank (diluent), a reference standard, and the sample solution.

    • Purity is typically calculated using the area percent method, assuming all impurities have a similar response factor to the main peak.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mp Prepare Mobile Phase (0.1% Formic Acid) equil Equilibrate System prep_mp->equil prep_std Prepare Reference Standard (0.1 mg/mL) inject Inject Blank, Std, Sample prep_std->inject prep_smp Prepare Sample (0.1 mg/mL) & Filter prep_smp->inject equil->inject acquire Acquire Data (15 min) inject->acquire integrate Integrate Peaks acquire->integrate identify Identify API Peak (vs. Standard) integrate->identify calculate Calculate Area % Purity identify->calculate report Generate Report calculate->report

Caption: General workflow for HPLC purity analysis.

Troubleshooting Guide: HPLC Analysis

Q: My peak shape is poor (significant tailing). What's the cause and solution?

  • Causality: Peak tailing for nitrogen-containing compounds often results from secondary ionic interactions between the protonated pyridine nitrogen and residual, negatively charged silanol groups on the silica-based C18 column. It can also be caused by column overload or an incorrect mobile phase pH.[11]

  • Solutions:

    • Adjust Mobile Phase pH: Ensure the formic acid concentration is sufficient (0.1%) to maintain a low pH (~2.5-3.0). This protonates the silanols, minimizing interaction.

    • Use an End-Capped Column: Modern, fully end-capped columns have fewer free silanols. Consider a column specifically designed for basic compounds.

    • Reduce Sample Load: Dilute your sample. Overloading the column saturates the stationary phase, leading to tailing.[12]

    • Check for Co-elution: A small, unresolved impurity on the tail of the main peak can mimic peak tailing. A PDA detector can help check for peak purity.

Q: My retention times are drifting between injections. How can I stabilize them?

  • Causality: Drifting retention times are commonly caused by insufficient column equilibration, temperature fluctuations, or changes in mobile phase composition.[10]

  • Solutions:

    • Ensure Full Equilibration: Before starting the sequence, flush the column with the initial mobile phase conditions for at least 10-15 column volumes.

    • Use a Column Thermostat: Even minor changes in lab temperature can affect retention. A column oven is essential for reproducibility.[10]

    • Prepare Fresh Mobile Phase Daily: The organic component of the mobile phase can evaporate over time, changing the solvent strength and affecting retention. Ensure it's well-mixed and degassed.[11]

Q: I'm seeing high backpressure. What should I do?

  • Causality: A sudden increase in backpressure usually indicates a blockage somewhere in the system, most often the column inlet frit, from precipitated sample or unfiltered solutions.[11]

  • Solutions:

    • Filter All Samples and Mobile Phases: Use 0.45 µm or 0.22 µm filters. This is a non-negotiable step for column longevity.[11]

    • Use a Guard Column: A guard column is a small, sacrificial column placed before the analytical column to catch particulates and strongly retained contaminants.[10]

    • Backflush the Column: Disconnect the column from the detector and reverse the flow direction to flush contaminants from the inlet frit. Refer to the manufacturer's instructions before doing this.

Orthogonal & Confirmatory Techniques

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is an invaluable tool for confirming identity and assessing the presence of certain impurities, particularly residual solvents. It is a quantitative method (qNMR) if an internal standard of known purity is used.

  • Primary Use: Identity confirmation and detection of proton-containing impurities.

  • Protocol:

    • Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆, as it solubilizes both polar and non-polar compounds and its residual peak does not interfere with key signals).

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Analysis: Compare the obtained spectrum to a reference standard. Integrate the signals of known residual solvents (e.g., ethyl acetate, acetone) against a non-exchangeable proton signal of the main compound to estimate their levels. The carboxylic acid proton is often broad and may exchange with water, making it unsuitable for quantification.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on volatiles and thermal properties.

  • TGA Protocol: Heat ~5-10 mg of the sample from ambient to ~300°C at 10 °C/min under a nitrogen atmosphere.[13][14]

    • Interpretation: A weight loss before the main decomposition event corresponds to the loss of water or residual solvents.[15] This provides a quantitative measure of total volatile content.

  • DSC Protocol: Heat ~2-5 mg of the sample at 10 °C/min under nitrogen.

    • Interpretation: The onset temperature of the sharp endotherm corresponds to the melting point. Impurities will typically broaden the melting peak and depress the melting point, making it a good qualitative indicator of purity.[15][16]

Acid-Base Titrimetry

Titration provides an absolute measure of the molar quantity of the acidic functional group, offering a true assay value that is orthogonal to chromatography.

  • Protocol: Potentiometric Titration

    • Accurately weigh ~150 mg of the sample.

    • Dissolve in a suitable solvent (e.g., 50 mL of water or a water/alcohol mixture).

    • Titrate with a standardized 0.1 M sodium hydroxide (NaOH) solution using a calibrated pH electrode to detect the endpoint.[4][17]

    • Calculation: The assay is calculated based on the volume of titrant consumed to reach the equivalence point. Each mole of this compound reacts with one mole of NaOH.

Visualizing the Overall Purity Assessment Strategy

Purity_Strategy cluster_primary Primary Analysis cluster_confirmatory Confirmatory & Identity HPLC HPLC Purity (Area % Impurities) Report Final Purity Report HPLC->Report Titration Titrimetric Assay (% w/w Potency) Titration->Report NMR ¹H NMR (Identity, Solvents) NMR->Report TGA TGA (Residual Volatiles) TGA->Report DSC DSC (Melting Point) DSC->Report Sample Test Sample: 5-Acetamidopyridine- 2-carboxylic acid Sample->HPLC Sample->Titration Sample->NMR Sample->TGA Sample->DSC

Caption: Orthogonal approach to purity assessment.

Summary of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
HPLC Separation and quantification of individual impurities.High resolution, high sensitivity, quantitative.May not detect non-UV active or co-eluting impurities.
¹H NMR Structural confirmation, identification of residual solvents and some process impurities.Structurally specific, rapid, qNMR possible.Lower sensitivity than HPLC for trace impurities.
TGA Total amount of volatile impurities (water, solvents).Quantitative for volatiles, simple.Not specific; cannot identify the volatile components.
DSC Melting point and range as an indicator of purity.Rapid, small sample size needed.Qualitative; not suitable for amorphous materials.
Titrimetry Absolute assay of the acidic functional group.High precision, absolute method, low cost.Not impurity-specific; measures total acidity.

References

  • Vertex AI Search. (n.d.). HPLC Troubleshooting Guide.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.
  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
  • IJSDR. (n.d.). Troubleshooting in HPLC: A Review.
  • ResearchGate. (n.d.). Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • BenchChem. (2025). Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Comparative Guide.
  • MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals.
  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).
  • PMC - PubMed Central. (n.d.). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective.
  • AZoM. (2025). The Role of Thermal Analysis in Pharmaceutical Testing and R&D.
  • SlideShare. (2023). Carboxyl compounds and their derivatives.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • PMC - NIH. (n.d.). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications.
  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Ethyl 5-cyano-2H-pyridine-1.
  • Basicmedical Key. (2016). Titrimetric and chemical analysis methods.

Sources

Validation & Comparative

A Strategic Guide to Amine Protection in Pyridinecarboxylic Acid Chemistry: 5-Acetamidopyridine-2-carboxylic acid vs. 5-Aminopyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic manipulation of functional groups is paramount to successful multi-step synthesis. The pyridine-2-carboxylic acid scaffold is a privileged motif in a multitude of biologically active compounds. When this core is further functionalized with an amino group at the 5-position, it presents a unique set of synthetic challenges and opportunities. The nucleophilicity of the amino group can interfere with desired reactions at the carboxylic acid or on the pyridine ring itself. This guide provides an in-depth, objective comparison of utilizing the free amine, 5-aminopyridine-2-carboxylic acid, versus its acetyl-protected counterpart, 5-acetamidopyridine-2-carboxylic acid, in key synthetic transformations. We will delve into the causality behind experimental choices, supported by experimental data and detailed protocols, to empower you to make informed decisions in your synthetic campaigns.

The Core Dilemma: To Protect or Not to Protect?

The decision to employ a protecting group strategy for the amino functionality in 5-aminopyridine-2-carboxylic acid is not trivial. It hinges on a careful consideration of the planned synthetic route, the reactivity of subsequent reagents, and the overall efficiency of the process. The free amine in 5-aminopyridine-2-carboxylic acid is a potent nucleophile and an activating group on the pyridine ring, which can be both an asset and a liability.

Conversely, masking the amine as an acetamide in this compound temporarily attenuates its nucleophilicity and moderates its electronic influence on the pyridine ring. This protection, however, introduces two additional steps into the synthesis: protection and deprotection. The ideal protecting group should be easy to install, stable to the reaction conditions of subsequent steps, and readily removed with high yield. The acetyl group is a classic and often effective choice for amines.

This guide will explore the practical implications of this choice in two common and critical synthetic operations: amide bond formation and palladium-catalyzed cross-coupling reactions.

Comparative Performance in Amide Bond Formation

Amide bond formation is one of the most frequently employed reactions in medicinal chemistry. The carboxylic acid of our target molecules can be coupled with a variety of amines to generate a diverse library of compounds. Here, the nucleophilicity of the 5-amino group can lead to undesired side reactions, such as intermolecular self-condensation.

Mechanistic Considerations

The free amino group in 5-aminopyridine-2-carboxylic acid can compete with the desired amine coupling partner for the activated carboxylic acid intermediate (e.g., an acyl chloride or an active ester). This can lead to the formation of oligomeric side products and a reduction in the yield of the desired amide. By protecting the amino group as an acetamide, this competing nucleophilicity is significantly diminished, allowing for a cleaner reaction with the intended amine.

cluster_0 Amide Coupling with 5-Aminopyridine-2-carboxylic acid cluster_1 Amide Coupling with this compound 5-Aminopyridine-2-carboxylic acid 5-Aminopyridine-2-carboxylic acid Activated Carboxylic Acid Activated Carboxylic Acid 5-Aminopyridine-2-carboxylic acid->Activated Carboxylic Acid Coupling Agent (e.g., HATU) Desired Amide Desired Amide Activated Carboxylic Acid->Desired Amide Primary Amine (R-NH2) Dimerization/Oligomerization Dimerization/Oligomerization Activated Carboxylic Acid->Dimerization/Oligomerization Another molecule of 5-aminopyridine-2-carboxylic acid This compound This compound Activated Carboxylic Acid_prot Activated Carboxylic Acid_prot This compound->Activated Carboxylic Acid_prot Coupling Agent (e.g., HATU) Desired Protected Amide Desired Protected Amide Activated Carboxylic Acid_prot->Desired Protected Amide Primary Amine (R-NH2)

Caption: Competing reaction pathways in amide coupling.

Experimental Data: A Comparative Overview
SubstrateCoupling PartnerCoupling ReagentBaseSolventTime (h)Yield (%)Reference
5-Aminopyridine-2-carboxylic acid BenzylamineHATUDIPEADMF12~65%[1]
This compound BenzylamineHATUDIPEADMF4>90%[2]

As the data suggests, the use of this compound can lead to significantly higher yields and shorter reaction times in amide coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: A Test of Selectivity

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The electronic nature of the pyridine ring and its substituents plays a crucial role in the efficiency of these transformations.

Mechanistic Insights

In Suzuki couplings of a halogenated pyridine-2-carboxylic acid derivative, the electron-donating amino group can enhance the oxidative addition of palladium to the carbon-halogen bond. However, the free amine can also coordinate to the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions. The acetamido group, being less electron-donating and less coordinating, can offer a more predictable and robust reaction profile.

For Buchwald-Hartwig aminations, the free amino group of a bromo-aminopyridine derivative can compete with the desired amine coupling partner, leading to a complex mixture of products. Acetyl protection is therefore often essential for achieving high yields of the desired diarylamine.

cluster_0 Suzuki Coupling cluster_1 Buchwald-Hartwig Amination 5-Bromo-pyridine-2-carboxylic acid derivative 5-Bromo-pyridine-2-carboxylic acid derivative Pd(0) Complex Pd(0) Complex 5-Bromo-pyridine-2-carboxylic acid derivative->Pd(0) Complex Oxidative Addition Aryl-Pd(II) Complex Aryl-Pd(II) Complex Pd(0) Complex->Aryl-Pd(II) Complex Cross-Coupled Product Cross-Coupled Product Aryl-Pd(II) Complex->Cross-Coupled Product Transmetalation & Reductive Elimination Free Amine Free Amine Free Amine->Pd(0) Complex Coordination/Inhibition 5-Bromo-2-aminopyridine derivative 5-Bromo-2-aminopyridine derivative Pd(0) Complex_BH Pd(0) Complex_BH 5-Bromo-2-aminopyridine derivative->Pd(0) Complex_BH Oxidative Addition Aryl-Pd(II) Complex_BH Aryl-Pd(II) Complex_BH Pd(0) Complex_BH->Aryl-Pd(II) Complex_BH Desired Diaryl Amine Desired Diaryl Amine Aryl-Pd(II) Complex_BH->Desired Diaryl Amine Amine Coupling & Reductive Elimination Free Amine_BH Free Amine_BH Free Amine_BH->Aryl-Pd(II) Complex_BH Competing Coupling

Caption: Potential interferences of a free amino group in Pd-catalyzed cross-coupling.

Representative Experimental Data

The following table presents a comparison of representative yields for Suzuki and Buchwald-Hartwig reactions involving aminopyridine substrates with and without acetyl protection.

Reaction TypeSubstrateCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
Suzuki 5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂OModerate[3]
Suzuki N-(5-Bromo-2-methylpyridin-3-yl)acetamidePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂OGood to Excellent[3]
Buchwald-Hartwig 2-BromopyridineIsopropylaminePd(OAc)₂/dpppNaOtBuToluene93%[4]
Buchwald-Hartwig 2-Amino-5-bromopyridineAnilinePd₂(dba)₃/XantphosCs₂CO₃TolueneComplex MixtureInferred
Buchwald-Hartwig 2-Acetamido-5-bromopyridineAnilinePd₂(dba)₃/XantphosCs₂CO₃TolueneHighInferred

The data and general principles of cross-coupling chemistry strongly suggest that for both Suzuki and Buchwald-Hartwig reactions, employing the acetyl-protected substrate leads to cleaner reactions and higher yields of the desired product.[5][6][7]

Experimental Protocols

To provide a practical context to this guide, detailed, step-by-step methodologies for the key transformations are provided below.

Protocol 1: Acetylation of 5-Aminopyridine-2-carboxylic acid

This protocol describes the protection of the amino group as an acetamide.

Materials:

  • 5-Aminopyridine-2-carboxylic acid

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 5-aminopyridine-2-carboxylic acid (1.0 eq) in DCM.

  • Add pyridine (1.5 eq) to the suspension.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.

Protocol 2: Amide Coupling of this compound with Benzylamine

This protocol is a representative example of an amide bond formation using a protected substrate.

Materials:

  • This compound

  • Benzylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add benzylamine (1.05 eq) and continue stirring at room temperature for 4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ (3x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 3: Hydrolysis (Deprotection) of the Acetyl Group

This protocol describes the removal of the acetyl protecting group to reveal the free amine.

Materials:

  • 5-Acetamido-N-benzylpyridine-2-carboxamide (from Protocol 2)

  • 6 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the acetylated amide in 6 M HCl.

  • Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and carefully neutralize with saturated aqueous NaHCO₃ until the pH is ~8.

  • Extract the aqueous layer with EtOAc (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product.

Conclusion and Recommendations

The choice between 5-aminopyridine-2-carboxylic acid and its acetyl-protected counterpart is a critical strategic decision in the synthesis of complex molecules.

Use 5-aminopyridine-2-carboxylic acid directly when:

  • The planned reaction is not sensitive to the nucleophilicity of the amino group.

  • The amino group's electron-donating properties are desired to activate the pyridine ring for a specific transformation.

  • A shorter synthetic route is a primary concern, and lower yields are acceptable.

Use this compound when:

  • Subsequent reactions involve strong electrophiles or coupling partners that can react with the free amine.

  • High yields and clean reaction profiles are essential, particularly in multi-step syntheses.

  • The reaction conditions for subsequent steps are incompatible with a free amino group (e.g., strongly acidic or basic conditions where the acetyl group is stable).[8]

Ultimately, the decision rests on a thorough analysis of the entire synthetic plan. By understanding the reactivity and limitations of both the protected and unprotected forms of 5-aminopyridine-2-carboxylic acid, researchers can devise more efficient, robust, and successful synthetic strategies for the development of novel therapeutics and materials.

References

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Acetylation's Impact on Pyridine Carboxylic Acids: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding how structural modifications influence the biological activity of a compound is paramount. This guide provides an in-depth comparison of acetylated versus non-acetylated pyridine carboxylic acids, exploring the causal relationships behind their differing biological activities. We will delve into the theoretical underpinnings, present available experimental data, and provide detailed protocols for empirical validation.

Introduction: The Versatile Scaffold of Pyridine Carboxylic Acids

Pyridine carboxylic acids, including isomers like picolinic acid, nicotinic acid (niacin), and isonicotinic acid, are foundational scaffolds in medicinal chemistry. These compounds exhibit a wide array of biological activities and are integral to numerous approved drugs for conditions ranging from tuberculosis and cancer to hyperlipidemia and inflammation.[1][2] Their therapeutic potential stems from the unique electronic properties of the pyridine ring and the versatile chemistry of the carboxylic acid group, which can engage in various interactions with biological targets.[1]

The Role of Acetylation: A Prodrug Strategy to Enhance Bioavailability

Acetylation, the introduction of an acetyl group, is a common and effective strategy in medicinal chemistry to modulate the physicochemical properties of a drug candidate. Often employed as a prodrug approach, acetylation can significantly impact a molecule's lipophilicity, membrane permeability, and metabolic stability.

The core principle is to transiently mask polar functional groups, such as hydroxyl or amino groups, with a more lipophilic acetyl group. This modification can enhance the drug's ability to cross cellular membranes. Once inside the cell, endogenous esterases can cleave the acetyl group, releasing the active parent drug.[3]

A classic example of this is the relationship between salicylic acid and its acetylated form, acetylsalicylic acid (aspirin). The acetylation of the phenolic hydroxyl group in salicylic acid increases its oral bioavailability and modulates its pharmacological profile.[3]

A Comparative Analysis: Biological Activity of Acetylated vs. Non-Acetylated Pyridine Carboxylic Acids

Direct, comprehensive comparative studies on the biological activities of acetylated versus non-acetylated pyridine carboxylic acids are not abundant in publicly available literature. However, by examining derivatives and applying established principles of medicinal chemistry, we can construct a robust comparative framework.

Physicochemical Properties: The Impact on Lipophilicity and Permeability

Acetylation invariably increases the lipophilicity of a molecule by replacing a polar hydrogen bond donor with a less polar acetyl group. This change can be quantified by measuring the partition coefficient (LogP) or distribution coefficient (LogD).

Table 1: Predicted Physicochemical Properties of Pyridine Carboxylic Acids and their Hypothetical Acetylated Forms

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogP
Nicotinic AcidC₆H₅NO₂123.110.89
Acetyl Nicotinic AnhydrideC₈H₇NO₃165.151.23
Isonicotinic AcidC₆H₅NO₂123.110.89
Acetyl Isonicotinic AnhydrideC₈H₇NO₃165.151.23
Picolinic AcidC₆H₅NO₂123.110.44
Acetyl Picolinic AnhydrideC₈H₇NO₃165.150.78

Note: Predicted LogP values are estimations and should be experimentally verified. The acetylated forms are represented as mixed anhydrides for illustrative purposes.

An increase in lipophilicity generally correlates with enhanced permeability across biological membranes, such as the intestinal epithelium and the blood-brain barrier. However, there is an optimal range for lipophilicity; excessively high values can lead to poor aqueous solubility and entrapment in lipid bilayers, ultimately reducing bioavailability.[4]

A study on nicotinic acid esters demonstrated that increasing the lipophilicity of the esterifying group drastically increased the permeation rate through the epidermis.[5] This highlights the potential of acylation to improve the topical delivery of pyridine carboxylic acids.

Antibacterial Activity: A Case Study of Isoniazid Derivatives

Isoniazid, the hydrazide of isonicotinic acid, is a cornerstone of tuberculosis treatment.[3] Its metabolism in humans involves acetylation, which can in some cases reduce its therapeutic effectiveness.[6] However, synthetic acylation has been explored as a means to create new derivatives with altered activity.

Conflicting findings underscore the complexity of this relationship. One study found that N2-acyl derivatives of isoniazid displayed higher Minimum Inhibitory Concentration (MIC) values (i.e., were less active) against Mycobacterium tuberculosis in vitro compared to isoniazid itself.[6] Conversely, another study reported that an N'-tetradecanoyl-hydrazide derivative of isonicotinic acid was more active than the parent compound.[7] This suggests that the nature and length of the acyl chain are critical determinants of antibacterial potency.

The proposed mechanism for altered activity involves changes in cell wall penetration and interaction with the target enzyme, InhA. Acetylation could enhance the ability of the molecule to traverse the mycobacterial cell wall, but the modification must be cleavable or not hinder the binding to the active site of the enzyme.

Table 2: Comparative Antibacterial Activity of Isoniazid and its Acylated Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
IsoniazidM. tuberculosis0.02-0.05[7]
N2-acetylisoniazidM. tuberculosis>100[6]
Isonicotinic acid N'-tetradecanoyl-hydrazideM. tuberculosis0.015[7]
Antiviral Activity: The Potential of Picolinic Acid Esters

Picolinic acid has demonstrated broad-spectrum antiviral activity against several enveloped viruses, including SARS-CoV-2 and influenza A virus.[8][9] The proposed mechanism involves the inhibition of viral entry into host cells.[10]

While direct studies on acetylated picolinic acid are limited, the creation of ester prodrugs (a form of acylation) is a logical strategy to enhance its intracellular delivery. By increasing its lipophilicity, acylation could improve the ability of picolinic acid to cross the host cell membrane and reach its site of action. The expectation is that intracellular esterases would then hydrolyze the ester, releasing the active picolinic acid.

Enzyme Inhibition: Modulating Target Engagement

Pyridine carboxylic acids are known to inhibit a variety of enzymes.[2][11] Acetylation can influence enzyme inhibitory activity in several ways:

  • Altered Binding: The addition of an acetyl group can sterically hinder or facilitate binding to the enzyme's active site.

  • Prodrug Activation: If the parent carboxylic acid is the active inhibitor, the acetylated form may be inactive until the acetyl group is removed by esterases at or near the target site.

  • Modified Selectivity: Acetylation can change the binding affinity for different enzymes, potentially leading to a more selective inhibitor profile.

For instance, derivatives of nicotinic acid have been synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes, demonstrating anti-inflammatory potential.[12][13] While these studies did not directly compare acetylated and non-acetylated forms, they establish the principle that modifications to the pyridine carboxylic acid scaffold can yield potent and selective enzyme inhibitors.

Experimental Protocols for Comparative Analysis

To empirically determine the differential biological activity of acetylated and non-acetylated pyridine carboxylic acids, a series of well-established in vitro assays are recommended.

Synthesis of Acetylated Pyridine Carboxylic Acids

The primary method for acetylating a carboxylic acid is to first convert it to a more reactive species, such as an acid chloride or anhydride, followed by reaction with an acetylating agent. A common laboratory-scale synthesis involves the following steps:

  • Activation of the Carboxylic Acid: React the pyridine carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride.

  • Acetylation: The resulting acyl chloride can then be reacted with a source of acetate, such as acetic anhydride or an acetate salt, to form the mixed anhydride.

  • Purification: The final product should be purified using techniques such as recrystallization or column chromatography and characterized by NMR and mass spectrometry to confirm its structure and purity.

Caption: Experimental workflow for the PAMPA assay.

Antibacterial Activity: Broth Microdilution Assay

This assay determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Perform serial twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable bacterial growth medium.

  • Inoculate each well with a standardized suspension of the target bacterium.

  • Include positive (bacteria only) and negative (medium only) controls.

  • Incubate the plates at an appropriate temperature and duration for the specific bacterium.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiviral Activity: Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit viral infection.

  • Seed a confluent monolayer of susceptible host cells in multi-well plates.

  • Prepare serial dilutions of the test compound and mix with a known amount of virus.

  • After a short incubation, add the virus-compound mixture to the cell monolayers.

  • Allow the virus to adsorb to the cells, then remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread.

  • Incubate the plates until viral plaques (zones of cell death) are visible.

  • Fix and stain the cells to visualize and count the plaques.

  • Calculate the percentage of plaque reduction compared to a virus-only control for each compound concentration. The IC₅₀ is the concentration that reduces the plaque number by 50%.

Enzyme Inhibition Assay

The specific protocol will depend on the enzyme of interest, but a general workflow is as follows:

  • In a microtiter plate, combine the enzyme, a suitable buffer, and various concentrations of the inhibitor (acetylated or non-acetylated pyridine carboxylic acid).

  • After a pre-incubation period to allow for inhibitor binding, initiate the reaction by adding the enzyme's substrate.

  • Monitor the formation of the product or the depletion of the substrate over time using a spectrophotometer or fluorometer.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Conclusion: A Path Forward for Rational Drug Design

The acetylation of pyridine carboxylic acids presents a compelling strategy for modulating their biological activity. By increasing lipophilicity, acetylation can enhance cell permeability and alter pharmacokinetic profiles. However, the ultimate biological effect is a complex interplay of absorption, distribution, metabolism, and target engagement. The available data, particularly from isoniazid derivatives, indicates that acetylation can either increase or decrease activity depending on the specific molecular context.

This guide provides the theoretical foundation and the practical experimental frameworks for researchers to systematically compare the biological activities of acetylated and non-acetylated pyridine carboxylic acids. Such empirical data is crucial for the rational design of novel therapeutics based on this versatile chemical scaffold.

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The Unambiguous Proof: Validating the Structure of 5-Acetamidopyridine-2-carboxylic Acid through X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise knowledge of a molecule's three-dimensional structure is paramount. It is the bedrock upon which we understand biological activity, predict physicochemical properties, and design novel chemical entities. This guide provides an in-depth technical comparison of analytical techniques for the structural elucidation of small organic molecules, centered on the validation of 5-Acetamidopyridine-2-carboxylic acid.

While a definitive crystal structure for this compound is not publicly available, this guide will utilize the closely related precursor, 5-Aminopyridine-2-carboxylic acid , as a case study to demonstrate the power and rigor of single-crystal X-ray crystallography. We will explore the journey from synthesis and crystallization to the final, unambiguous structural determination. Furthermore, we will objectively compare this "gold standard" technique with powerful alternatives, namely Nuclear Magnetic Resonance (NMR) spectroscopy and the emerging technique of Microcrystal Electron Diffraction (MicroED), providing the experimental data and workflows necessary for a comprehensive understanding.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, this technique provides a detailed three-dimensional map of electron density. From this map, atomic positions, bond lengths, and bond angles can be determined with unparalleled precision, offering an unambiguous depiction of the molecule's structure.

A Case Study: The Crystallographic Validation of 5-Aminopyridine-2-carboxylic Acid

The journey to validating a molecular structure through X-ray crystallography is a multi-step process that demands precision and expertise. Here, we delve into the experimental choices and the underlying principles for the structural determination of 5-Aminopyridine-2-carboxylic acid.

The synthesis of 5-Aminopyridine-2-carboxylic acid can be achieved through the hydrolysis of 5-amino-2-cyanopyridine.

  • Reaction Setup: 5-Amino-2-cyanopyridine is dissolved in sulfuric acid and transferred to a high-pressure vessel.

  • Reaction Conditions: The solution is heated, followed by the addition of water and further heating to facilitate complete hydrolysis.[1]

  • Crystallization: High-quality single crystals suitable for X-ray diffraction are typically grown via slow evaporation of a saturated solution. For pyridine-carboxylic acids, polar solvents such as water, ethanol, or acetonitrile are often effective.[2] The choice of solvent is critical as it can influence crystal packing and polymorphism.

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Solution & Refinement s1 5-Amino-2-cyanopyridine s2 Sulfuric Acid s3 High-Pressure Vessel s4 Heating s5 Addition of Water s6 Further Heating s7 Crude 5-Aminopyridine-2-carboxylic acid c1 Dissolution in Polar Solvent (e.g., Water, Ethanol) c2 Slow Evaporation c3 Single Crystal Formation xray Mounting and Data Collection (Diffractometer) c3->xray Crystal Selection diff_pattern Diffraction Pattern xray->diff_pattern solve Structure Solution (e.g., Direct Methods) refine Structure Refinement final_structure Final Crystal Structure

A suitable single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods and refined to yield the final atomic coordinates.

Table 1: Crystallographic Data for a Representative 5-Aminopyridine-2-carboxylate Complex

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)8.4025(4)
b (Å)17.1565(15)
c (Å)12.9867(9)
β (°)94.661(3)
Volume (ų)1863.9(2)
Z4
R-factorTypically < 0.05 for a well-refined structure

Note: Data is illustrative and based on a related cadmium complex of 2-amino-5-picoline to demonstrate typical parameters.[3]

The final refined structure provides a wealth of information, including precise bond lengths, bond angles, and intermolecular interactions, leaving no ambiguity about the molecule's constitution and conformation in the solid state.

Alternative and Complementary Structural Elucidation Techniques

While X-ray crystallography is the definitive method for solid-state structure determination, other techniques provide invaluable, often complementary, information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer. For aromatic carboxylic acids, the carboxylic acid proton typically appears as a broad singlet between 10-13 ppm in the ¹H NMR spectrum.[4][5][6][7][8] The carboxyl carbon resonates between 165-185 ppm in the ¹³C NMR spectrum.[4][7]

  • 2D NMR: Techniques like COSY, HSQC, and HMBC can be used to establish connectivity between protons and carbons, aiding in the complete structural assignment.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis p1 Dissolve Sample in Deuterated Solvent p2 Transfer to NMR Tube p1->p2 a1 Acquire 1D Spectra (¹H, ¹³C) p2->a1 a2 Acquire 2D Spectra (COSY, HSQC, HMBC) a1->a2 s1 Assign Chemical Shifts a2->s1 s4 Elucidate Molecular Structure s1->s4 s2 Analyze Coupling Constants s2->s4 s3 Correlate Nuclei (2D) s3->s4

Microcrystal Electron Diffraction (MicroED)

MicroED is a rapidly emerging technique that utilizes an electron beam to determine the structure of nanocrystals, which are often a billionth of the size required for conventional X-ray crystallography.[9] This makes it particularly valuable for compounds that are difficult to crystallize into larger single crystals.

  • Sample Preparation: A small amount of powdered sample is applied to a TEM grid.[10]

  • Data Collection: The grid is placed in a cryo-transmission electron microscope (cryo-TEM). Diffraction data is collected as the crystal is continuously rotated in the electron beam.[10][11][12][13]

  • Data Processing: The collected electron diffraction data is processed using software traditionally used for X-ray crystallography to solve and refine the structure.[10]

G cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Processing & Structure Solution p1 Apply Powdered Sample to TEM Grid p2 Vitrification (Cryo-cooling) p1->p2 d1 Load Grid into Cryo-TEM p2->d1 d2 Identify Nanocrystal d1->d2 d3 Continuous Rotation Electron Diffraction d2->d3 a1 Convert Data Format d3->a1 a2 Process with Crystallographic Software (e.g., MOSFLM, XDS) a1->a2 a3 Solve and Refine Structure a2->a3

Comparative Analysis: Choosing the Right Tool

The choice of analytical technique depends on the specific research question, the nature of the sample, and the available resources.

Table 2: Comparison of Structural Elucidation Techniques

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMicrocrystal Electron Diffraction (MicroED)
Sample Phase Solid (single crystal)SolutionSolid (nanocrystals)
Sample Amount MilligramsMilligramsMicrograms to Nanograms
Primary Output 3D atomic coordinates, bond lengths, anglesChemical shifts, coupling constants, connectivity3D atomic coordinates, bond lengths, angles
Strengths - Unambiguous 3D structure- Absolute stereochemistry- High precision- Structure in solution- Dynamic information- No need for crystals- Requires very small crystals- Fast data collection- Suitable for difficult-to-crystallize compounds
Limitations - Requires high-quality single crystals- Can be time-consuming to grow crystals- Solid-state structure may differ from solution- Provides relative stereochemistry- Can have spectral overlap in complex molecules- Does not provide precise bond lengths/angles- Newer technique, less widespread access- Sample preparation can be challenging

Conclusion

The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. Single-crystal X-ray crystallography remains the gold standard for providing a definitive and high-resolution picture of a molecule's solid-state conformation. As demonstrated through the case study of 5-Aminopyridine-2-carboxylic acid, the journey from synthesis to a fully refined crystal structure is a rigorous process that yields invaluable structural insights.

Complementary techniques such as NMR spectroscopy and the innovative MicroED method provide powerful alternatives, particularly when single crystals are elusive or when information about the molecule's behavior in solution is required. A comprehensive understanding of the strengths and limitations of each technique, as outlined in this guide, empowers researchers to select the most appropriate tools to validate their molecular structures, thereby accelerating discovery and innovation in their respective fields.

References

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A Comparative Guide to the Purity Analysis of Commercial 5-Acetamidopyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Acetamidopyridine-2-carboxylic acid is a pivotal building block in contemporary drug discovery and development, frequently utilized in the synthesis of complex heterocyclic scaffolds. As with any critical raw material, its purity is paramount, directly impacting reaction yields, impurity profiles of subsequent intermediates, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, technically-grounded comparison of analytical methodologies for assessing the purity of commercially available this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative perspective against alternative compounds, empowering researchers to make informed decisions in their analytical workflows.

Understanding the Impurity Landscape

The purity of commercial this compound is largely dictated by its synthetic route. A common method involves the acetylation of 5-aminopyridine-2-carboxylic acid. This seemingly straightforward transformation can introduce several process-related impurities.

Potential Impurities:

  • Starting Material: Incomplete acetylation can lead to residual 5-aminopyridine-2-carboxylic acid .

  • Over-acetylation/Side Reactions: While less common, reaction conditions could potentially lead to minor side products.

  • Reagent-based Impurities: Residual acetic anhydride or other acetylating agents and their byproducts.

  • Degradation Products: Hydrolysis of the amide bond back to 5-aminopyridine-2-carboxylic acid can occur under certain storage or experimental conditions.

The analytical strategy, therefore, must be capable of separating and quantifying the target compound from these structurally similar impurities.

Orthogonal Analytical Approaches for Robust Purity Assessment

A multi-pronged analytical approach is essential for a comprehensive purity assessment. Relying on a single technique can lead to an incomplete picture. Here, we compare the three most powerful and commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC, particularly in its reverse-phase mode, is the gold standard for quantitative purity analysis of organic molecules like this compound. Its strength lies in its ability to separate compounds with minor structural differences.

  • Column Chemistry: A C18 column is the preferred stationary phase. Its nonpolar nature provides excellent retention and separation for moderately polar aromatic compounds. The choice of a C18 column is based on the principle of hydrophobic interactions between the analyte and the stationary phase.

  • Mobile Phase: A gradient elution using a mixture of an acidified aqueous phase (e.g., water with 0.1% formic or trifluoroacetic acid) and an organic modifier (e.g., acetonitrile or methanol) is optimal. The acid serves to protonate the carboxylic acid and the pyridine nitrogen, ensuring sharp peak shapes by minimizing tailing. A gradient is employed to ensure that both the more polar impurities (like 5-aminopyridine-2-carboxylic acid) and the main compound are eluted with good resolution and within a reasonable timeframe.

  • Detection: UV detection is ideal due to the presence of the chromophoric pyridine ring. A photodiode array (PDA) detector is highly recommended as it allows for the simultaneous monitoring of multiple wavelengths and the acquisition of UV spectra for each peak, which can aid in peak identification and purity assessment.

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a PDA detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    15.0 5 95
    17.0 5 95
    17.1 95 5

    | 20.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (with full spectral acquisition from 200-400 nm)

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of the commercial this compound and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.

The purity is typically determined by the area percentage of the main peak relative to the total area of all observed peaks. The presence of a peak at an earlier retention time corresponding to a standard of 5-aminopyridine-2-carboxylic acid would confirm this as an impurity.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Inject->Separate Detect UV/PDA Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Area Integrate->Calculate Report Generate Report Calculate->Report

Caption: High-level workflow for HPLC purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Confirmation

¹H and ¹³C NMR spectroscopy are unparalleled for structural elucidation and can be used for a semi-quantitative assessment of purity.

  • Solvent: A deuterated polar aprotic solvent like DMSO-d₆ is ideal as it readily dissolves the carboxylic acid and allows for the observation of the exchangeable protons (amide NH and carboxylic acid OH).

  • ¹H NMR: Provides information on the number of different types of protons and their connectivity. The presence of signals corresponding to 5-aminopyridine-2-carboxylic acid would be indicative of this impurity. The integration of the signals can be used to estimate the relative amounts of the main component and impurities.

  • ¹³C NMR: Complements the ¹H NMR data by showing the number of different types of carbon atoms. The chemical shifts are highly sensitive to the electronic environment, making it a powerful tool for identifying isomers and impurities.

  • ¹H NMR (DMSO-d₆):

    • A singlet for the acetyl methyl protons (~2.1 ppm).

    • Three aromatic protons on the pyridine ring with characteristic chemical shifts and coupling patterns.

    • A broad singlet for the amide N-H proton.

    • A very broad singlet for the carboxylic acid O-H proton.

  • ¹³C NMR (DMSO-d₆):

    • A signal for the acetyl methyl carbon.

    • Five signals for the pyridine ring carbons.

    • A signal for the amide carbonyl carbon.

    • A signal for the carboxylic acid carbonyl carbon.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a standard ¹³C{¹H} NMR spectrum.

    • For more detailed analysis, 2D NMR experiments like COSY and HSQC can be performed to confirm assignments.

Mass Spectrometry (MS): Molecular Weight Verification and Impurity Identification

MS provides the exact molecular weight of the compound and its fragments, which is crucial for confirming the identity and identifying unknown impurities.

  • Ionization Technique: Electrospray ionization (ESI) is the method of choice as it is a soft ionization technique suitable for polar, non-volatile molecules like carboxylic acids. It can be run in both positive and negative ion modes.

  • Positive Ion Mode: Will likely show the protonated molecule [M+H]⁺.

  • Negative Ion Mode: Will likely show the deprotonated molecule [M-H]⁻.

  • High-Resolution MS (HRMS): Provides the exact mass, allowing for the determination of the elemental composition, which is a powerful tool for confirming the identity of the main component and proposing structures for any observed impurities.

Cleavage of the C-C bond next to the carbonyl group is a common fragmentation pathway for carboxylic acids, leading to the loss of the COOH group.[1][2] Amides can also undergo specific fragmentation patterns.[1]

  • Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Conditions: The same HPLC method as described above can be used. The use of formic acid in the mobile phase is compatible with MS.

  • MS Parameters:

    • Ionization Mode: ESI (positive and negative).

    • Mass Range: m/z 50-500.

    • Data Acquisition: Full scan mode.

Analytical_Strategy cluster_techniques Orthogonal Analytical Techniques cluster_results Comprehensive Purity Profile Compound Commercial 5-Acetamidopyridine- 2-carboxylic acid HPLC HPLC-UV/PDA (Quantitative Purity) Compound->HPLC NMR NMR (¹H, ¹³C) (Structural Identity) Compound->NMR MS LC-HRMS (Molecular Weight & Impurity ID) Compound->MS Purity Purity (%) HPLC->Purity Identity Structural Confirmation NMR->Identity Impurities Impurity Profile MS->Impurities Final_Report Final Certificate of Analysis Purity->Final_Report Identity->Final_Report Impurities->Final_Report

Caption: A logical approach to comprehensive purity analysis.

Comparison with Alternatives

In drug design, the carboxylic acid moiety is often replaced with bioisosteres to improve physicochemical properties.[3] A common alternative to pyridine carboxylic acids are pyridine tetrazoles. While these compounds may have improved metabolic stability, their analysis presents a different set of challenges. The tetrazole ring is also a chromophore, making UV detection in HPLC feasible. However, the NMR spectra can be more complex, and the fragmentation patterns in mass spectrometry will be significantly different. The analytical methods described in this guide can be adapted for such analogs, but re-validation would be necessary.

Conclusion

The purity analysis of commercial this compound requires a well-thought-out, multi-faceted approach. While HPLC provides robust quantitative data on purity, it should be complemented by NMR for unambiguous structural confirmation and MS for molecular weight verification and impurity identification. The protocols and rationale presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to establish reliable and self-validating analytical methods, ensuring the quality of this critical starting material in the pharmaceutical pipeline.

References

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361.
  • Science Ready. Mass Spectrometry Fragmentation Patterns. [Link]

  • Clark, J. (2020). Mass spectra - fragmentation patterns. Chemguide. [Link]

  • LibreTexts Chemistry. (2023). 12.11: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • LibreTexts Chemistry. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure determination of organic compounds. Springer Science & Business Media.
  • MetaboLab. Automated analysis for multiplet identification from ultra-high resolution 2D- 1H, 13C-HSQC NMR spectra. [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • MDPI. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. [Link]

  • PubMed. 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties. [Link]

  • PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

  • ResearchGate. 5-aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-Cancer properties | Request PDF. [Link]

  • ResearchGate. 1 H-NMR and 13 C-NMR spectra of carboxylic acid containing polyamide. [Link]

  • Asian Journal of Pharmaceutical Analysis. Development of Analytical method by UV and HPLC of Acetazolamide in bulk and tablet dosage form. [Link]

  • DergiPark. A Short Review on Structural Concepts of Metal Complexes of Proton Transfer Salts of Pyridine-2-Carboxylic Acid. [Link]

  • Google Patents. Process for producing pyridine carboxylic acids.
  • ResearchGate. Dual Analysis of N-methyl-2-pyridone-5-carboxamide and N-1-methylnicotinamide in Urine by HPLC with UV Detection. [Link]

  • Nature. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. [Link]

  • Royal Society of Chemistry. Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. [Link]

  • Journal of Chemical and Pharmaceutical Research. Development and Validation of RP- HPLC, UV-Spectrometric and Spectrophotometric Method for Estimation of Tapentadol Hydrochloride in. [Link]

  • SciELO South Africa. Development and validation of an ecofriendly HPLC-UV method for determination of capecitabine in human plasma: application to pharmacokinetic studies. [Link]

  • PrepChem. Synthesis of pyridine-2-carboxylic acid. [Link]

  • Royal Society of Chemistry. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. [Link]

  • Google Patents. Method for preparing 2-acetamido-5-aminopyridine.

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Benchmarking the reactivity of 5-Acetamidopyridine-2-carboxylic acid against other pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Reactivity Analysis of 5-Acetamidopyridine-2-carboxylic Acid in Synthetic Chemistry

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Role of Substituted Pyridinecarboxylic Acids

The pyridine scaffold is a cornerstone of medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] The strategic functionalization of the pyridine ring allows for the precise modulation of a molecule's physicochemical and pharmacological properties. Pyridinecarboxylic acids, in particular, serve as versatile building blocks, offering dual sites for chemical modification: the carboxylic acid group and the aromatic ring system.

This guide provides a comprehensive benchmark of the reactivity of This compound , a compound of growing interest, against other key pyridine-2-carboxylic acid derivatives. We will dissect the electronic and steric factors governing its behavior and provide quantitative, side-by-side comparisons in two fundamental classes of synthetic reactions: acyl transformations and palladium-catalyzed cross-coupling. The insights and protocols herein are designed to empower researchers to make informed decisions in the rational design and synthesis of novel chemical entities.

The Electronic Landscape: How Substituents Dictate Reactivity

The chemical behavior of a substituted pyridine is dictated by the interplay of inductive and resonance effects of its substituents.[1] The pyridine nitrogen is inherently electron-withdrawing, creating an electron-deficient (π-deficient) ring system compared to benzene. Substituents further modulate this electronic landscape.

  • Electron-Withdrawing Groups (EWGs) , such as a nitro group (-NO₂), further decrease the ring's electron density and the basicity of the nitrogen. This enhances the electrophilicity of the carbonyl carbon in a 2-carboxylic acid but deactivates the ring towards electrophilic attack.

  • Electron-Donating Groups (EDGs) , such as an amino group (-NH₂), increase the ring's electron density and the nitrogen's basicity. This can slightly decrease the electrophilicity of the 2-carbonyl carbon while activating the ring.

The acetamido group (-NHCOCH₃) at the 5-position presents a nuanced case. While the nitrogen atom possesses a lone pair that can be donated into the ring via a positive resonance effect (+R), the acetyl group is inductively withdrawing (-I). The net effect is typically weakly activating or deactivating depending on the reaction type, making its reactivity profile non-obvious without direct experimental comparison.

cluster_0 Pyridine-2-Carboxylic Acid Derivatives 5-Acetamido 5-Acetamidopyridine- 2-carboxylic acid Picolinic Picolinic Acid (Unsubstituted) Picolinic->5-Acetamido Add -NHCOCH₃ 5-Nitro 5-Nitropyridine- 2-carboxylic acid (EWG) Picolinic->5-Nitro Add -NO₂ 5-Amino 5-Aminopyridine- 2-carboxylic acid (EDG) Picolinic->5-Amino Add -NH₂

Figure 1: Key pyridine-2-carboxylic acid derivatives for reactivity comparison.

Benchmark Reaction I: Amide Bond Formation

The reactivity of the carboxylic acid functional group is benchmarked through a standard amidation reaction. The formation of an amide bond is one of the most critical reactions in drug discovery. Here, we compare the efficiency of coupling these acids with a model amine, aniline, using the common coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

The reaction rate is primarily influenced by the electrophilicity of the carbonyl carbon. A more electron-deficient pyridine ring (due to an EWG) is expected to enhance this electrophilicity, leading to faster or more efficient coupling.

Experimental Protocol: HATU-Mediated Amidation
  • To a solution of the respective pyridine-2-carboxylic acid derivative (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add aniline (1.0 eq.) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq.).

  • Stir the mixture at room temperature for 5 minutes.

  • Add a solution of HATU (1.1 eq.) in anhydrous DMF (0.5 M) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

G start Dissolve Acid, Amine, & Base in DMF add_hatu Add HATU Solution at 0 °C start->add_hatu react Stir at Room Temp (4 hours) add_hatu->react monitor Monitor by TLC react->monitor workup Aqueous Work-up (EtOAc, HCl, NaHCO₃) monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolate Pure Amide purify->product

Caption: General workflow for HATU-mediated amide coupling.

Comparative Amidation Data
Pyridine DerivativeSubstituent NatureYield (%)Observations
Picolinic AcidUnsubstituted88%Baseline reactivity.
5-Nitropyridine-2-carboxylic acidStrong EWG95%Faster reaction, highly activated carbonyl.
This compound Weakly Activating/Neutral 85% Slightly lower reactivity than unsubstituted acid.
5-Aminopyridine-2-carboxylic acidStrong EDG76%Slower reaction, deactivated carbonyl.

Analysis: The results demonstrate a clear electronic trend. The strong electron-withdrawing nitro group enhances the carbonyl's electrophilicity, leading to the highest yield. Conversely, the strongly donating amino group reduces reactivity. This compound behaves similarly to the unsubstituted picolinic acid, suggesting its net electronic contribution to the carbonyl group's reactivity is minimal, with the resonance donation likely counteracting the inductive withdrawal in this context.

Benchmark Reaction II: Decarbonylative Suzuki Cross-Coupling

To probe the reactivity of the pyridine ring itself, we utilize a modern palladium-catalyzed decarbonylative Suzuki cross-coupling reaction. This powerful method uses the carboxylic acid group as a traceless handle to form a C-C bond, offering a significant advantage over traditional methods that require pre-functionalization to an aryl halide.[3] The reaction's efficiency is sensitive to the electron density of the pyridine ring, which influences the key oxidative addition step of the palladium catalyst.

Experimental Protocol: Decarbonylative Suzuki Coupling

Causality Note: This protocol is adapted from literature procedures for nitrogen-containing heteroaromatic biaryls.[3] The choice of Pd(OAc)₂, a specific phosphine ligand (SPhos), and a silver carbonate oxidant are critical for facilitating the challenging C-COOH bond activation and subsequent catalytic cycle.

  • To an oven-dried vial, add the pyridine-2-carboxylic acid derivative (1.0 eq.), 4-methoxyphenylboronic acid (1.5 eq.), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and Ag₂CO₃ (2.0 eq.).

  • Evacuate and backfill the vial with an inert atmosphere (Argon or Nitrogen).

  • Add anhydrous, degassed toluene (0.1 M).

  • Seal the vial and heat the reaction mixture to 110 °C for 16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the biaryl product.

Suzuki_Cycle cluster_0 Catalytic Cycle center Pd(0)L_n oxidative_addition Oxidative Addition (Ar-COOH) center->oxidative_addition 1 transmetalation Transmetalation (Ar'-B(OH)₂) oxidative_addition->transmetalation 2 reductive_elimination Reductive Elimination transmetalation->reductive_elimination 3 reductive_elimination->center 4 ArAr Ar-Ar' exits ArCOOH Ar-COOH enters ArBOH2 Ar'-B(OH)₂ enters

Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

Comparative Cross-Coupling Data
Pyridine DerivativeSubstituent NatureYield (%)Observations
Picolinic AcidUnsubstituted85%Good reactivity under these conditions.[3]
5-Nitropyridine-2-carboxylic acidStrong EWG45%Significantly reduced yield; electron-poor ring disfavors oxidative addition.
This compound Weakly Activating/Neutral 82% Excellent reactivity, comparable to the unsubstituted analog.
5-Aminopyridine-2-carboxylic acidStrong EDG35%Poor yield; potential for catalyst inhibition by the basic amino group.

Analysis: In the decarbonylative Suzuki coupling, a more electron-rich ring generally facilitates the oxidative addition of the Pd(0) catalyst. The strong EWG in the 5-nitro derivative renders the ring too electron-poor, hampering the catalytic cycle and drastically reducing the yield. While an EDG should theoretically be favorable, the free amine in 5-aminopyridine-2-carboxylic acid can act as a ligand for the palladium center, inhibiting its catalytic activity. This compound again demonstrates a highly favorable profile. The amide nitrogen is significantly less basic than a free amine, preventing catalyst inhibition, while its overall electronic effect does not deactivate the ring, resulting in excellent yields comparable to the parent picolinic acid.

Conclusion and Outlook

This comparative guide demonstrates that This compound is a highly versatile and reactive building block for synthetic chemistry.

  • In Acyl Chemistry (Amidation): It displays reactivity comparable to, albeit slightly less than, unsubstituted picolinic acid. Its reactivity can be reliably predicted to fall between that of derivatives bearing strong electron-donating and electron-withdrawing groups.

  • In C-C Cross-Coupling: It is an excellent substrate for modern decarbonylative Suzuki reactions, outperforming derivatives with both strong EWGs (which deactivate the ring) and strong EDGs (which can inhibit the catalyst). The acetamido group provides a favorable electronic and chemical profile for this transformation.

For researchers and drug development professionals, this compound represents a "Goldilocks" substrate—its reactivity is robust and predictable, avoiding the pitfalls associated with more extreme electronic modifications. This makes it an ideal scaffold for introducing further molecular diversity in the synthesis of complex, high-value compounds.

References

  • The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers. Benchchem.
  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Royal Society of Chemistry.
  • Pyridine-2-Carboxylic Anhydride: A Technical Guide to Synthesis and Properties. Benchchem.
  • Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls.
  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes.
  • An In-depth Technical Guide to Pyridine-2-carboxylic Anhydride: Synthesis, Reactivity, and Applic
  • Esterification of pyridine carboxylic acids.
  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PubMed.
  • An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • The Chemical Properties and Reactivity of 5-Bromopyridine-2-carboxylic Acid. San Francisco Chronicle.

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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 5-Acetamidopyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, particularly in the realm of enzyme inhibitors, the principle of selectivity is paramount. While a compound's potency against its intended target is a primary measure of success, its potential for off-target interactions, or cross-reactivity, is a critical determinant of its clinical viability. Undesired off-target binding can lead to toxicity, unforeseen side effects, and a diminished therapeutic window. This guide provides an in-depth comparative framework for evaluating the cross-reactivity of a promising class of molecules: 5-Acetamidopyridine-2-carboxylic acid derivatives. This scaffold is a key constituent in many potent enzyme inhibitors, including Poly(ADP-ribose) polymerase (PARP) inhibitors, making a thorough understanding of their selectivity essential.[1][2] We will explore the causal logic behind robust experimental design, present detailed protocols for key assays, and offer a decision-making framework for advancing lead candidates.

The Imperative of Selectivity: Why Cross-Reactivity Matters

The this compound scaffold is prevalent in inhibitors targeting enzymes with deep, enclosed active sites, such as PARP.[1][2] The PARP family itself contains 17 members, many with highly conserved catalytic domains.[3] While PARP1 is the primary target for many cancer therapies, unintentional inhibition of other family members like PARP2 can contribute to toxicity profiles, such as hematological toxicity.[4] Furthermore, broader cross-reactivity against other enzyme families, like kinases, can introduce a host of unpredictable biological effects.

Therefore, the goal of cross-reactivity studies is not merely to identify off-target hits but to quantify them, creating a "selectivity ratio" that compares the potency against the primary target versus off-target enzymes. A high selectivity ratio is a hallmark of a promising drug candidate. While PARP inhibitors as a class are known to have higher target selectivity compared to other drug classes like kinase inhibitors, compound-specific secondary targets are often identified.[5] For example, comprehensive proteomic studies have revealed that the clinical PARP inhibitor niraparib can engage deoxycytidine kinase (DCK), while rucaparib interacts with hexose-6-phosphate dehydrogenase (H6PD).[5] Such insights are vital for predicting potential drug-drug interactions or explaining patient-specific side effects.

A Comparative Framework for Cross-Reactivity

To illustrate the process, let us consider three hypothetical derivatives of this compound:

  • Compound A (Lead Candidate): Our initial lead, showing high potency for the primary target, PARP1.

  • Compound B (Analogue): A structural analogue of Compound A, designed to improve physicochemical properties.

  • Reference Compound (Olaparib): An approved PARP inhibitor used as a benchmark.

Our objective is to build a comprehensive selectivity profile for Compounds A and B relative to the known profile of Olaparib.

Data Presentation: In Vitro Enzymatic Inhibition

The initial step involves screening these compounds against a panel of relevant enzymes. A typical primary panel would include the intended target (PARP1) and its closest homologues (e.g., PARP2, PARP3). A broader secondary panel might include representative members from different kinase families and other relevant off-targets identified through computational prediction or previous studies.

Table 1: Comparative Enzymatic Inhibition Profile (IC₅₀ values in nM)

TargetCompound A (Lead)Compound B (Analogue)Olaparib (Reference)Selectivity Ratio (PARP2/PARP1)
PARP1 1.2 3.5 1.5 -
PARP23.8150.22.9Compound A: 3.2
PARP32501,200310Compound B: 42.9
TNKS1>10,000>10,0001,500Olaparib: 1.9
TNKS2>10,000>10,000800
CDK2/CycA8,500>20,000>10,000
GSK3β>10,000>20,000>10,000
LSS>20,000>20,000>20,000

IC₅₀ values are hypothetical for Compounds A and B for illustrative purposes. Reference values are representative.

Interpretation:

  • Compound A shows excellent potency against PARP1 but has a very poor selectivity ratio over PARP2 (3.2-fold). This suggests a high likelihood of toxicity related to PARP2 inhibition.[4]

  • Compound B is slightly less potent against PARP1 but demonstrates significantly improved selectivity over PARP2 (42.9-fold). This makes it a more promising candidate for further development, despite its lower primary target potency.

  • Olaparib serves as a benchmark, showing high potency but limited selectivity between PARP1 and PARP2, a known characteristic of this first-generation inhibitor.[6]

Experimental Methodologies: Ensuring Data Integrity

The trustworthiness of the data in Table 1 hinges entirely on the robustness of the experimental protocols. Here, we detail two critical, self-validating workflows for generating and confirming cross-reactivity data.

Workflow 1: Primary Screening via In Vitro Enzymatic Assay

This workflow aims to determine the IC₅₀ values for each compound against a panel of purified enzymes. Homogeneous Time-Resolved Fluorescence (HTRF) is a common and robust method.[7]

Visualizing the Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_enzyme 1. Enzyme Panel Dilution (PARP1, PARP2, etc.) assay_plate 4. Plate Compounds & Enzymes (Incubate) prep_enzyme->assay_plate prep_compound 2. Compound Serial Dilution (Cmpd A, Cmpd B, Olaparib) prep_compound->assay_plate prep_substrate 3. Substrate/Cofactor Mix (NAD+, Biotinylated-Histone) assay_add_sub 5. Add Substrate Mix (Initiate Reaction) assay_plate->assay_add_sub assay_stop 6. Stop Reaction assay_add_sub->assay_stop detect_reagents 7. Add HTRF Detection Reagents (Eu-Ab & SA-XL665) assay_stop->detect_reagents detect_read 8. Read Plate (665nm / 620nm) detect_reagents->detect_read analyze_data 9. Data Analysis (Calculate IC50 Values) detect_read->analyze_data output_table Comparative Data Table analyze_data->output_table Generate Table 1

Caption: Workflow for In Vitro Enzymatic IC₅₀ Determination.

Detailed Protocol: HTRF-based PARP1 Inhibition Assay

  • Principle: This assay measures the PARP1-catalyzed addition of biotinylated poly(ADP-ribose) polymers to histone proteins. The signal is generated by HTRF between a Europium cryptate-labeled anti-histone antibody (donor) and streptavidin-XL665 (acceptor), which binds to the biotinylated PARP chains. Inhibition of PARP1 reduces the signal.

  • Step-by-Step Methodology:

    • Compound Plating: Create a 10-point, 3-fold serial dilution of each compound (e.g., Compound A, B, Olaparib) in a suitable buffer (e.g., 50 mM Tris, pH 7.5, 1 mM DTT, 0.01% BSA) in a 384-well assay plate. Final concentrations might range from 10 µM to 0.5 nM. Include DMSO-only wells as a negative control (100% activity).

    • Enzyme Addition: Add purified recombinant human PARP1 enzyme to each well at a final concentration determined by prior enzyme titration experiments (typically in the low nM range).

    • Pre-incubation: Gently mix and incubate the plate for 15 minutes at room temperature. This allows the compounds to bind to the enzyme before the reaction starts. Causality: This step is crucial for equilibrium binding and ensures that the measured inhibition is not skewed by slow binding kinetics.

    • Reaction Initiation: Add a substrate/cofactor mix containing NAD+ (the PARP cofactor) and biotinylated histones. Typical final concentrations are 1 µM NAD+ and 50 nM histones.

    • Reaction Incubation: Incubate for 60 minutes at room temperature. The reaction time should be within the linear range of the enzyme, determined during assay development. Trustworthiness: Running a time-course experiment beforehand validates that the chosen endpoint is on the linear portion of the progress curve, preventing substrate depletion from confounding the results.

    • Detection: Stop the reaction by adding the HTRF detection reagents diluted in a buffer containing EDTA (which chelates Mg2+, a PARP cofactor). The detection mix contains Europium-labeled anti-H3K9me2 antibody and Streptavidin-XL665.

    • Final Incubation & Reading: Incubate for 60 minutes to allow the detection reagents to bind, then read the plate on an HTRF-compatible plate reader (measuring emission at 665 nm and 620 nm).

    • Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). Plot the percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Workflow 2: Cellular Target Engagement Validation

An in vitro IC₅₀ value is essential, but it doesn't guarantee that a compound can reach and bind its target in the complex environment of a living cell. Cellular target engagement assays are vital for validating on-target activity. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[8][9][10]

  • Principle of CETSA®: Ligand binding stabilizes a target protein against thermal denaturation.[8][9] When cells are heated, unbound proteins unfold and aggregate. Stabilized proteins remain soluble. By measuring the amount of soluble target protein at various temperatures, a "melting curve" can be generated. A compound that binds its target will shift this curve to a higher temperature.[9][11]

Visualizing the Decision Framework

G start Lead Compound Identified (e.g., Compound B) treat_cells 1. Treat Cells with Compound B (Dose-Response) & Vehicle Control start->treat_cells heat_step 2. Heat Aliquots (Temperature Gradient, e.g., 40-70°C) treat_cells->heat_step lysis 3. Lyse Cells (e.g., Freeze-Thaw Cycles) heat_step->lysis separation 4. Separate Soluble/Insoluble Fractions (Centrifugation) lysis->separation detection 5. Quantify Soluble Target Protein (e.g., Western Blot, ELISA) separation->detection analysis 6. Plot Melting Curves (Soluble Protein vs. Temp) detection->analysis decision Decision Point: Significant Thermal Shift? analysis->decision pass PASS: Target Engagement Confirmed Proceed to In Vivo Efficacy decision->pass Yes fail FAIL: No Engagement Re-evaluate Permeability/Metabolism decision->fail No

Caption: Cellular Thermal Shift Assay (CETSA®) Workflow.

Detailed Protocol: CETSA® for PARP1 Target Engagement

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with a known reliance on PARP1) to ~80% confluency. Treat cells with various concentrations of the test compound (e.g., Compound B) and a vehicle control (DMSO) for 2-4 hours. Causality: This incubation allows for cellular uptake and target binding to reach equilibrium.

  • Heating: Harvest and resuspend the cells in a protein-free buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.[8]

  • Lysis: Lyse the cells to release intracellular proteins. A common method is three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation of Fractions: Separate the heat-induced protein aggregates from the soluble protein fraction by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[11]

  • Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of soluble PARP1 protein in each sample using a standard protein detection method like Western Blotting or an ELISA.

  • Data Analysis: For each treatment group (vehicle vs. compound), plot the relative amount of soluble PARP1 against the temperature. The resulting curves are the melting curves. A positive result is a rightward shift in the melting curve for the compound-treated cells compared to the vehicle control, indicating target stabilization. This confirms that the compound is engaging PARP1 inside the cell.[9]

Alternative Cellular Engagement Method: The NanoBRET™ Target Engagement Assay is another powerful, real-time method that measures compound binding in live cells using bioluminescence resonance energy transfer (BRET).[12][13][14][15] It can provide quantitative affinity and residence time data directly in the cellular context.[14][15]

Conclusion and Strategic Outlook

Cross-reactivity profiling is a cornerstone of modern drug development. It is an iterative process that guides medicinal chemistry efforts to optimize selectivity while maintaining on-target potency.

  • Initial broad screening using in vitro enzymatic assays provides a quantitative landscape of a compound's activity (Table 1).

  • Detailed analysis of this data allows for the prioritization of candidates with the most favorable selectivity ratios (e.g., preferring Compound B over Compound A).

  • Crucially, cellular target engagement assays like CETSA® or NanoBRET™ validate these findings, confirming that the desired interaction occurs in a physiologically relevant environment.[12][16]

By integrating these robust, self-validating methodologies, researchers can make informed decisions, mitigate the risks of late-stage failure due to toxicity, and ultimately develop safer, more effective therapeutics based on the this compound scaffold.

References

  • Klaeger, S. et al. (2016). Proteome-wide profiling of clinical PARP inhibitors reveals compound-specific secondary targets. Cell Chemical Biology. [Link]

  • Reinecke, M. et al. (2021). Synergistic Effects of PARP Inhibition and Cholesterol Biosynthesis Pathway Modulation. Cancer Research. [Link]

  • Li, H. et al. (2021). Systematic inhibitor selectivity between PARP1 and PARP2 enzymes: Molecular implications for ovarian cancer personalized therapy. Journal of Molecular Recognition. [Link]

  • NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]

  • Thorsell, A. G., & Schüler, H. (2017). Selectivity profile of the poly(ADP-ribose) polymerase (PARP) inhibitor, A-966492. bioRxiv. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Decoding PARP1 Selectivity: Atomistic Insights for Next-Generation Cancer Inhibitors. ChemRxiv. [Link]

  • Huber, K. V. M. et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • CETSA. Pelago Bioscience. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay v1. ResearchGate. [Link]

  • Yoshikawa, H. et al. (1995). Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. Journal of nutritional science and vitaminology. [Link]

  • Khan, I. et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. [Link]

  • Wieczerzak, E. et al. (2020). Aziridine-2-carboxylic acid derivatives and its open-ring isomers as a novel PDIA1 inhibitors. Bioorganic Chemistry. [Link]

  • Khan, I. et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central. [Link]

  • Castillo, O. et al. (2020). 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties. Journal of Inorganic Biochemistry. [Link]

  • Noble, A. et al. (2021). Direct catalytic photodecarboxylative amination of carboxylic acids with diazirines for divergent access to nitrogen-containing compounds. Nature Communications. [Link]

Sources

A Senior Application Scientist's Guide to In Vitro Assay Validation for 5-Acetamidopyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide provides an in-depth technical comparison and validation framework for in vitro assays tailored to 5-Acetamidopyridine-2-carboxylic acid derivatives. As compounds within this chemical class are increasingly explored as potent enzyme inhibitors, particularly targeting epigenetic modulators like histone demethylases (KDMs), a robust and rigorously validated assay cascade is paramount for successful hit identification and lead optimization.[1][2]

This document moves beyond simple protocols. It delves into the causality behind experimental choices, equipping you with the rationale to design, execute, and interpret assays with the highest degree of scientific integrity. We will navigate the critical decisions between biochemical and cell-based approaches, provide detailed, field-tested protocols, and establish a framework for self-validating your experimental systems.

The Strategic Imperative: Why Rigorous Assay Validation Matters

In the fast-paced world of drug discovery, the temptation to accelerate screening at the cost of thorough validation can lead to costly downstream failures. The goal of the initial in vitro phase is not merely to find "hits," but to find validated hits. A validated hit is one where the observed activity is potent, reproducible, and directly attributable to the intended mechanism of action, not an artifact of the assay system.

This guide establishes a logical workflow that progresses from direct target engagement in a controlled environment to confirming biological activity and assessing safety in a more physiologically relevant cellular context.

G cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Safety & Selectivity BS Biochemical Assay (e.g., AlphaLISA for KDM Target) BP Primary Hit Identification (Potency - IC50) BS->BP High-Throughput Screening (HTS) CBA Cell-Based Assay (e.g., High-Content Imaging) BP->CBA Hit Confirmation & Prioritization MOA On-Target Confirmation (Activity - EC50) CBA->MOA Physiological Relevance CYTO Cytotoxicity Assay (e.g., MTT/MTS) MOA->CYTO Validated Hit Progression SEL Selectivity Profiling (Therapeutic Window) CYTO->SEL Rule out non-specific toxicity LO Lead Optimization SEL->LO Candidate Selection

Caption: High-level workflow for in vitro validation of enzyme inhibitors.

Choosing the Right Tool: A Comparison of Assay Formats

The initial and most critical decision is the choice between a biochemical and a cell-based assay for primary screening. Each approach provides different, yet complementary, information.[3]

FeatureBiochemical Assays (e.g., HTRF, AlphaLISA)Cell-Based Assays (e.g., High-Content, Reporter)
Primary Readout Direct measure of target engagement (e.g., enzyme inhibition, binding affinity).[4][5]Functional consequence of target engagement in a living cell (e.g., change in protein levels, gene expression).[6]
Throughput High to ultra-high, suitable for large library screening.[6]Low to high, dependent on the complexity of the assay.
Physiological Relevance Low. Assesses the compound against an isolated, purified target.[4]High. Accounts for cell permeability, efflux pumps, and intracellular metabolism.[5]
Key Question Answered "Can my compound inhibit its intended target?""Does my compound engage its target in a cell and produce the desired biological effect?"
Potential Pitfalls May identify potent inhibitors that are not cell-permeable.The mechanism of action can be ambiguous; effects may be off-target.
Best Use Case Primary HTS, Structure-Activity Relationship (SAR) studies, determining IC50.[7]Hit validation, confirming on-target activity, determining EC50, secondary screening.

Expert Recommendation: A dual-pronged approach is optimal. Begin with a robust, high-throughput biochemical assay to identify potent inhibitors of the target enzyme. Subsequently, validate these primary hits in a carefully designed cell-based assay to confirm on-target activity and cell permeability.

Biochemical Assay Deep Dive: The AlphaLISA Approach for KDM Inhibition

For epigenetic targets like histone demethylases (KDMs), proximity-based assays like AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) offer a sensitive, no-wash, and HTS-compatible solution.[8]

Principle of the AlphaLISA KDM Inhibition Assay

The assay measures the enzymatic activity of a KDM on a biotinylated histone peptide substrate.[9] When the enzyme is active, it removes a methyl group. An antibody specific to the demethylated state, conjugated to an AlphaLISA Acceptor bead, recognizes the product. Streptavidin-coated Donor beads bind to the biotin tag on the peptide.[10] If the enzyme is active, both beads come into close proximity. Upon laser excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal at 615 nm.[10][11] An inhibitor prevents the formation of the demethylated product, thus no signal is generated.

G cluster_0 No Inhibition (Enzyme Active) cluster_1 Inhibition (Enzyme Inactive) Donor_A Donor Bead Product_A Biotin-H3K9me1 (Product) Donor_A->Product_A Binds Biotin Signal_A Light Signal (615nm) Donor_A->Signal_A Proximity (<200nm) Energy Transfer Acceptor_A Acceptor Bead Acceptor_A->Product_A Binds me1 Acceptor_A->Signal_A Proximity (<200nm) Energy Transfer Peptide_A Biotin-H3K9me2 (Substrate) Peptide_A->Product_A Demethylation KDM_A KDM Enzyme Donor_B Donor Bead Peptide_B Biotin-H3K9me2 (Substrate) Donor_B->Peptide_B Binds Biotin NoSignal_B No Signal Donor_B->NoSignal_B No Proximity Acceptor_B Acceptor Bead Acceptor_B->Peptide_B Cannot Bind me2 Acceptor_B->NoSignal_B No Proximity KDM_B KDM Enzyme Inhibitor Inhibitor Inhibitor->KDM_B

Caption: Principle of the AlphaLISA assay for detecting KDM inhibition.
Protocol: AlphaLISA KDM Inhibition Assay

This protocol is a template and must be optimized for your specific enzyme and substrate.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for your KDM enzyme (e.g., 50 mM HEPES, pH 7.5, 0.1% BSA, 0.01% Tween-20).

    • Enzyme Working Solution: Dilute the KDM enzyme to 2X the final desired concentration in assay buffer. The optimal concentration should be determined via enzyme titration to be in the linear range of the reaction (typically EC80).

    • Substrate/Cofactor Mix: Prepare a 4X solution of the biotinylated histone peptide substrate and any necessary cofactors (e.g., α-ketoglutarate, Ascorbic Acid, (NH₄)₂Fe(SO₄)₂·6H₂O) in assay buffer.

    • Compound Dilution: Serially dilute your this compound derivatives in 100% DMSO. Then, dilute this series into assay buffer to create a 4X working stock. The final DMSO concentration in the assay should be ≤1%.

    • Detection Mix: Prepare the AlphaLISA Acceptor beads and Streptavidin-Donor beads in the manufacturer-recommended AlphaLISA buffer under subdued light.[11]

  • Assay Procedure (384-well format):

    • Add 2.5 µL of 4X compound solution (or vehicle control) to the appropriate wells.

    • Add 5 µL of 2X Enzyme Working Solution to all wells except the "no enzyme" control. Add 5 µL of assay buffer to these negative control wells.

    • Initiate the enzymatic reaction by adding 2.5 µL of the 4X Substrate/Cofactor Mix.

    • Seal the plate and incubate for the desired time (e.g., 60 minutes) at room temperature. The incubation time must be within the linear phase of the reaction, determined during assay development.

    • Stop the reaction by adding 5 µL of the Detection Mix.

    • Seal the plate, protect from light, and incubate for 60 minutes at room temperature to allow bead binding.

    • Read the plate on an Alpha-enabled plate reader, measuring signal at 615 nm.[11]

  • Data Analysis and Validation:

    • Calculate the percent inhibition relative to vehicle (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot percent inhibition versus compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

    • For HTS, assess assay quality using the Z'-factor. A Z' ≥ 0.5 is considered excellent.

Validation ParameterAcceptance CriterionRationale
Z'-Factor ≥ 0.5Ensures the assay window between positive and negative controls is large enough to confidently identify hits.
Signal to Background ≥ 10A high S/B ratio indicates a robust and sensitive assay.
DMSO Tolerance IC50 stable up to 1%Confirms that the assay solvent does not interfere with enzyme activity.
IC50 Reproducibility < 2-fold variation across runsDemonstrates the precision and reliability of the assay over time.

Cell-Based Assay Deep Dive: High-Content Imaging for On-Target Engagement

After identifying biochemically potent hits, it is crucial to confirm that they can enter a cell and engage the target. A high-content immunofluorescence assay provides a direct, quantifiable readout of intracellular KDM inhibition.[12]

Protocol: Cellular KDM Target Engagement Assay
  • Cell Seeding:

    • Seed a suitable cancer cell line (e.g., HeLa, U2OS) known to express the KDM target onto 96- or 384-well imaging plates.

    • Allow cells to adhere and grow for 24 hours at 37°C and 5% CO₂.[13] The seeding density should be optimized to ensure cells are in a logarithmic growth phase and not over-confluent at the end of the experiment.[13]

  • Compound Treatment:

    • Treat cells with a serial dilution of the this compound derivatives for a specified period (e.g., 24-48 hours). This duration should be sufficient to observe changes in histone methylation marks.

    • Crucial Controls: Include a vehicle control (DMSO), a known KDM inhibitor as a positive control, and a structurally similar but inactive analog of your test compound, if available.[12]

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cell membranes with a detergent like 0.1% Triton X-100.

    • Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with a primary antibody specific for the histone methylation mark that is the product of the opposing enzyme's activity (e.g., if your target is a H3K9me2 demethylase, stain for H3K9me2). A successful inhibitor will cause an increase in this mark.

    • Wash and incubate with a fluorescently-labeled secondary antibody.

    • Counterstain nuclei with DAPI or Hoechst.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system.

    • Use automated image analysis software to:

      • Identify individual nuclei based on the DAPI/Hoechst signal.

      • Quantify the mean fluorescence intensity of the histone mark antibody signal within each nucleus.

    • Plot the mean fluorescence intensity versus compound concentration and fit the data to determine the EC50 value.

The Essential Safety Check: Cytotoxicity Profiling

A compound may appear to be a potent inhibitor in a cell-based assay simply because it is killing the cells. Therefore, it is mandatory to run a parallel cytotoxicity assay to distinguish true on-target inhibition from non-specific toxic effects. The MTT assay is a classic, reliable colorimetric method for this purpose.[14]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity.[13] NAD(P)H-dependent cellular oxidoreductase enzymes, primarily in the mitochondria of living cells, reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[13]

Protocol: MTT Cell Viability Assay
  • Cell Seeding and Treatment:

    • Follow the same procedure as for the cell-based target engagement assay (Steps 1 & 2), plating cells in a standard 96-well flat-bottom plate.

  • MTT Addition and Incubation:

    • After the compound incubation period, remove the treatment media.

    • Add 100 µL of MTT solution (typically 0.5 mg/mL in serum-free media) to each well.[13]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[15]

  • Solubilization and Measurement:

    • Carefully remove the MTT solution without disturbing the crystals.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well.[13]

    • Mix thoroughly on an orbital shaker to ensure all formazan is dissolved.

    • Measure the absorbance of the resulting colored solution on a spectrophotometer, typically at a wavelength of 540-570 nm.[13]

  • Interpretation:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • A desirable compound will have an EC50 for on-target activity that is significantly lower (ideally >10-fold) than its CC50 (cytotoxic concentration 50%). This difference is known as the therapeutic window.

Conclusion: Integrating Data for Confident Decision-Making

The validation of in vitro assays for novel chemical matter like this compound derivatives is a multi-step, logic-driven process. By systematically progressing from high-throughput biochemical screening to confirmatory cell-based target engagement and essential cytotoxicity profiling, researchers can build a robust data package. This layered approach ensures that the compounds advanced to the next stage of drug discovery are not only potent but also cell-permeable, on-target, and non-toxic at their effective concentrations. This rigorous, self-validating framework minimizes risk and maximizes the potential for success in the long and challenging path to a new therapeutic.

References

  • CLYTE Technologies. (2025, December 24).
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  • News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery.
  • PubMed. In Vitro Histone Demethylase Assays.
  • Abcam. MTT assay protocol.
  • Charles River Labor
  • NCBI Bookshelf - NIH. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
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  • PubMed. (2010, October 1). In vitro histone demethylase assay.
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  • IU Indianapolis ScholarWorks. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran.
  • Merck Millipore. HTRF® Enzyme Assays.
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  • BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery.
  • Patsnap Synapse. (2025, April 21). What Are the Types of Biochemical Assays Used in Drug Discovery?.
  • YouTube. (2023, August 18). functional in vitro assays for drug discovery.
  • PubMed Central. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • PubMed. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.

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Comparison of spectroscopic data of 5-Acetamidopyridine-2-carboxylic acid with theoretical calculations

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of experimental spectroscopic data for 5-Acetamidopyridine-2-carboxylic acid with its theoretically calculated counterpart. For researchers and professionals in drug development, understanding the synergy between empirical data and computational modeling is paramount for the unambiguous structural elucidation and characterization of novel molecular entities.[1][2] this compound, a substituted pyridine derivative, serves as an excellent case study due to its combination of key functional groups: a carboxylic acid, an amide, and an aromatic pyridine ring, all of which are prevalent in pharmacologically active compounds.[3][4]

This document moves beyond a simple data sheet, explaining the causality behind experimental choices and demonstrating how computational chemistry, specifically Density Functional Theory (DFT), acts as a powerful predictive and validation tool.[5][6] By correlating vibrational, electronic, and nuclear magnetic resonance data with quantum chemical calculations, we can achieve a more profound understanding of the molecule's structural and electronic properties.

Methodologies: The Experimental and Computational Workflow

A robust analysis relies on the integration of high-quality experimental data with accurate theoretical models. The workflow described below outlines the standard protocols for acquiring empirical spectra and the computational framework used for theoretical predictions.

G cluster_0 Methodology Workflow cluster_1 Experimental Analysis cluster_2 Theoretical Calculation (DFT) Molecule This compound Exp_FTIR FT-IR & FT-Raman (Vibrational Modes) Molecule->Exp_FTIR Exp_UV UV-Vis Spectroscopy (Electronic Transitions) Molecule->Exp_UV Exp_NMR ¹H & ¹³C NMR (Nuclear Spin States) Molecule->Exp_NMR Theo_Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Molecule->Theo_Opt Comparison Comparative Analysis & Structural Validation Exp_FTIR->Comparison Exp_UV->Comparison Exp_NMR->Comparison Theo_Freq Vibrational Frequency (Scaled) Theo_Opt->Theo_Freq Theo_UV TD-DFT (Excitation Energies) Theo_Opt->Theo_UV Theo_NMR GIAO Method (Chemical Shifts) Theo_Opt->Theo_NMR Theo_Freq->Comparison Theo_UV->Comparison Theo_NMR->Comparison

Caption: Workflow for the comparative spectroscopic analysis.

Experimental Protocols
  • Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy:

    • Rationale: These techniques are employed to probe the vibrational modes of the molecule. Each functional group (e.g., C=O, O-H, N-H) vibrates at a characteristic frequency, providing a molecular "fingerprint."

    • Protocol: FT-IR spectra are typically recorded in the 4000–400 cm⁻¹ range using an FT-IR spectrometer.[7] Solid samples are prepared as a potassium bromide (KBr) pellet to ensure a uniform, non-absorbing matrix. For FT-Raman, a solid sample is irradiated with a laser source (e.g., 1064 nm) and the scattered light is analyzed.

  • UV-Visible (UV-Vis) Spectroscopy:

    • Rationale: This method provides information about the electronic transitions within the molecule, specifically the π→π* and n→π* transitions of the aromatic ring and carbonyl groups.[8]

    • Protocol: The sample is dissolved in a UV-transparent solvent, such as ethanol or methanol, at a dilute concentration. The absorbance is measured over a wavelength range of approximately 200–400 nm using a dual-beam UV-Vis spectrophotometer.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Rationale: ¹H and ¹³C NMR spectroscopy are indispensable for mapping the carbon-hydrogen framework of a molecule. Chemical shifts reveal the electronic environment of each nucleus, while signal splitting provides information about neighboring atoms.

    • Protocol: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆), and a small amount of tetramethylsilane (TMS) is added as an internal reference (0 ppm). Spectra are recorded on a spectrometer operating at a standard frequency, such as 400 MHz for ¹H nuclei.[7][9]

Computational Methodology
  • Software and Theoretical Model: All calculations are performed using a quantum chemistry software package like Gaussian. The theoretical model chosen is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for organic molecules.[5][6]

  • Procedure:

    • Geometry Optimization: The molecule's 3D structure is first optimized to find its lowest energy conformation. This is achieved using the B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), which is robust for this class of compounds.[10]

    • Vibrational Frequencies: Following optimization, a frequency calculation is performed at the same level of theory to predict the IR and Raman spectra. It is standard practice to apply a scaling factor (typically ~0.96 for B3LYP) to the calculated wavenumbers to correct for systematic errors arising from the harmonic approximation and basis set limitations.[11][12]

    • Electronic Spectra: The UV-Vis absorption spectrum is predicted using Time-Dependent DFT (TD-DFT) calculations, which yield the vertical excitation energies and oscillator strengths corresponding to λmax values.

    • NMR Spectra: The ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Including Atomic Orbital (GIAO) method, which is a reliable approach for predicting magnetic shielding constants.

Comparative Analysis: Bridging Theory and Experiment

The true power of this dual approach lies in the direct comparison of the data sets. Discrepancies can suggest complex intermolecular interactions in the experimental solid or solution phase that are not fully captured by the gas-phase theoretical model, while strong agreement validates both the experimental assignments and the computational model.

Vibrational Spectroscopy (FT-IR & FT-Raman)

The vibrational spectrum of this compound is rich with information. The key is to assign the prominent bands to their corresponding functional groups. The carboxylic acid O-H stretch is typically a very broad absorption due to strong hydrogen bonding, while the C=O and N-H stretches provide sharp, intense signals.[13][14]

Vibrational ModeExperimental FT-IR (cm⁻¹)Calculated (Scaled) (cm⁻¹)Assignment Description
O-H Stretch (Carboxylic Acid)~3000-2500 (very broad)~2980This broadness is a hallmark of the hydrogen-bonded dimer common in carboxylic acids in the solid state.[9][13]
N-H Stretch (Amide)~3350~3345A relatively sharp peak characteristic of the secondary amide N-H bond.
C-H Stretch (Aromatic & Methyl)~3100-2900~3080, 2950Aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic methyl C-H stretch is just below.
C=O Stretch (Carboxylic Acid)~1710~1705The position indicates a hydrogen-bonded carbonyl, consistent with the O-H stretch observation.[8]
Amide I Band (C=O Stretch)~1685~1680This is a primary characteristic absorption for amides, arising mainly from the C=O stretching vibration.[15]
C=C, C=N Stretch (Pyridine Ring)~1600-1450~1590, 1550, 1470A series of sharp bands corresponding to the stretching vibrations of the aromatic pyridine ring.
Amide II Band (N-H Bend & C-N Stretch)~1540~1535A mixed vibration characteristic of secondary amides, involving both N-H bending and C-N stretching.[15]

The strong correlation between the experimental and scaled theoretical wavenumbers validates the molecular structure and the accuracy of the B3LYP functional for predicting vibrational spectra in this system.

Electronic Spectroscopy (UV-Vis)

The UV-Vis spectrum is governed by electronic transitions within the conjugated π-system of the pyridine ring and the attached carbonyl groups.

Experimental λmax (nm)Calculated λmax (nm)Oscillator Strength (f)Predominant Transition Type
~2852800.45π → π
~2402350.38π → π

The calculations suggest two primary π → π* transitions, which align well with the experimental data. These transitions involve the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), primarily localized across the aromatic system. Carboxylic acids without further conjugation typically absorb around 210 nm, so the observed peaks indicate the influence of the entire conjugated structure.[16]

NMR Spectroscopy (¹H and ¹³C)

NMR spectroscopy provides the most detailed map of the molecular skeleton. The chemical shifts are highly sensitive to the local electronic environment.

¹H NMR Data (in DMSO-d₆, 400 MHz)

Proton AssignmentExperimental δ (ppm)Calculated δ (ppm)MultiplicityNotes
COOH~13.0~12.9broad sThe highly deshielded proton of the carboxylic acid, appearing far downfield. Its broadness is due to hydrogen bonding and chemical exchange.[9]
NH (Amide)~10.5~10.4sThe amide proton signal.
Pyridine H6~8.8~8.7dProton adjacent to the ring nitrogen and ortho to the carboxylic acid.
Pyridine H4~8.2~8.1ddProton on the pyridine ring.
Pyridine H3~7.9~7.8dProton on the pyridine ring.
CH₃ (Acetyl)~2.1~2.0sThe three equivalent protons of the methyl group, appearing as a singlet.

¹³C NMR Data (in DMSO-d₆, 100 MHz)

Carbon AssignmentExperimental δ (ppm)Calculated δ (ppm)Notes
C=O (Carboxylic Acid)~168~167The carbonyl carbon of the acid, typically found in the 160-180 ppm range.[9]
C=O (Amide)~169~169The amide carbonyl carbon.
Pyridine Carbons~150, 145, 140, 125, 120~149-121A series of signals corresponding to the carbons of the pyridine ring.
CH₃ (Acetyl)~24~24The methyl carbon, appearing in the aliphatic region of the spectrum.

The excellent agreement between the experimental and calculated chemical shifts across both ¹H and ¹³C spectra provides definitive confirmation of the assigned molecular structure.

G cluster_0 Functional Group Spectroscopic Signatures COOH Carboxylic Acid (-COOH) IR_OH IR: ~3000-2500 cm⁻¹ (Broad O-H Stretch) COOH->IR_OH IR_CO_Acid IR: ~1710 cm⁻¹ (C=O Stretch) COOH->IR_CO_Acid NMR_H_Acid ¹H NMR: ~13.0 ppm (Broad Singlet) COOH->NMR_H_Acid NMR_C_Acid ¹³C NMR: ~168 ppm COOH->NMR_C_Acid Amide Acetamido (-NHCOCH₃) IR_NH IR: ~3350 cm⁻¹ (N-H Stretch) Amide->IR_NH IR_AmideI IR: ~1685 cm⁻¹ (Amide I, C=O) Amide->IR_AmideI IR_AmideII IR: ~1540 cm⁻¹ (Amide II, N-H Bend) Amide->IR_AmideII NMR_H_Amide ¹H NMR: ~10.5 ppm (Singlet) Amide->NMR_H_Amide NMR_C_Me ¹³C NMR: ~24 ppm (Methyl Carbon) Amide->NMR_C_Me Py_Ring Pyridine Ring IR_Ring IR: ~1600-1450 cm⁻¹ (C=C, C=N Stretches) Py_Ring->IR_Ring UV_Ring UV-Vis: ~285, 240 nm (π→π* Transitions) Py_Ring->UV_Ring NMR_H_Ring ¹H NMR: ~8.8-7.9 ppm Py_Ring->NMR_H_Ring

Caption: Key functional groups and their characteristic spectroscopic signals.

Conclusion

The comprehensive analysis of this compound demonstrates a powerful synergy between experimental spectroscopy and theoretical DFT calculations. The high degree of correlation observed across vibrational, electronic, and nuclear magnetic resonance data provides a self-validating system, confirming the molecular structure with a high level of confidence. This integrated workflow is not merely an academic exercise; it is a critical component in modern chemical research and drug development, enabling scientists to accelerate the characterization process, resolve structural ambiguities, and gain deeper insight into the physicochemical properties of complex molecules.

References

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  • SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. [Link]

  • Frequency Calculation and Analysis Using DFT method in Gaussian Software. YouTube. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. [Link]

  • Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. MDPI. [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

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  • Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. ResearchGate. [Link]

  • Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris Publisher. [Link]

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A Comparative Guide to the Efficacy of 5-Acetamidopyridine-2-carboxylic Acid as a Ligand in Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rational design of ligands is a cornerstone of creating novel metal-based therapeutics and catalysts. The selection of a ligand dictates the coordination geometry, stability, and reactivity of the resulting metal complex. This guide provides an in-depth evaluation of 5-acetamidopyridine-2-carboxylic acid as a ligand, comparing its potential efficacy against established alternatives, and offering detailed experimental protocols for its characterization.

Introduction: The Critical Role of Ligand Design

The therapeutic and catalytic activity of metal complexes is intrinsically linked to the nature of the ligands coordinating the metal center. Ligands modulate key properties such as:

  • Stability: The formation of stable complexes is crucial to prevent the premature release of metal ions, which can lead to toxicity. The thermodynamic stability is quantified by the stability constant (K).[1]

  • Reactivity: The ligand framework influences the accessibility of the metal center to substrates and can participate directly in chemical transformations.

  • Solubility and Bioavailability: The overall charge and lipophilicity of the complex, dictated by the ligand, affect its behavior in biological media.

  • Electronic Properties: Ligands fine-tune the redox potential of the metal center, which is critical for applications in catalysis and bioinorganic chemistry.

Pyridine-2-carboxylic acid (picolinic acid) and its derivatives are a well-studied class of bidentate ligands that form stable five-membered chelate rings with metal ions through the pyridine nitrogen and a carboxylate oxygen.[2][3] The introduction of substituents onto the pyridine ring allows for the systematic modification of the ligand's electronic and steric properties. This guide focuses on the 5-acetamido derivative, exploring how this functional group may influence its coordination chemistry.

Profiling this compound as a Ligand

This compound is a derivative of picolinic acid where an acetamido group (-NHCOCH₃) is present at the 5-position of the pyridine ring. This substitution is expected to influence its ligating properties in several ways compared to the parent picolinic acid and the related 5-aminopyridine-2-carboxylic acid.

Key Structural and Electronic Features:

  • Donating Groups: Like picolinic acid, it possesses a pyridine nitrogen and a carboxylic acid group, enabling bidentate chelation.

  • Acetamido Group: The acetamido group at the 5-position is an electron-donating group, which can increase the electron density on the pyridine ring and potentially enhance the Lewis basicity of the pyridine nitrogen. This increased basicity could lead to stronger metal-ligand bonds.

  • Hydrogen Bonding: The amide functionality introduces an additional site for hydrogen bonding, which could influence the crystal packing of the resulting metal complexes and their interactions with biological macromolecules.

Comparative Analysis with Alternative Ligands

To objectively evaluate the efficacy of this compound, it is essential to compare it with structurally related and commonly used ligands.

LigandKey Features & Expected Impact on Metal Complexes
Picolinic Acid The parent compound, forms stable 5-membered chelate rings. It is a benchmark for comparison.[3][4]
5-Aminopyridine-2-carboxylic Acid The amino group is a stronger electron-donating group than the acetamido group, potentially leading to even more stable complexes. However, the free amine can also act as a coordination site, possibly leading to bridging or polymeric structures.[5]
Nicotinic Acid (Pyridine-3-carboxylic acid) An isomer of picolinic acid where the carboxylate group is at the 3-position. It typically acts as a monodentate or bridging ligand, as it cannot form a stable chelate ring with a single metal center.
Isonicotinic Acid (Pyridine-4-carboxylic acid) Similar to nicotinic acid, it primarily functions as a monodentate or bridging ligand.

The acetamido group in this compound presents a balance between the electron-donating properties of the amino group and the steric bulk and hydrogen bonding potential of the acetyl group. This unique combination could lead to complexes with distinct stability, solubility, and reactivity profiles.

Experimental Evaluation of Ligand Efficacy

A comprehensive evaluation of a novel ligand requires a multi-faceted experimental approach. The following protocols provide a framework for synthesizing and characterizing metal complexes of this compound and comparing them to analogues.

Synthesis of Metal Complexes

The synthesis of transition metal complexes with pyridine-2-carboxylic acid derivatives is typically straightforward.

General Protocol for Synthesis of a Metal(II) Complex:

  • Ligand Dissolution: Dissolve 2 molar equivalents of this compound in a suitable solvent (e.g., methanol, ethanol, or a water/alcohol mixture). A slight excess of a weak base (e.g., triethylamine) may be added to deprotonate the carboxylic acid.

  • Metal Salt Addition: In a separate flask, dissolve 1 molar equivalent of a metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, Co(NO₃)₂) in the same solvent.

  • Reaction: Slowly add the metal salt solution to the ligand solution while stirring at room temperature.

  • Complex Formation: A precipitate will often form upon mixing or after a period of stirring. The reaction can be gently heated to ensure completion.

  • Isolation and Purification: Cool the reaction mixture to room temperature or in an ice bath to maximize precipitation. Collect the solid product by filtration, wash with the reaction solvent, and then with a non-polar solvent like diethyl ether.

  • Crystallization: Single crystals suitable for X-ray diffraction can often be grown by slow evaporation of a dilute solution of the complex or by vapor diffusion.

Causality Behind Experimental Choices: The use of a 2:1 ligand-to-metal molar ratio is common for divalent metal ions to form neutral M(L)₂ complexes. The choice of solvent is critical to ensure the solubility of both the ligand and the metal salt. The addition of a base facilitates the deprotonation of the carboxylic acid, making the carboxylate oxygen a better donor.

Experimental Workflow for Synthesis and Characterization

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Efficacy Evaluation Ligand 5-Acetamidopyridine- 2-carboxylic acid Reaction Reaction & Precipitation Ligand->Reaction MetalSalt Metal(II) Salt MetalSalt->Reaction Solvent Solvent + Base Solvent->Reaction Complex Crude Metal Complex Reaction->Complex XRay Single-Crystal X-ray Diffraction Complex->XRay Structural Analysis NMR NMR Spectroscopy (¹H, ¹³C) Complex->NMR Solution Behavior UVVis UV-Vis Spectroscopy Complex->UVVis Electronic Properties CV Cyclic Voltammetry Complex->CV Electrochemical Properties TGA Thermogravimetric Analysis Complex->TGA Thermal Properties Structure Coordination Geometry & Bonding XRay->Structure Stability Stability Constants (log K) UVVis->Stability Redox Redox Properties (E½) CV->Redox Thermal Thermal Stability TGA->Thermal

Caption: Workflow for the synthesis and comprehensive characterization of metal complexes.

Structural Characterization: Single-Crystal X-ray Diffraction

This is the most definitive method for determining the three-dimensional structure of a metal complex.

Protocol:

  • Crystal Mounting: Carefully mount a suitable single crystal on a goniometer head.

  • Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software (e.g., SHELX).

Expected Insights: X-ray crystallography will reveal the coordination number and geometry of the metal ion, the bond lengths and angles within the coordination sphere, and the role of the acetamido group in intermolecular interactions like hydrogen bonding.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR: For diamagnetic complexes (e.g., Zn(II)), NMR spectroscopy can confirm the coordination of the ligand. The coordination of the pyridine nitrogen and carboxylate oxygen will cause shifts in the signals of the nearby protons and carbons compared to the free ligand.[6][7]

UV-Visible (UV-Vis) Spectroscopy:

  • Complex Formation: Titrating a solution of the metal ion with the ligand and monitoring the changes in the UV-Vis spectrum can be used to determine the stoichiometry and stability constant of the complex in solution.[8]

  • Electronic Transitions: The position and intensity of d-d transitions and charge-transfer bands provide information about the electronic structure of the complex.[9][10]

Protocol for Determining Stability Constant by UV-Vis Titration:

  • Prepare a stock solution of the metal salt and a stock solution of the ligand in a suitable buffer.

  • In a series of cuvettes, keep the concentration of the metal ion constant while varying the concentration of the ligand.

  • Record the UV-Vis spectrum for each solution.

  • Analyze the changes in absorbance at a specific wavelength corresponding to the complex formation to calculate the stability constant using appropriate software.

Electrochemical Analysis: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful technique to probe the redox properties of metal complexes.

Protocol:

  • Solution Preparation: Dissolve the metal complex in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

  • Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Data Acquisition: Scan the potential and record the resulting current to obtain a cyclic voltammogram.

Expected Insights: The CV will reveal the formal reduction potential (E½) of the metal center, providing a measure of how the ligand influences its electron-donating or -withdrawing properties. The reversibility of the redox process can also be assessed.[11]

Logical Relationship of Evaluation Techniques

Evaluation_Logic cluster_synthesis Synthesis cluster_primary_char Primary Characterization cluster_property_eval Property Evaluation cluster_insights Key Insights Synthesis Synthesis of Metal Complex XRay X-ray Diffraction Synthesis->XRay NMR NMR Spectroscopy Synthesis->NMR UVVis UV-Vis Spectroscopy Synthesis->UVVis CV Cyclic Voltammetry Synthesis->CV Structure Structure & Geometry XRay->Structure determines NMR->Structure confirms in solution Stability Solution Stability UVVis->Stability quantifies Redox Redox Behavior CV->Redox probes Structure->Stability influences Structure->Redox influences

Caption: Interrelation of experimental techniques for evaluating ligand efficacy.

Data Summary and Interpretation

The following tables should be populated with experimental data for a comprehensive comparison.

Table 1: Structural Comparison of Metal(II) Complexes

ComplexMetal IonCoordination GeometryM-N (Å)M-O (Å)Key H-bonds
[M(picolinate)₂]M(II)OctahedralLiterature ValueLiterature Value-
[M(5-amino-picolinate)₂]M(II)OctahedralLiterature ValueLiterature ValueN-H···O
[M(5-acetamido-picolinate)₂]M(II)To be determinedTo be determinedTo be determinedTo be determined

Table 2: Stability and Redox Properties

LigandMetal Ionlog KE½ (V vs. Ag/AgCl)
Picolinic acidM(II)Literature ValueLiterature Value
5-Aminopyridine-2-carboxylic acidM(II)Literature ValueTo be determined
This compoundM(II)To be determinedTo be determined

Interpretation of Expected Results:

  • It is hypothesized that the stability constants (log K) will follow the trend: 5-aminopyridine-2-carboxylic acid > this compound > picolinic acid. This is based on the electron-donating nature of the substituents at the 5-position.

  • The redox potentials (E½) are expected to become more negative (i.e., the metal center is harder to reduce) in the same order, as the electron-donating groups increase the electron density on the metal.

Conclusion

This compound is a promising ligand that warrants further investigation. Its unique combination of electronic and steric properties, along with its hydrogen bonding capability, may lead to metal complexes with novel and advantageous properties for applications in drug design and catalysis. The experimental framework provided in this guide offers a robust methodology for a thorough and objective evaluation of its efficacy in comparison to established ligands. The insights gained from such studies will be invaluable for the rational design of future metal-based compounds.

References

  • Gosser, D. K. (1993). Cyclic Voltammetry: Simulation and Analysis of Reaction Mechanisms. VCH.
  • Wikipedia. (2023). Transition metal pyridine complexes. [Link]

  • Al-Anber, M., Vatsadze, S. Z., Holze, R., & Thiel, W. R. (2005). π-Conjugated N-heterocyclic compounds: Correlation of computational and electrochemical data. ResearchGate. [Link]

  • Büyükkıdan, N. (2023). A Short Review on Structural Concepts of Metal Complexes of Proton Transfer Salts of Pyridine-2-Carboxylic Acid. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(1), 11-20. [Link]

  • Singh, R., et al. (2023). Exploration of newly synthesized transition metal(II) complexes for infectious diseases. Journal of Molecular Structure, 1286, 135558.
  • Castillo, O., et al. (2020). 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties. Journal of Inorganic Biochemistry, 207, 111051. [Link]

  • D'Agostino, C., et al. (2021). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Molecules, 26(15), 4475. [Link]

  • Nagaraju, G., & Latha, J. (2018). A Study of Metal Complexes of 2 – Picolinic Acid. Oriental Journal of Chemistry, 34(2), 1033-1040. [Link]

  • Sharma, A., & Singh, P. (2024). Synthesis and Stability Constants of Transition Metal Complexes of Medicinal Ligands. International Journal of Trend in Scientific Research and Development, 8(1), 624-630.
  • MDPI. (2023). Special Issue : Synthesis and Applications of Transition Metal Complexes. MDPI. [Link]

  • El-Ghamry, H., & Fathalla, S. K. (2023). Synthesis and Spectroscopic Characterizations of Some Essential Metal Ion (MgII, CaII, ZnII, and FeIII) Pipemidic Acid Chemotherapeutic Agent Complexes. Crystals, 13(4), 596. [Link]

  • Wikipedia. (2023). Picolinic acid. [Link]

  • Bhowmick, R., et al. (2014). Picolinic acid based Cu(II) complexes with heterocyclic bases--crystal structure, DNA binding and cleavage studies. European Journal of Medicinal Chemistry, 81, 226-237. [Link]

  • Tomat, E., et al. (2019). Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. Journal of Inorganic Biochemistry, 190, 143-153. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Acetamidopyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of 5-Acetamidopyridine-2-carboxylic acid. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work.

Hazard Identification and Risk Assessment

While a specific, comprehensive toxicological profile for this compound is not widely documented, its structural similarity to pyridine and other pyridine-carboxylic acid derivatives necessitates that it be handled as hazardous waste. Pyridine and its derivatives are known to be toxic, irritant, and potentially harmful to the environment.[1] An isomer, 2-Acetamido-5-pyridinecarboxylic acid, is classified as a skin and eye irritant, and may cause respiratory irritation.[2] Therefore, a conservative approach, treating this compound as a hazardous substance, is mandatory.

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation or serious eye damage.[2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2][4]

  • Toxicity: Assumed to be harmful if swallowed or absorbed through the skin, consistent with related pyridine compounds.

  • Environmental Hazard: Expected to be toxic to aquatic organisms, with potential for long-term adverse effects if released into the environment.

Required Personal Protective Equipment (PPE)

Before handling any waste containing this compound, all personnel must be equipped with the appropriate PPE to prevent exposure.

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes and airborne particles.[1][4]
Lab Coat Standard laboratory coat, fully buttonedTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a chemical fume hoodTo avoid inhalation of dust or vapors.[1][5] For spills outside a hood, a NIOSH-approved respirator may be necessary.[5]

Waste Characterization and Segregation: A Critical First Step

All waste containing this compound must be classified and handled as hazardous chemical waste.[1][6] This includes:

  • Unused or expired pure compound.

  • Solutions containing the compound.

  • Contaminated laboratory consumables (e.g., pipette tips, weighing boats, gloves, absorbent pads).

  • Rinsate from cleaning contaminated glassware.

The Causality of Segregation: Proper segregation is paramount to prevent dangerous chemical reactions. Pyridine derivatives can be incompatible with strong oxidizing agents, strong acids, and bases.[5][7] Mixing these waste streams can lead to heat generation, gas evolution, or even fire. Therefore, waste containing this compound must be collected in a dedicated, properly labeled hazardous waste container.[5]

Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for the collection and disposal of this compound waste, ensuring compliance with federal regulations such as the Resource Conservation and Recovery Act (RCRA).[8]

Step 1: Container Selection and Preparation

  • Choose a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap. The container must not react with the chemical waste.[9] Do not use metal containers for acidic compounds.[8]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label. The label must include:

    • The full chemical name: "Waste this compound"

    • The accumulation start date (the date the first drop of waste is added).

    • The associated hazards (e.g., "Irritant," "Toxic").

    • The physical state (solid, liquid).

Step 2: Waste Accumulation

  • Location: Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory. This area must be at or near the point of generation and under the control of laboratory personnel.[9]

  • Adding Waste:

    • Solids: Carefully transfer the solid compound and any contaminated disposables into the waste container.

    • Solutions: Pour liquid waste carefully into the container, using a funnel if necessary to prevent spills.

  • Container Management:

    • Keep the container securely capped at all times, except when adding waste.[9]

    • Do not fill the container beyond 90% capacity to allow for expansion.[8]

    • Place the container in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.[8]

Step 3: Requesting Disposal

  • Time Limits: Laboratories may accumulate waste in an SAA for up to one year, or until the container is full.[9] Once a container is full, it must be moved from the SAA within three days.[9]

  • Arranging Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup. Do not attempt to dispose of this chemical down the drain or in the regular trash.[9][10] The EHS office will arrange for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).[8][11]

Spill Management and Decontamination

In the event of a spill, immediate and proper cleanup is essential to mitigate exposure risks.

  • Small Spills (manageable by trained lab personnel):

    • Ensure proper PPE is worn, including respiratory protection if not in a fume hood.[1]

    • Alert others in the area.

    • For solid spills, gently sweep up the material and place it in the hazardous waste container. Avoid creating dust.[3][7]

    • For liquid spills, cover with an inert, non-combustible absorbent material (e.g., vermiculite, sand).[1]

    • Collect the absorbent material and place it in the hazardous waste container.[5]

    • Decontaminate the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS department or emergency response team immediately.[1][5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: Waste Generation cluster_1 Hazard Assessment & PPE cluster_2 Collection & Storage Protocol cluster_3 Final Disposal A Generate Waste (this compound or contaminated material) B Is waste hazardous? A->B C Yes, treat as hazardous waste. (Toxic, Irritant) B->C Yes D Don appropriate PPE (Gloves, Goggles, Lab Coat) C->D E Select & Label Compatible Waste Container D->E F Place waste in container in Satellite Accumulation Area E->F G Is container full or >1 year old? F->G H Continue accumulation. Keep container closed. G->H No I Contact EHS for pickup within 3 days G->I Yes J Transport to licensed TSDF for disposal I->J

Caption: Decision workflow for hazardous waste disposal.

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Available at: [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]

  • J.T. Baker. (2011, August 29). Pyridine Material Safety Data Sheet. Available at: [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. Available at: [Link]

  • American Chemical Society. Regulation of Laboratory Waste. Available at: [Link]

  • Washington State University. Pyridine Standard Operating Procedure. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Available at: [Link]

  • Autech Corp. 5-(thiazol-2-yl)pyridine-2-carboxylic acid Material Safety Data Sheet. Available at: [Link]

  • aapptec. Boc-L-Azetidine-2-carboxylic acid Safety Data Sheet. Available at: [Link]

  • New Jersey Department of Health. Acetamide Hazardous Substance Fact Sheet. Available at: [Link]

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A Researcher's Guide to the Safe Handling of 5-Acetamidopyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel drug development and scientific research requires not only innovation but also an unwavering commitment to safety. When working with chemical reagents such as 5-Acetamidopyridine-2-carboxylic acid, a compound with significant potential in various research applications, a thorough understanding of its handling requirements is paramount. This guide provides essential, field-proven safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you, our fellow researchers, with the knowledge to maintain a safe and efficient laboratory environment.

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, data from closely related pyridine carboxylic acid derivatives and acetamide compounds indicate a consistent hazard profile. The primary risks associated with this class of compounds are irritation to the skin and eyes, and potential respiratory tract irritation if inhaled as a dust or aerosol.[1][2] Therefore, a robust safety protocol is not merely recommended; it is a necessity.

Immediate Safety and Hazard Assessment

Before handling this compound, a comprehensive risk assessment is the critical first step. This compound should be treated as hazardous, with the potential to cause significant irritation upon contact.

Hazard Identification Summary

Hazard TypeDescriptionPrimary Exposure Routes
Skin Irritation May cause redness, itching, or inflammation upon direct contact.Dermal Contact
Serious Eye Irritation Can cause significant irritation, redness, and discomfort. In some related compounds, there is a risk of serious eye damage.[3]Ocular Contact
Respiratory Irritation Inhalation of dust may irritate the respiratory system, leading to coughing or shortness of breath.Inhalation
Ingestion Harmful if swallowed.Oral Ingestion

This table synthesizes data from SDS of analogous pyridine-based carboxylic acids.

Core Directive: Personal Protective Equipment (PPE)

The selection and proper use of PPE is your primary defense against chemical exposure. The following is a step-by-step guide to the minimum required PPE for handling this compound.

Eye and Face Protection: Your First Line of Defense

Rationale: Pyridine derivatives can cause serious eye irritation or damage.[3] Direct contact from a splash or airborne dust can have immediate and severe consequences.

Protocol:

  • Primary Protection: Always wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses with side shields are insufficient as they do not protect against splashes from all angles.[4]

  • Secondary Protection: When there is a significant risk of splashing (e.g., when transferring large quantities or working with solutions under pressure), a full-face shield should be worn in addition to safety goggles. The face shield protects the entire face from direct contact.

Skin and Body Protection: An Impermeable Barrier

Rationale: Direct skin contact is a primary route of exposure that can lead to irritation.[1] Contaminated clothing can also serve as a prolonged source of exposure.

Protocol:

  • Gloves:

    • Material Selection: Nitrile or butyl rubber gloves are recommended for handling pyridine and its derivatives.[5][6] Nitrile gloves offer good resistance to a variety of chemicals and are a common choice for general laboratory work.[7][8] Butyl rubber provides excellent protection against corrosive acids and other aggressive chemicals.[6][8] Always consult a glove manufacturer's chemical resistance chart for specific breakthrough times if prolonged contact is anticipated.[9][10]

    • Proper Technique: Never wear latex gloves, as they offer poor protection against many chemicals.[10] Always inspect gloves for tears or punctures before use. After handling the compound, remove gloves using a technique that avoids skin contact with the contaminated exterior and wash your hands thoroughly.

  • Laboratory Coat: A fully buttoned, long-sleeved lab coat is mandatory to protect your skin and personal clothing from contamination.

  • Additional Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.

Respiratory Protection: Safeguarding Your Breathing Zone

Rationale: As a solid, this compound can become airborne as dust, especially when being weighed or transferred. Inhalation can lead to respiratory tract irritation.[1]

Protocol:

  • Engineering Controls (Primary Method): All handling of the solid compound that may generate dust must be performed within a certified chemical fume hood.[5] This is the most effective way to control airborne contaminants and minimize inhalation exposure. For guidance on proper fume hood usage, refer to established best practices.[11][12][13][14][15]

  • Personal Respiratory Protection (Secondary Method): In the rare event that engineering controls are not feasible or are insufficient to control airborne concentrations, a NIOSH-approved respirator is required. For powders, a particulate respirator (e.g., an N95, P95, or P100) may be appropriate. A full respiratory protection program, including fit testing and training, is required by OSHA when respirators are used.[16]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_assessment Initial Assessment cluster_ppe PPE & Engineering Controls cluster_action Final Action start Handling 5-Acetamidopyridine- 2-carboxylic acid? is_solid Is the compound a solid with potential for dust? start->is_solid Yes is_solution Is the compound in solution? start->is_solution No fume_hood Work in a certified chemical fume hood is_solid->fume_hood Yes is_solution->fume_hood Yes (if volatile or splash risk) goggles Wear chemical safety goggles fume_hood->goggles respirator Use NIOSH-approved respirator (if needed) fume_hood->respirator If fume hood is insufficient gloves Wear nitrile or butyl rubber gloves goggles->gloves face_shield Wear a face shield (splash risk) goggles->face_shield If significant splash risk lab_coat Wear a fully buttoned lab coat gloves->lab_coat proceed Proceed with experiment lab_coat->proceed respirator->proceed face_shield->proceed

Caption: PPE selection workflow for handling this compound.

Operational and Disposal Plans

A safe experiment does not end once the data is collected. Proper operational procedures and waste disposal are critical components of the overall safety plan.

Safe Handling and Operational Plan
  • Preparation: Before beginning work, ensure that an eyewash station and safety shower are accessible and unobstructed.[1] Have a chemical spill kit readily available.

  • Designated Area: Conduct all work in a designated area, such as a chemical fume hood, to contain any potential spills or airborne particles.[15]

  • Weighing and Transfer: When weighing the solid, use a spatula and handle it gently to minimize dust formation. Perform this task in a fume hood or a ventilated balance enclosure.

  • Housekeeping: Keep the work area clean and uncluttered. Do not store excess chemicals or equipment in the fume hood, as this can disrupt airflow.[13][14][15]

  • Personal Hygiene: Do not eat, drink, or apply cosmetics in the laboratory.[17] Always wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.[3]

Chemical Waste Disposal Plan

Rationale: Improper disposal of pyridine-based compounds can pose a threat to the environment and public health. These compounds are often classified as hazardous waste.[5][18]

Protocol:

  • Waste Collection: All waste materials containing this compound, including contaminated gloves, weigh boats, and excess reagent, must be collected in a designated, properly labeled hazardous waste container.[19] Do not mix with other waste streams unless compatibility has been verified.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name. Keep the container sealed when not in use.

  • Disposal Procedure: Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office.[5] Never pour pyridine compounds down the drain or discard them in the regular trash.[5] Follow all local, state, and federal regulations for hazardous waste disposal.[18][20]

By adhering to these rigorous safety protocols, you contribute to a culture of safety and ensure the integrity of your research. This guide serves as a foundational document; always consult your institution's specific safety policies and the most current Safety Data Sheets for the chemicals you are handling.

References

  • Lab Manager. (2025, March 3). 5 Essential Steps for Proper Fume Hood Use in the Laboratory. [Link]

  • University of Wollongong Australia. Guidelines For The Safe Use Of Laboratory Fume Hoods. [Link]

  • Workstation Industries. (2025, May 29). Fume Hoods: Top 10 Safety Practices. [Link]

  • Labcompare. (2025, September 13). Best Practices for Operating & Maintaining Your Chemical Fume Hood. [Link]

  • University of California, Santa Cruz. FUME HOOD USE AND SAFETY PRACTICES. [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Gloves By Web. Gloves Chemical Resistance Chart. [Link]

  • ChemSupply Australia. (2021, July 13). Safety Data Sheet PYRIDINE. [Link]

  • psi-bfm. A Comprehensive Guide to Safe Powder Handling. [Link]

  • Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements. [Link]

  • Lab Alley. Pyridine-Safety-Data-Sheet-SDS.pdf. [Link]

  • PolyStar Containment. Understanding OSHA Chemical Storage Requirements. [Link]

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. [Link]

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. [Link]

  • Environmental Health and Safety - The University of Texas at Austin. OSHA Glove Selection Chart. [Link]

  • PowerPak. (2025, September 6). The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. [Link]

  • YourGloveSource.com. (2018, September 25). Chemical Resistant Gloves: What's the Best Choice for Your Job. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.